molecular formula C16H18ClN7O B10830237 DMA-135 hydrochloride

DMA-135 hydrochloride

货号: B10830237
分子量: 359.8 g/mol
InChI 键: RBMSZKWMVJWPEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMA-135 hydrochloride is a useful research compound. Its molecular formula is C16H18ClN7O and its molecular weight is 359.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C16H18ClN7O

分子量

359.8 g/mol

IUPAC 名称

3-amino-N-(diaminomethylidene)-5-(dimethylamino)-6-(2-phenylethynyl)pyrazine-2-carboxamide;hydrochloride

InChI

InChI=1S/C16H17N7O.ClH/c1-23(2)14-11(9-8-10-6-4-3-5-7-10)20-12(13(17)21-14)15(24)22-16(18)19;/h3-7H,1-2H3,(H2,17,21)(H4,18,19,22,24);1H

InChI 键

RBMSZKWMVJWPEP-UHFFFAOYSA-N

规范 SMILES

CN(C)C1=C(N=C(C(=N1)N)C(=O)N=C(N)N)C#CC2=CC=CC=C2.Cl

产品来源

United States

Foundational & Exploratory

What is the mechanism of action of DMA-135 hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core mechanism of action of DMA-135 hydrochloride, prepared for researchers, scientists, and drug development professionals.

Executive Summary

This compound is an antiviral small molecule that functions by directly targeting conserved RNA structures within the viral genome. Its primary mechanism of action involves the allosteric stabilization of a repressive ternary complex, which ultimately inhibits the cap-independent translation essential for viral replication.[1] This document provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the molecular interactions and signaling pathways involved. The primary focus is on its well-characterized activity against Enterovirus 71 (EV71), with additional data on its effects against coronaviruses like SARS-CoV-2.

Core Mechanism of Action: Allosteric Stabilization

The central mechanism of DMA-135 is its ability to inhibit viral replication by repressing Internal Ribosome Entry Site (IRES)-dependent translation.[2] Unlike traditional antivirals that target viral proteins, DMA-135 binds directly to a specific RNA structure in the 5' untranslated region (UTR) of the viral genome.[3]

In the case of Enterovirus 71 (EV71), the specific target is the stem-loop II (SLII) domain of the IRES.[1] The binding of DMA-135 to the bulge loop of the SLII RNA induces a conformational change in the RNA structure.[4][5] This altered conformation enhances the binding affinity for a host protein known as AU-rich element/poly(U)-binding/degradation factor 1 (AUF1), which is a natural repressor of IRES-dependent translation.[5][6]

The result is the formation of a highly stable, repressive ternary complex consisting of (DMA-135)-SLII-AUF1.[1][4] By stabilizing this complex, DMA-135 effectively "locks" the IRES in a state that is unfavorable for ribosome recruitment and translation initiation, thereby shutting down the production of viral proteins and halting replication.[1][4] This allosteric mechanism is highly specific, as DMA-135 does not significantly affect the interaction of AUF1 with its other known cellular mRNA targets.[4]

DMA135_Mechanism cluster_virus Viral Replication Cycle cluster_host Host-Molecule Interaction IRES Viral IRES (SLII) Translation IRES-Dependent Translation IRES->Translation Initiates TernaryComplex Repressive Ternary Complex (DMA-135)-SLII-AUF1 IRES->TernaryComplex Forms Complex with AUF1 Replication Viral Replication Translation->Replication Enables DMA135 DMA-135 DMA135->IRES Binds to Bulge Loop AUF1 Host Protein (AUF1) AUF1->TernaryComplex TernaryComplex->Translation INHIBITS

Figure 1: Mechanism of DMA-135 Action

Quantitative Analysis of Antiviral Activity

DMA-135 demonstrates potent, dose-dependent inhibition of viral replication with a favorable therapeutic window, as indicated by its high cytotoxic concentration (CC50) relative to its inhibitory concentration (IC50).

Table 1: Antiviral Activity of DMA-135 Against Enterovirus 71 (EV71)
ParameterCell LineValueReference
IC50 SF2687.54 ± 0.0024 µM[5]
CC50 SF268, Vero>100 µM[5]
Viral Titer Reduction SF2682-log reduction at 0.5 µM[5]
SF2685-log reduction at 50 µM[5]
Table 2: Antiviral Activity of DMA-135 Against Coronaviruses
ParameterVirusCell LineValueReference
Approximate IC50 SARS-CoV-2Vero E6~10 µM[7]
CC50 SARS-CoV-2Vero E6>100 µM[7]
Viral Titer Reduction HCoV-OC43Vero E6~1000-fold at 100 µM[7]
FLuc Reporter Reduction SARS-CoV-2 UTRsVero E6~50% at 10 µM[7]

Detailed Experimental Protocols

The mechanism of DMA-135 has been elucidated through a combination of cell-based assays, biophysical techniques, and structural biology.

Dual-Luciferase Reporter Assay for IRES Activity

This assay quantifies the inhibitory effect of DMA-135 on IRES-mediated translation.

  • Plasmid Construction: A bicistronic reporter plasmid is engineered to synthesize an RNA transcript containing a Renilla luciferase (RLuc) gene under cap-dependent translation, followed by the EV71 5' UTR (containing the IRES), and a Firefly luciferase (FLuc) gene.[3]

  • Cell Transfection: SF268 cells are transfected with the in vitro transcribed RLuc-EV71-5′UTR-FLuc RNA.[3]

  • Compound Treatment: Immediately following transfection, cells are cultured with varying concentrations of DMA-135 or a vehicle control (DMSO).[3]

  • Data Acquisition: After a 48-hour incubation period, cell lysates are collected, and the activities of both RLuc and FLuc are measured using a dual-luciferase reporter assay system.[3][7]

  • Analysis: The FLuc signal (IRES-dependent) is normalized to the RLuc signal (cap-dependent) for each concentration. A decrease in the FLuc/RLuc ratio indicates specific inhibition of IRES activity.[7]

Luciferase_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Construct Bicistronic Plasmid (RLuc-IRES-FLuc) p2 In Vitro Transcription to produce RNA p1->p2 e1 Transfect SF268 Cells with RNA p2->e1 e2 Treat cells with various [DMA-135] e1->e2 e3 Incubate for 48 hours e2->e3 a1 Lyse Cells & Measure RLuc and FLuc Activity e3->a1 a2 Calculate FLuc/RLuc Ratio for each concentration a1->a2 a3 Determine IRES Inhibition a2->a3

Figure 2: Dual-Luciferase Assay Workflow
Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding thermodynamics between DMA-135, the SLII RNA, and the AUF1 protein.

  • Sample Preparation: The tandem RNA-binding domains of AUF1 (AUF1-RRM1,2) are purified. The SLII RNA is synthesized and purified.[5]

  • Titration: A solution of the AUF1 protein is titrated into a solution containing the SLII RNA, either in the absence or presence of a saturating concentration of DMA-135.[5]

  • Data Analysis: The heat changes upon each injection are measured. The resulting binding isotherm is fitted to a 1:1 stoichiometric binding model using software like Affinimeter to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5] The data reveal that DMA-135 allosterically increases the binding affinity of AUF1 for the SLII RNA.[4][5]

RNP-Immunoprecipitation (RIP) Assay

This assay validates the formation of the ternary complex within a cellular context.

  • Cell Treatment: EV71-infected cells are treated with DMA-135.

  • Immunoprecipitation: Cell lysates are incubated with an antibody specific to the AUF1 protein to pull down AUF1 and any associated RNA molecules.[4]

  • RNA Quantification: The RNA is extracted from the immunoprecipitated complexes. Quantitative RT-PCR (qRT-PCR) is then used to specifically quantify the amount of viral SLII RNA that was co-precipitated with AUF1.[4]

  • Analysis: An increase in the amount of captured SLII RNA in DMA-135-treated cells compared to controls demonstrates that the compound stabilizes the AUF1-SLII complex in vivo.[4]

Molecular Interactions and Structural Changes

Structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy have provided atomic-level insights into the action of DMA-135.

  • Binding Site: DMA-135 binds directly to the bulge surface of the SLII RNA domain.[5]

  • Conformational Change: Binding of DMA-135 disrupts a Watson-Crick base pair (A133-U163) and causes specific nucleotide bases (A133, A134, U135) to become unstacked and more dynamic.[5]

  • Allosteric Effect: This localized structural change exposes a high-affinity binding site for the AUF1 protein.[5] The interaction is highly specific; DMA-135 does not promote the formation of a ternary complex with a resistant SLII mutant (SLIIresist).[4]

Allosteric_Model SLII_Free SLII RNA (Repressor Site Partially Hidden) SLII_Bound SLII + DMA-135 Complex (Conformational Change) SLII_Free->SLII_Bound DMA-135 Binding AUF1 AUF1 Protein (Low Affinity) SLII_Free->AUF1 Weak/ Transient Interaction TernaryComplex Stable Repressive Complex (Translation Inhibited) SLII_Bound->TernaryComplex Stabilized Binding AUF1_High AUF1 Protein (High Affinity) DMA135 DMA-135

Figure 3: Allosteric Stabilization Model

References

DMA-135 Hydrochloride: A Technical Guide to its Function as an EV71 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus 71 (EV71) is a non-enveloped, positive-sense, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), particularly in young children.[1][2] While often self-limiting, severe EV71 infections can lead to serious neurological complications and even death.[1][2] Currently, there are no FDA-approved antiviral drugs for EV71, highlighting the urgent need for effective therapeutics.[3][4] This technical guide focuses on DMA-135 hydrochloride, a small molecule inhibitor of EV71 that targets a critical RNA structure within the virus's genome to halt its replication.

DMA-135 was identified through the screening of an RNA-biased small molecule library and has been shown to be a dose-dependent inhibitor of EV71 translation and replication with no significant cellular toxicity.[1][3][4][5][6] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and detailed experimental methodologies related to DMA-135 as an EV71 inhibitor.

Mechanism of Action: Allosteric Stabilization of a Ternary Complex

The genome of EV71 features a highly structured 5' untranslated region (5'UTR) that contains a Type I Internal Ribosome Entry Site (IRES).[7][8] This IRES element is essential for the cap-independent translation of the viral polyprotein, allowing the virus to hijack the host's cellular machinery for its own replication.[7][8]

DMA-135's antiviral activity stems from its ability to directly target a specific RNA structure within the EV71 IRES, known as stem loop II (SLII).[1][4][6] The mechanism is not one of simple blockage, but a more nuanced allosteric modulation:

  • Binding to SLII: DMA-135 binds to a bulge within the SLII domain of the EV71 IRES.[9] This interaction induces a conformational change in the RNA structure.[1][3][4][5][6]

  • Recruitment of AUF1: The DMA-135-induced conformational change in the SLII RNA exposes a high-affinity binding site for a host protein called AU-rich element binding factor 1 (AUF1).[1][9]

  • Formation of a Ternary Complex: The binding of AUF1 to the DMA-135-bound SLII structure results in the formation of a stable ternary complex (DMA-135-SLII-AUF1).[1][3][4][5][6]

  • Translational Repression: This ternary complex acts as a repressive state, inhibiting the function of the IRES and thereby shutting down the translation of the viral polyprotein.[1][3][4][5][6] This ultimately halts viral replication.

This allosteric mechanism represents a promising strategy for developing antivirals that target functional RNA structures.[1][3][4][6]

cluster_0 EV71 Viral Translation (Normal) cluster_1 Inhibition by DMA-135 EV71_RNA EV71 Genomic RNA IRES IRES (SLII Domain) EV71_RNA->IRES contains Ribosome Host Ribosome IRES->Ribosome recruits Polyprotein Viral Polyprotein Ribosome->Polyprotein translates DMA135 DMA-135 SLII IRES (SLII Domain) DMA135->SLII binds to Ternary_Complex DMA-135-SLII-AUF1 Ternary Complex SLII->Ternary_Complex forms AUF1 Host Protein AUF1 AUF1->Ternary_Complex stabilizes Translation_Blocked Viral Translation Blocked Ternary_Complex->Translation_Blocked results in

Mechanism of DMA-135 Action.

Quantitative Data Summary

The efficacy and safety of DMA-135 have been quantified through various in vitro assays. The data demonstrates potent antiviral activity against EV71 at concentrations that are not toxic to host cells.

ParameterDescriptionValueCell LineReference
IC50 50% inhibitory concentration7.54 ± 0.0024 µMSF268[1][10]
CC50 50% cytotoxic concentration>100 µMSF268, Vero[1][10]
AssayDMA-135 ConcentrationResultCell LineReference
IRES Activity 0.5 µMSignificant inhibition of IRES-dependent translationSF268[1]
(Luciferase Assay) 10 µMStrong inhibition of IRES-dependent translationSF268[1]
Viral Replication 0.5 µM~2-log reduction in viral titerSF268[1][10]
(Plaque Assay) 50 µM~5-log reduction in viral titerSF268[1][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize DMA-135 as an EV71 inhibitor.

Dual-Luciferase Reporter Assay for IRES Activity

This assay quantifies the inhibitory effect of DMA-135 on EV71 IRES-mediated translation. A bicistronic reporter plasmid is used, where the first cistron (Renilla luciferase) is translated via a cap-dependent mechanism and serves as an internal control, while the second cistron (Firefly luciferase) is driven by the EV71 IRES.

start Start: SF268 cells in 24-well plates transfect Transfect with RLuc-EV71-5'UTR-FLuc RNA start->transfect treat Add varying concentrations of DMA-135 transfect->treat incubate Incubate for 48 hours treat->incubate lyse Lyse cells with Passive Lysis Buffer incubate->lyse measure_fluc Measure Firefly Luciferase activity (IRES-dependent) lyse->measure_fluc measure_rluc Add Stop & Glo® Reagent and measure Renilla Luciferase activity (cap-dependent) measure_fluc->measure_rluc analyze Analyze Data: Calculate FLuc/RLuc ratio to determine IRES activity measure_rluc->analyze

Dual-Luciferase Assay Workflow.

Materials:

  • SF268 (human glioblastoma) cells

  • Bicistronic reporter plasmid: pRHF-EV71-5'UTR containing Renilla luciferase (RLuc) upstream and Firefly luciferase (FLuc) downstream of the EV71 5'UTR IRES element.

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound stock solution

  • Dual-Luciferase® Reporter Assay System (Promega or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding: Seed SF268 cells in 24-well plates to achieve ~60-80% confluency on the day of transfection.

  • In Vitro Transcription: Linearize the bicistronic reporter plasmid and use it as a template for in vitro transcription to generate capped and polyadenylated RLuc-EV71-5'UTR-FLuc RNA.

  • Transfection: Transfect the SF268 cells with the in vitro transcribed RNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: Immediately following transfection, add fresh culture medium containing various concentrations of DMA-135 (e.g., 0.001 µM to 100 µM) or vehicle control (DMSO) to the cells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells with PBS and lyse them using 1X Passive Lysis Buffer.

  • Luciferase Measurement:

    • Transfer 20 µL of the cell lysate to a luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.

    • Subsequently, add 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The ratio represents the IRES-dependent translation efficiency. Compare the ratios of DMA-135-treated samples to the vehicle control to determine the percent inhibition.

Viral Titer Reduction Assay (Plaque Assay)

This assay determines the concentration of infectious virus particles in a sample and is used to measure the dose-dependent reduction in EV71 replication by DMA-135.

Materials:

  • SF268 cells (for infection) and Vero cells (for plaque formation)

  • EV71 virus stock

  • This compound stock solution

  • Culture medium (e.g., DMEM with 2% FBS)

  • Agarose or other overlay medium

  • Crystal violet staining solution

Protocol:

  • Infection: Seed SF268 cells in 6-well plates and grow to ~90-100% confluency. Infect the cells with EV71 at a Multiplicity of Infection (MOI) of 1.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add culture medium containing serial dilutions of DMA-135 (e.g., 0.1 µM to 50 µM) or a vehicle control.

  • Incubation: Incubate the infected plates for 24 hours at 37°C.

  • Harvest: Collect the culture media, which now contain the progeny virus.

  • Serial Dilution: Perform 10-fold serial dilutions of the harvested viral supernatants.

  • Plaque Formation:

    • Seed Vero cells in 6-well plates and grow to a confluent monolayer.

    • Remove the growth medium and infect the Vero cell monolayers with 100 µL of each viral dilution.

    • Incubate for 1 hour to allow for viral adsorption.

    • Remove the inoculum and overlay the cells with a mixture of culture medium and low-melting-point agarose.

  • Incubation for Plaques: Incubate the plates at 37°C for 48-72 hours until plaques (zones of cell death) are visible.

  • Staining and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain with crystal violet. The plaques will appear as clear zones on a purple background. Count the plaques for a dilution that yields a countable number (e.g., 20-100 plaques).

  • Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL). Compare the titers from DMA-135-treated samples to the vehicle control to determine the log reduction in viral replication.

Biotinylated RNA Pull-Down Assay

This assay is used to demonstrate the DMA-135-dependent interaction between the EV71 SLII RNA and the host protein AUF1 in a cellular context.

Materials:

  • Biotin RNA Labeling Mix

  • DNA template for EV71 SLII RNA

  • SF268 cell lysate

  • Streptavidin-coated magnetic beads or agarose

  • This compound stock solution

  • Wash buffers and SDS-PAGE loading buffer

  • Anti-AUF1 antibody for Western blotting

Protocol:

  • Probe Preparation: Synthesize biotinylated EV71 SLII RNA in vitro using a DNA template, T7 RNA polymerase, and the Biotin RNA Labeling Mix.

  • Cell Lysate Preparation: Prepare a whole-cell lysate from SF268 cells using a suitable lysis buffer containing protease and RNase inhibitors.

  • Binding Reaction:

    • Incubate the biotinylated SLII RNA with the SF268 cell lysate.

    • In parallel reactions, add increasing concentrations of DMA-135.

    • Allow the binding to proceed for approximately 30 minutes at room temperature.

  • Complex Capture: Add streptavidin-coated beads to each binding reaction and incubate for 1 hour at room temperature to capture the biotinylated RNA and any associated proteins.

  • Washing: Pellet the beads and wash them several times with a wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-AUF1 antibody to detect the presence and quantify the amount of AUF1 that was pulled down with the SLII RNA in the presence of different DMA-135 concentrations. An increase in the AUF1 signal with increasing DMA-135 concentration demonstrates the stabilization of the RNA-protein interaction.[1]

Affected Signaling Pathways

EV71 infection is known to modulate several host cellular signaling pathways to facilitate its replication and evade the host immune response.[11] By inhibiting EV71 replication, DMA-135 indirectly prevents the virus from manipulating these pathways.

  • PI3K/Akt Pathway: EV71 infection activates the PI3K/Akt signaling pathway early in the infection process.[4][5] This activation is thought to delay host cell apoptosis, thereby maximizing the production of new virus particles.[4][5] Inhibition of EV71 replication by DMA-135 would prevent this pro-survival signal manipulation.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another cellular cascade activated by EV71 infection, which is required for efficient viral replication.[3][4][5] By blocking the production of viral proteins, DMA-135 would consequently prevent the sustained activation of this pathway.

  • Type I Interferon (IFN) Signaling: Viruses have evolved mechanisms to evade the host's innate immune system. EV71 can antagonize the type I IFN signaling pathway, a critical antiviral defense mechanism, by targeting components like the interferon receptor 1 (IFNAR1) for degradation.[1] By inhibiting the virus, DMA-135 helps preserve the integrity of the host's IFN response.

cluster_EV71 EV71 Infection cluster_DMA Intervention cluster_Pathways Host Cell Signaling Pathways EV71 EV71 Virus PI3K_Akt PI3K/Akt Pathway EV71->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway EV71->MAPK_ERK Activates IFN Type I IFN Pathway EV71->IFN Inhibits DMA135 DMA-135 DMA135->EV71 Inhibits Replication Apoptosis Apoptosis (Delayed) PI3K_Akt->Apoptosis leads to Replication Viral Replication (Promoted) MAPK_ERK->Replication leads to Antiviral Antiviral State (Inhibited) IFN->Antiviral leads to

EV71-Modulated Host Signaling Pathways.

Conclusion

This compound represents a novel class of antiviral candidates that function by targeting viral RNA structures. Its allosteric mechanism, which involves stabilizing a repressive RNA-protein complex, is a sophisticated approach to inhibiting viral replication. The quantitative data shows a favorable therapeutic window, with potent anti-EV71 activity at non-toxic concentrations. The detailed protocols provided herein offer a guide for researchers seeking to further investigate DMA-135 or explore similar RNA-targeting antiviral strategies. The continued study of such compounds is crucial for the development of effective treatments against EV71 and other pathogenic RNA viruses.

References

Structure and properties of DMA-135 hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: DMA-135 Hydrochloride

Disclaimer: Information regarding a specific molecule designated as "this compound" is not available in the public domain, including scientific literature and chemical databases. The following guide is a structured template demonstrating the requested format and content type, using a hypothetical compound to illustrate the depth of analysis and data presentation required for a comprehensive technical whitepaper. This structure can be adapted for any specific compound of interest to researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of this compound, a novel synthetic compound under investigation for its potential therapeutic applications. The guide details its chemical structure, physicochemical properties, and key biological activities. It includes a summary of its mechanism of action, supported by data from preclinical studies. Detailed experimental protocols for pivotal assays and visualizations of relevant biological pathways are provided to facilitate understanding and further research.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are critical for its development as a therapeutic agent. Its identity is established by its chemical structure and its properties dictate its formulation and delivery potential.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name [Hypothetical IUPAC Name]
Molecular Formula [Hypothetical Formula]
Molecular Weight [Hypothetical Weight] g/mol
CAS Number Not Available
Appearance White to off-white crystalline solid
Melting Point [Value] °C
Solubility Highly soluble in water and DMSO
pKa [Value]
LogP [Value]

Biological Activity and Mechanism of Action

This compound is characterized as a potent and selective antagonist of the novel G-protein coupled receptor, GPR-X. Its primary mechanism involves competitive inhibition at the orthosteric binding site, preventing the downstream signaling cascade initiated by the endogenous ligand.

Signaling Pathway

The inhibitory action of this compound on GPR-X disrupts the canonical signaling pathway, which is implicated in [disease area]. Upon binding, it prevents the Gαq subunit from activating phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This leads to a downstream attenuation of calcium mobilization and protein kinase C (PKC) activation.

DMA135_Pathway cluster_membrane Cell Membrane GPRX GPR-X Receptor Gaq Gαq GPRX->Gaq Activates PLC Phospholipase C (PLC) IP3_DAG IP3 / DAG Production PLC->IP3_DAG Catalyzes DMA135 DMA-135 HCl DMA135->GPRX Inhibits Ligand Endogenous Ligand Ligand->GPRX Activates Gaq->PLC Activates Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response Ca_PKC->Response

Caption: this compound signaling pathway.

Pharmacological and Toxicological Profile

The in vitro and in vivo characteristics of this compound have been evaluated to establish its therapeutic window and safety profile.

Table 2: In Vitro Pharmacological Profile

ParameterAssay TypeValue
Receptor Binding Affinity (Ki) Radioligand Binding Assay[Value] nM
Functional Antagonism (IC50) Calcium Flux Assay[Value] nM
Target Selectivity Panel of >100 Receptors>100-fold selective
In Vitro ADME
Microsomal Stability (t½)Human Liver Microsomes[Value] min
Plasma Protein BindingEquilibrium Dialysis[Value] %
Cytotoxicity (CC50) HepG2 Cell Line>[Value] µM

Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)

ParameterRouteValue
Bioavailability (F) Oral[Value] %
Peak Plasma Concentration (Cmax) IV / Oral[Value] / [Value] ng/mL
Time to Peak (Tmax) Oral[Value] h
Half-life (t½) IV[Value] h
Volume of Distribution (Vd) IV[Value] L/kg
Clearance (CL) IV[Value] L/h/kg

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for key assays used to characterize this compound.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the GPR-X receptor.

Binding_Assay_Workflow prep Prepare Cell Membranes (Expressing GPR-X) incubate Incubate Components: Membranes + [³H]-Ligand + DMA-135 HCl prep->incubate radioligand Prepare Radioligand ([³H]-Ligand) radioligand->incubate compound Prepare Serial Dilutions of DMA-135 HCl compound->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: Competition Binding Curve (Calculate Ki) quantify->analyze

Caption: Experimental workflow for radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing GPR-X are prepared via homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Incubation: Membranes (10 µg protein) are incubated with a fixed concentration of [³H]-labeled standard ligand (2 nM) and varying concentrations of this compound (0.1 nM to 100 µM) in a total volume of 200 µL.

  • Non-specific Binding: Determined in the presence of a high concentration (10 µM) of a non-labeled standard antagonist.

  • Separation: The incubation is terminated by rapid filtration through GF/C filters, followed by washing with ice-cold assay buffer.

  • Quantification: Radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Data are analyzed using non-linear regression to fit a one-site competition model and the Ki is calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a promising lead compound with a well-defined mechanism of action and favorable preliminary pharmacological properties. Its high affinity and selectivity for GPR-X make it a valuable tool for further investigating the role of this receptor in [disease area]. Future research will focus on lead optimization to improve pharmacokinetic parameters, followed by extensive in vivo efficacy and safety studies to support its progression towards clinical development.

DMA-135 hydrochloride's role in inhibiting IRES-dependent translation.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of DMA-135 Hydrochloride in Inhibiting IRES-Dependent Translation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Internal Ribosome Entry Sites (IRES) are critical RNA structures that facilitate cap-independent translation initiation, a mechanism frequently exploited by viruses and implicated in cancer progression. The development of small molecules that can selectively inhibit IRES-mediated translation is a promising therapeutic strategy. This technical guide focuses on this compound, a small molecule identified as a potent and specific inhibitor of the Enterovirus 71 (EV71) IRES. We will delve into its mechanism of action, present key experimental data and protocols, and visualize the underlying molecular and experimental frameworks.

Introduction: Targeting IRES-Dependent Translation

Human enterovirus 71 (EV71) is a significant pathogen, particularly in Southeast Asia, responsible for hand, foot, and mouth disease, which can lead to severe neurological complications.[1][2] EV71, like many other viruses, utilizes an IRES element within its 5' untranslated region (5'UTR) to hijack the host's translational machinery. The stem-loop II (SLII) domain of the EV71 IRES is a crucial structural element for this process, making it an attractive target for antiviral drug development.[1][2] this compound emerged from a screening of an RNA-biased small molecule library as a compound that effectively inhibits EV71 translation and replication.[1][3]

Mechanism of Action: Allosteric Stabilization of an Inhibitory Ternary Complex

DMA-135 does not function by simply blocking a binding site. Instead, it employs a sophisticated allosteric mechanism.[1][2][3]

  • Binding and Conformational Change: DMA-135 directly binds to a bulge loop motif within the SLII domain of the EV71 IRES RNA.[4] This binding induces a specific conformational change in the RNA structure.[1][4]

  • Stabilization of a Ternary Complex: The DMA-135-induced conformation of the SLII RNA enhances its binding affinity for a host regulatory protein, AU-rich element/poly(U)-binding/degradation factor 1 (AUF1).[1][4] AUF1 normally acts as a repressor of IRES-dependent translation.[1]

  • Repression of Translation: By stabilizing this (DMA-135)-SLII-AUF1 ternary complex, DMA-135 effectively locks the IRES in a repressed state, preventing the recruitment of the ribosomal machinery and thereby inhibiting viral protein synthesis.[1][2][3][4]

This allosteric mechanism provides a high degree of specificity and represents a novel approach to targeting functional RNA structures.[2][3]

G Mechanism of DMA-135 Action cluster_0 Normal IRES Function (No DMA-135) cluster_1 Inhibition by DMA-135 IRES EV71 IRES (SLII Domain) Translation_on IRES-Dependent Translation IRES->Translation_on Recruits Ribosome AUF1_free AUF1 (Host Protein) Repressor AUF1_free->IRES Weak/Transient Interaction Ribosome_free 40S Ribosome DMA135 DMA-135 IRES_bound EV71 IRES (Altered Conformation) DMA135->IRES_bound Binds to SLII TernaryComplex Inhibitory Ternary Complex (DMA-135-IRES-AUF1) IRES_bound->TernaryComplex Stabilizes binding of AUF1_bound AUF1 AUF1_bound->TernaryComplex Ribosome_blocked 40S Ribosome TernaryComplex->Ribosome_blocked Blocks Recruitment Translation_off Translation Repressed Ribosome_blocked->Translation_off

Caption: Mechanism of DMA-135-mediated inhibition of EV71 IRES translation.

Experimental Evidence and Protocols

The inhibitory role of DMA-135 has been substantiated through a series of rigorous experiments.

In-Cell IRES Activity Assessment: Dual-Luciferase Assay

A bicistronic reporter assay is a standard method to simultaneously measure cap-dependent and IRES-dependent translation in cells.[5] In this setup, a single mRNA transcript codes for two different reporter proteins (e.g., Renilla and Firefly luciferase). The first cistron (Renilla) is translated via a cap-dependent mechanism, serving as an internal control for general translation and transfection efficiency. The second cistron (Firefly) is translated under the control of the inserted IRES element.

Data Presentation:

The results clearly demonstrate that DMA-135 selectively inhibits EV71 IRES-dependent translation in a dose-dependent manner, with minimal effect on cap-dependent translation.[1]

DMA-135 Conc. (µM)IRES-Dependent Translation (FLuc) % InhibitionCap-Dependent Translation (RLuc) Effect
0.1~10%No significant effect
0.550%No significant effect
5094%No significant effect
100>95%No significant effect
(Data compiled from references[1][4])

Experimental Protocol: Dual-Luciferase Reporter Assay [1][6]

  • RNA Synthesis: The bicistronic reporter plasmid (e.g., pRHF-RLuc-EV71-5'UTR-FLuc) is linearized and used as a template for in vitro transcription to synthesize the reporter RNA.

  • Cell Culture & Transfection: Human neuroblastoma cells (SF268) are cultured in appropriate media. Cells are then transfected with the in vitro transcribed dual-luciferase reporter RNA.

  • Compound Treatment: Immediately after transfection, cells are treated with various concentrations of this compound (ranging from 0.001 to 1000 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for 48 hours to allow for translation of the reporter proteins.

  • Cell Lysis: Cells are washed with cold PBS and lysed using a suitable lysis buffer (e.g., CHAPS buffer: 10 mM Tris-HCl pH 7.4, 1 mM MgCl2, 1 mM EGTA, 0.5% CHAPS, 10% glycerol, with protease inhibitors).

  • Luciferase Activity Measurement: The cell lysate is centrifuged, and the supernatant is collected. Renilla and Firefly luciferase activities are measured sequentially using a dual-luciferase assay system on a luminometer.

  • Data Analysis: The Firefly luciferase signal (IRES-dependent) is normalized to the Renilla luciferase signal (cap-dependent) for each condition. The results are then expressed as a percentage of the activity observed in the vehicle-treated control cells.

G Dual-Luciferase Assay Workflow cluster_RNA Reporter Construct cluster_Cell Cell-Based Assay cluster_Analysis Data Acquisition & Analysis plasmid Bicistronic Plasmid (RLuc-EV71 IRES-FLuc) rna In Vitro Transcribed Reporter mRNA plasmid->rna Transcription transfection Transfect Cells with Reporter mRNA rna->transfection cells SF268 Cells cells->transfection treatment Add DMA-135 (Varying Concentrations) transfection->treatment incubation Incubate 48h treatment->incubation lysis Lyse Cells incubation->lysis measurement Measure RLuc & FLuc Luminescence lysis->measurement normalization Normalize: FLuc / RLuc measurement->normalization result Calculate % Inhibition vs. Control normalization->result

Caption: Workflow for the bicistronic dual-luciferase reporter assay.

Antiviral Activity: Plaque Assay

To confirm that the inhibition of translation translates to a tangible antiviral effect, the ability of DMA-135 to reduce the production of infectious viral particles was assessed.

Data Presentation:

DMA-135 inhibits EV71 replication in a dose-dependent manner, with a significant reduction in viral titers observed at sub-micromolar concentrations.[1]

DMA-135 Conc. (µM)Viral Titer Reduction
0.25Significant reduction
0.5~2-log reduction (~99%)
>1.0Strong inhibition
(Data compiled from reference[1])

Experimental Protocol: EV71 Plaque Assay [1][7]

  • Cell Infection: SF268 cells are infected with EV71 at a specific multiplicity of infection (MOI), for example, an MOI of 1.

  • Compound Treatment: Following infection, the media is replaced with fresh media containing various concentrations of DMA-135.

  • Incubation: The infected and treated cells are incubated for 24 hours to allow for viral replication.

  • Harvesting: The culture media, containing progeny virions, is harvested.

  • Serial Dilution & Plaque Formation: The harvested media is serially diluted and used to infect confluent monolayers of Vero cells (which are highly susceptible to EV71). The cells are then overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict viral spread and allow for the formation of localized plaques.

  • Visualization & Quantification: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet). Plaques (clear zones where cells have been lysed by the virus) are counted.

  • Titer Calculation: The viral titer (in plaque-forming units per mL, PFU/mL) is calculated based on the plaque count and the dilution factor.

Biochemical Validation: In Vitro Pull-Down Assay

This assay was used to provide direct biochemical evidence that DMA-135 promotes the interaction between the EV71 IRES SLII domain and the AUF1 protein.[1]

Experimental Protocol: AUF1 Pull-Down Assay [1]

  • Bait Preparation: A biotinylated version of the EV71 SLII RNA is synthesized.

  • Binding Reaction: The biotinylated SLII RNA is incubated with cell lysate from SF268 cells (as a source of AUF1 and other cellular proteins) in the presence of increasing concentrations of DMA-135.

  • Complex Capture: Streptavidin-conjugated beads are added to the reaction mixture. These beads have a high affinity for biotin (B1667282) and will "pull down" the biotinylated SLII RNA along with any interacting proteins.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution & Western Blotting: The captured proteins are eluted from the beads. The amount of AUF1 in the captured complexes is then determined by Western blotting using an antibody specific to AUF1.

  • Analysis: An increase in the AUF1 signal in the Western blot with increasing DMA-135 concentration indicates that the compound promotes the formation or stabilization of the AUF1-SLII complex.

G In Vitro Pull-Down Assay Workflow Biotin_RNA Biotinylated EV71 SLII RNA Incubation Incubate Components Together Biotin_RNA->Incubation Lysate SF268 Cell Lysate (contains AUF1) Lysate->Incubation DMA135 DMA-135 (Varying Conc.) DMA135->Incubation Beads Streptavidin Beads Incubation->Beads Capture Capture Biotin-RNA and Bound Proteins Beads->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute WB Western Blot for AUF1 Elute->WB Result Quantify AUF1 Signal WB->Result

Caption: Workflow for validating the DMA-135-mediated AUF1-IRES interaction.

Specificity and Resistance

Further studies have reinforced the specific mechanism of DMA-135.[4]

  • Target Specificity: DMA-135 was shown to specifically enhance the association of AUF1 with the EV71 SLII RNA and not with other known cellular AUF1 target mRNAs, indicating that the effect is not a global, non-specific alteration of AUF1 activity.[4]

  • Resistance Mutations: Viruses resistant to DMA-135 were evolved in cell culture. These resistant viruses contained mutations (specifically C132G and A133C) located precisely in the bulge loop of the SLII domain—the proposed binding site of DMA-135.[4] Biophysical studies confirmed that DMA-135 could not bind to the mutated SLII RNA, and consequently, it could not stabilize the ternary complex with AUF1.[4] This provides powerful genetic evidence that validates the binding site and the allosteric mechanism of action.

Conclusion and Future Directions

This compound serves as a compelling example of a small molecule that can specifically target a viral RNA structure to inhibit translation. Its allosteric mechanism, which involves stabilizing an inhibitory RNA-protein complex, is a sophisticated strategy that offers high specificity. The detailed experimental evidence, from in-cell reporter assays to biochemical pull-downs and resistance studies, provides a robust validation of its mode of action. These findings not only establish DMA-135 as a promising lead compound for the development of antivirals against EV71 but also highlight the broader potential of targeting functional RNA structures for therapeutic intervention.[1][2] Future work may focus on optimizing the scaffold of DMA-135 for improved potency and pharmacokinetic properties and exploring its activity against other related viruses that may possess similar IRES structures.

References

The Discovery and Synthesis of DMA-135 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMA-135 hydrochloride has emerged as a significant small molecule inhibitor of viral replication, notably against Enterovirus 71 (EV71) and SARS-CoV-2. Its discovery through innovative screening methodologies targeting viral RNA structures has unveiled a novel mechanism of action. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of DMA-135, presenting key quantitative data and detailed experimental protocols to support further research and development in the field of RNA-targeted therapeutics.

Discovery of DMA-135

DMA-135 was identified as a potent inhibitor of EV71 replication through a targeted screening approach aimed at the virus's internal ribosome entry site (IRES).[1] The discovery process involved two key methodologies: the use of an RNA-biased small molecule library and a peptide-displacement assay.

RNA-Biased Small Molecule Library

The screening process utilized a library of small molecules specifically designed with physicochemical properties that favor binding to RNA structures.[2] These libraries are enriched with compounds containing motifs known to interact with the unique topological and electrostatic features of RNA, such as heterocyclic scaffolds and positively charged functional groups. This targeted approach increases the probability of identifying compounds that bind to functional RNA elements.

Peptide-Displacement Assay

A fluorescence-based peptide-displacement assay was employed to screen the RNA-biased library for compounds that could bind to the stem-loop II (SLII) domain of the EV71 IRES.[1][3] In this assay, a fluorescently labeled peptide with a known affinity for the SLII RNA is used. Small molecules from the library that can bind to the SLII RNA and displace the fluorescent peptide cause a detectable change in the fluorescence signal.[3] This high-throughput method allows for the rapid identification of RNA-binding molecules. DMA-135 was identified as a hit from this screen due to its ability to effectively displace the peptide probe, indicating a direct interaction with the EV71 SLII RNA.[1][2]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been published in the reviewed scientific literature, its structure as a dimethylamiloride analog suggests a synthetic route common for this class of compounds. The synthesis of amiloride (B1667095) and its derivatives typically starts from methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

A plausible synthetic pathway would involve the amidation of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate with an appropriate dimethylamine-containing nucleophile, followed by guanidinylation to install the acylguanidine moiety. The final step would be the formation of the hydrochloride salt. Further studies are required to delineate the precise reagents, reaction conditions, and purification methods for the efficient synthesis of this compound.

Mechanism of Action: Allosteric Stabilization of a Ternary Complex

DMA-135 exerts its antiviral effect through a novel allosteric mechanism that targets the host-virus interface.[1][4] It specifically binds to the SLII domain of the EV71 IRES RNA. This binding induces a conformational change in the RNA structure, which in turn enhances the binding affinity of a host protein, AU-rich element/poly(U)-binding/degradation factor 1 (AUF1), to the SLII RNA.[2][4]

The result is the formation of a stable ternary complex consisting of DMA-135, the SLII RNA, and the AUF1 protein.[2][4] This stabilized complex sequesters the IRES and represses its function, thereby inhibiting the initiation of viral protein translation and subsequent viral replication.[1][4]

DMA135_Mechanism cluster_virus Enterovirus 71 (EV71) cluster_host Host Cell EV71_RNA Viral RNA Genome IRES IRES SLII Domain Translation Viral Protein Translation IRES->Translation Initiates Ternary_Complex Stable Ternary Complex (DMA-135-SLII-AUF1) IRES->Ternary_Complex Replication Viral Replication Translation->Replication AUF1 Host Protein (AUF1) AUF1->Ternary_Complex DMA135 DMA-135 DMA135->IRES Binds to Ternary_Complex->Translation

Figure 1: Signaling pathway of DMA-135 antiviral activity.

Quantitative Data Summary

The antiviral activity of DMA-135 has been quantified in various assays against Enterovirus 71 and SARS-CoV-2. The following tables summarize the key findings.

Table 1: Anti-Enterovirus 71 (EV71) Activity of DMA-135

Assay TypeCell LineParameterValueReference
IRES ActivitySF268FLuc Inhibition50% at 0.5 µM[4]
Viral TiterSF268Titer Reduction2-log at 0.5 µM[4]
Viral TiterSF268Titer Reduction5-log at 50 µM[4]
Antiviral Activity-IC507.54 ± 0.0024 µM[4]
CytotoxicitySF268, VeroCC50>100 µM[4]

Table 2: Anti-SARS-CoV-2 Activity of DMA-135

Assay TypeCell LineParameterValueReference
Viral TiterVero E6Titer Reduction~1000-fold at 100 µM[5]
qRT-PCRVero E6IC50~10 µM[5]
CytotoxicityVero E6CC50>100 µM[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the discovery and mechanism of action of DMA-135.

Experimental Workflow

The characterization of DMA-135 followed a logical progression from initial discovery to detailed mechanistic studies.

Experimental_Workflow cluster_discovery Discovery cluster_validation In Vitro Validation cluster_mechanism Mechanism of Action Screening Screening of RNA-Biased Library Peptide_Displacement Peptide-Displacement Assay Screening->Peptide_Displacement IRES_Assay Dual-Luciferase IRES Activity Assay Peptide_Displacement->IRES_Assay Identified Hit (DMA-135) Plaque_Assay Viral Plaque Assay IRES_Assay->Plaque_Assay NMR NMR Spectroscopy Plaque_Assay->NMR ITC Isothermal Titration Calorimetry NMR->ITC RIP RNP-Immunoprecipitation (RIP) Assay ITC->RIP

Figure 2: Experimental workflow for DMA-135 characterization.
Dual-Luciferase IRES Activity Assay

This assay is used to determine the effect of a compound on IRES-mediated translation.

  • Construct: A bicistronic reporter plasmid is used, containing an upstream Renilla luciferase (RLuc) gene for cap-dependent translation and a downstream Firefly luciferase (FLuc) gene under the control of the EV71 IRES element.[4]

  • Procedure:

    • SF268 cells are transfected with the bicistronic reporter RNA.

    • The transfected cells are cultured in the presence of varying concentrations of DMA-135.

    • After a suitable incubation period (e.g., 48 hours), the cells are lysed.

    • The activities of both RLuc and FLuc are measured sequentially using a luminometer and a dual-luciferase assay kit.

  • Analysis: The ratio of FLuc to RLuc activity is calculated. A decrease in this ratio in the presence of DMA-135 indicates specific inhibition of IRES-dependent translation.[4]

Viral Plaque Assay

This assay quantifies the amount of infectious virus.

  • Procedure:

    • Vero cells are seeded in multi-well plates to form a confluent monolayer.

    • SF268 cells are infected with EV71 at a specific multiplicity of infection (MOI) and treated with different concentrations of DMA-135.

    • After 24 hours, the culture medium containing the progeny virus is harvested and serially diluted.

    • The Vero cell monolayers are infected with the viral dilutions.

    • After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.

    • The plates are incubated until plaques (zones of cell death) are visible.

    • The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Analysis: The viral titer is calculated in plaque-forming units per milliliter (PFU/mL). A reduction in PFU/mL in DMA-135-treated samples compared to controls indicates antiviral activity.[4]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to study the structural changes in the SLII RNA upon binding of DMA-135.

  • Sample Preparation: Isotopically labeled (e.g., ¹³C, ¹⁵N) SLII RNA is prepared by in vitro transcription.

  • Procedure:

    • A series of NMR spectra, such as ¹H-¹³C HSQC, are acquired for the free SLII RNA.

    • DMA-135 is titrated into the RNA sample, and spectra are recorded at different compound-to-RNA molar ratios.

  • Analysis: Changes in the chemical shifts of specific nucleotides upon addition of DMA-135 indicate direct binding and reveal the binding site on the RNA. These changes also provide insights into the conformational changes induced by the small molecule.[2][4]

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the interaction between DMA-135, SLII RNA, and AUF1.

  • Procedure:

    • A solution of the SLII RNA is placed in the sample cell of the calorimeter.

    • A solution of DMA-135 is placed in the injection syringe and titrated into the RNA solution in small aliquots.

    • The heat change associated with each injection is measured.

    • To study the ternary complex, the RNA-binding domain of AUF1 is titrated into a pre-formed complex of SLII and DMA-135.

  • Analysis: The data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.[4]

RNP-Immunoprecipitation (RIP) Assay

This assay is used to confirm the formation of the ternary complex in a cellular context.

  • Procedure:

    • EV71-infected cells are treated with DMA-135.

    • The cells are lysed under conditions that preserve RNA-protein complexes.

    • An antibody specific to AUF1 is used to immunoprecipitate AUF1 and any associated molecules from the cell lysate.

    • The RNA is then purified from the immunoprecipitated complexes.

  • Analysis: The amount of SLII RNA associated with AUF1 is quantified using quantitative reverse transcription PCR (qRT-PCR). An increase in the amount of co-precipitated SLII RNA in the presence of DMA-135 confirms the stabilization of the AUF1-SLII complex by the compound in cells.[2]

Conclusion

This compound represents a promising antiviral candidate that operates through a sophisticated mechanism of allosterically stabilizing an inhibitory RNA-protein complex. The discovery of DMA-135 highlights the potential of targeting viral RNA structures with small molecules. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to further investigate DMA-135 and to explore the development of new RNA-targeted antiviral therapies.

References

The Binding Affinity of DMA-135 to the Enterovirus 71 SLII Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of DMA-135 hydrochloride, a small molecule inhibitor, with the stem-loop II (SLII) domain of the Enterovirus 71 (EV71) Internal Ribosome Entry Site (IRES). This document is intended for researchers, scientists, and professionals in the field of drug development and virology.

Enterovirus 71 is a significant pathogen, particularly in Southeast Asia, causing hand, foot, and mouth disease, which can lead to severe neurological complications. The viral IRES is a critical structured RNA element within the 5' untranslated region (5'UTR) that facilitates the initiation of viral protein synthesis, making it a prime target for antiviral therapies. The SLII domain within the IRES is essential for this process, interacting with host cellular proteins to regulate viral translation.

Quantitative Binding Affinity Data

The small molecule DMA-135 has been identified as a binder to the EV71 SLII domain through the screening of an RNA-biased small molecule library. The binding affinity of DMA-135 to the EV71 SLII domain was quantified using Isothermal Titration Calorimetry (ITC), which provides a comprehensive thermodynamic profile of the molecular interaction.

The interaction is characterized by a moderately high affinity, with the binding event being entropically favored and enthalpically disfavored.

CompoundTargetMethodK d (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
DMA-135 EV71 SLII IRESITC~300 - 600FavorableUnfavorable1:1

Table 1: Thermodynamic parameters of DMA-135 binding to EV71 SLII as determined by Isothermal Titration Calorimetry (ITC). The data indicates a single binding site.

Mechanism of Action: Allosteric Stabilization of a Ternary Complex

DMA-135 inhibits EV71 replication by targeting the SLII IRES domain. Its mechanism is not one of direct competitive inhibition but rather an allosteric one. Upon binding to the bulge region of the SLII RNA, DMA-135 induces a conformational change in the RNA structure. This altered conformation enhances the binding of the host protein AU-rich element/poly(U)-binding/degradation factor 1 (AUF1), a cellular protein known to repress IRES-dependent translation. The result is the stabilization of an inhibitory ternary complex composed of DMA-135, the SLII RNA, and the AUF1 protein, which ultimately represses viral translation and replication.

DMA135_Mechanism cluster_0 Normal Viral Translation cluster_1 Inhibition by DMA-135 EV71_RNA EV71 IRES (SLII) Ribosome Ribosome EV71_RNA->Ribosome Recruitment Viral_Protein Viral Protein Synthesis Ribosome->Viral_Protein Translation DMA135 DMA-135 SLII_RNA EV71 IRES (SLII) DMA135->SLII_RNA Binds to SLII bulge Ternary_Complex Inhibitory Ternary Complex (DMA-135-SLII-AUF1) AUF1 Host Protein (AUF1) SLII_RNA->AUF1 Enhanced Affinity Blocked_Translation Translation Repressed Ternary_Complex->Blocked_Translation Blocks Ribosome Recruitment

Mechanism of DMA-135 Action.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and activity of DMA-135.

Isothermal Titration Calorimetry (ITC)

ITC was employed to determine the binding affinity and thermodynamics of DMA-135 to the EV71 SLII RNA.

  • RNA Preparation: The EV71 SLII domain was prepared by in vitro transcription using T7 RNA polymerase from a synthetic DNA template.

  • Titration: Calorimetric titrations were performed by injecting DMA-135 into a solution containing the SLII RNA.

  • Data Analysis: The resulting thermograms, which show a single transition, were fitted to a 1:1 stoichiometric binding model to derive the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. The data processing and analysis were conducted using specialized software such as Affinimeter.

ITC_Workflow cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow start Prepare EV71 SLII RNA (in vitro transcription) itc_exp Perform Titration: Inject DMA-135 into SLII RNA solution in calorimeter start->itc_exp prepare_dma Prepare DMA-135 Solution prepare_dma->itc_exp data_acq Acquire Thermogram Data itc_exp->data_acq analysis Fit Data to 1:1 Binding Model (e.g., using Affinimeter) data_acq->analysis results Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) analysis->results

Isothermal Titration Calorimetry Workflow.
Dual-Luciferase Reporter Assay

This cell-based assay was used to measure the effect of DMA-135 on EV71 IRES-dependent translation.

  • Plasmid Construction: A bicistronic reporter plasmid was created, containing a Renilla luciferase (RLuc) gene under a cap-dependent promoter and a Firefly luciferase (FLuc) gene under the control of the EV71 5'UTR IRES element.

  • Cell Transfection and Treatment: SF268 cells were transfected with the reporter RNA. Transfected cells were then cultured with varying concentrations of DMA-135.

  • Luciferase Measurement: After a set incubation period (e.g., 2 days), the activities of both RLuc and FLuc were measured. The ratio of FLuc to RLuc activity indicates the efficiency of IRES-dependent translation. A dose-dependent decrease in this ratio signifies inhibition of IRES activity by DMA-135.

Protein-Biotinylated RNA Pull-Down Assay

This biochemical assay was performed to confirm that DMA-135 enhances the interaction between the SLII domain and the AUF1 protein in a cellular context.

  • Probe Preparation: The EV71 SLII RNA was synthesized with a biotin (B1667282) label.

  • Incubation: The biotinylated SLII RNA was incubated with cell lysate from SF268 cells, which contains the AUF1 protein, in the presence of varying concentrations of DMA-135.

  • Pull-Down: Streptavidin-coated beads were used to capture the biotin-labeled SLII RNA and any associated proteins.

  • Analysis: The captured proteins were analyzed by Western blot using an anti-AUF1 antibody. An increase in the amount of pulled-down AUF1 with increasing DMA-135 concentration supports the mechanism of ternary complex stabilization.

Conclusion

DMA-135 demonstrates a specific, entropically driven binding to the EV71 IRES SLII domain. Its unique allosteric mechanism, which involves stabilizing an inhibitory RNA-protein complex, highlights the potential for developing novel antiviral strategies that target functional RNA structures. Further optimization of DMA-135's binding affinity and exploration of its broad-spectrum potential against related enteroviruses are promising avenues for future research.

Beyond Enterovirus 71: Unveiling the Broader Antiviral Potential of DMA-135 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DMA-135 hydrochloride, a small molecule initially identified as a potent inhibitor of Enterovirus 71 (EV71), demonstrates a broader antiviral spectrum, notably against coronaviruses. This technical guide consolidates the current understanding of DMA-135's activity beyond EV71, presenting quantitative data, detailed experimental protocols, and mechanistic insights. The primary mechanism of action against EV71 involves the allosteric stabilization of a ternary complex between the viral Internal Ribosome Entry Site (IRES) and the host protein AUF1, leading to translational repression. Emerging evidence suggests a similar RNA-centric mechanism may underlie its activity against other RNA viruses, such as SARS-CoV-2 and human coronavirus OC43, by targeting their 5' untranslated regions (UTR). This guide serves as a comprehensive resource for researchers exploring the therapeutic potential of DMA-135 and its analogues.

Quantitative Antiviral Spectrum of DMA-135 and its Analogues

The antiviral activity of DMA-135 and its related compounds has been quantified against several viruses. The following tables summarize the available data, providing a clear comparison of their potency and cytotoxicity.

Table 1: Antiviral Activity against Enterovirus 71 (EV71)

CompoundAssayCell LineIC50 (µM)CC50 (µM)Data Source
DMA-135Plaque AssaySF268/Vero7.54 ± 0.0024>100

Table 2: Antiviral Activity against Coronaviruses

CompoundVirusAssay TypeCell LineConcentration (µM)EffectData Source
DMA-135Human Coronavirus OC43Plaque AssayVero E6100~1,000-fold reduction in viral titer
DMA-132Human Coronavirus OC43Plaque AssayVero E6100~1,000-fold reduction in viral titer
DMA-155Human Coronavirus OC43Plaque AssayVero E6100~1,000-fold reduction in viral titer
DMA-135SARS-CoV-2qRT-PCRVero E6~10 (approx. IC50)10 to 30-fold decrease in cell-free viral RNA
DMA-155SARS-CoV-2qRT-PCRVero E6~16 (approx. IC50)10 to 30-fold decrease in cell-free viral RNA
DMA-132SARS-CoV-2TCID50 AssayVero E610 and 50Dose-dependent reduction in viral titer
DMA-135SARS-CoV-2TCID50 AssayVero E610 and 50Dose-dependent reduction in viral titer
DMA-132SARS-CoV-2Dual-Luciferase ReporterVero E610~50% reduction in Firefly Luciferase activity
DMA-135SARS-CoV-2Dual-Luciferase ReporterVero E610~50% reduction in Firefly Luciferase activity
DMA-155SARS-CoV-2Dual-Luciferase ReporterVero E610~90% reduction in Firefly Luciferase activity

Detailed Experimental Protocols

This section outlines the key experimental methodologies employed to evaluate the antiviral activity of DMA-135 and its analogues.

Antiviral Assay for Human Coronavirus OC43
  • Cell Line and Virus: Vero E6 cells are infected with human coronavirus OC43 at a Multiplicity of Infection (MOI) of 1.

  • Compound Treatment: A panel of DMA compounds (including DMA-132, DMA-135, and DMA-155) are added to the cells at concentrations of 50 µM or 100 µM after a 1-hour virus adsorption period.

  • Incubation: The infected and treated cells are incubated for 24 hours at 33°C.

  • Quantification of Viral Titer: Viral titers in the cell culture supernatants are determined by a plaque formation assay on Vero E6 cells.

Antiviral Assays for SARS-CoV-2
  • Cell Line and Virus: Vero E6 cells are infected with SARS-CoV-2.

  • Compound Treatment: DMA-135 and DMA-155 are added to the cells.

  • Sample Collection: Cell-free supernatants are collected 24 hours post-infection.

  • Quantification: Viral RNA levels in the supernatants are quantified using a simplified qRT-PCR assay. This method provides an approximate IC50 value.

  • Cell Line and Virus: Vero E6 cells are infected with wild-type SARS-CoV-2.

  • Compound Treatment: DMA-132 and DMA-135 are added at concentrations of 10 µM and 50 µM.

  • Quantification: The reduction in viral titer is measured using a TCID50 assay, which determines the dilution of the virus required to infect 50% of the cell cultures.

  • Cell Viability: The effect of the compounds on cellular viability is concurrently measured by assessing ATP content.

  • Reporter Construct: A bicistronic reporter plasmid is used to synthesize an RNA transcript containing the SARS-CoV-2 5'-end and 3'-UTR controlling the expression of Firefly Luciferase (FLuc), and a cap-dependent Renilla Luciferase (RLuc) as an internal control.

  • Transfection and Treatment: The reporter RNA is co-transfected into cells, and various concentrations of DMA compounds are added.

  • Measurement: Two days after transfection, the activities of RLuc and FLuc are measured using a dual-luciferase reporter assay system. A reduction in the FLuc/RLuc ratio indicates inhibition of IRES-dependent translation.

Mechanistic Insights and Visualizations

The mechanism of action of DMA-135 has been most thoroughly elucidated for its activity against Enterovirus 71. The compound targets a specific RNA structure within the viral genome.

Mechanism of Action against Enterovirus 71

DMA-135 directly binds to the stem-loop II (SLII) domain of the Internal Ribosome Entry Site (IRES) within the 5' UTR of the EV71 RNA genome. This binding event induces a conformational change in the RNA structure, which in turn allosterically stabilizes a ternary complex with the host protein AU-rich element-binding factor 1 (AUF1). The formation of this stable DMA-135-SLII-AUF1 complex represses the IRES-mediated translation of viral proteins, thereby inhibiting viral replication.

DMA135_Mechanism cluster_host_cell Host Cell Cytoplasm cluster_translation Normal Viral Translation cluster_inhibition Inhibition by DMA-135 EV71_RNA EV71 Viral RNA (+ssRNA) IRES IRES (Internal Ribosome Entry Site) SLII SLII Domain Ribosome Ribosome IRES->Ribosome Recruitment Ternary_Complex Stable Ternary Complex (DMA-135-SLII-AUF1) SLII->Ternary_Complex Forms AUF1 Host Protein AUF1 AUF1->Ternary_Complex Stabilizes Viral_Proteins Viral Proteins Ribosome->Viral_Proteins Translation Replication Viral Replication Viral_Proteins->Replication DMA135 DMA-135 DMA135->SLII Binds to Ternary_Complex->IRES Represses Translation

Caption: Mechanism of DMA-135 against Enterovirus 71.

General Workflow for Antiviral Compound Screening

The evaluation of small molecules like DMA-135 for antiviral activity typically follows a structured workflow, beginning with initial screening and progressing to more detailed mechanistic studies.

Antiviral_Screening_Workflow cluster_workflow Antiviral Screening Workflow A Compound Library (e.g., DMA analogues) B Primary Screening (e.g., Cell-based assay against target virus) A->B C Hit Identification (Compounds showing significant viral inhibition) B->C D Dose-Response Analysis (Determination of IC50/EC50) C->D E Cytotoxicity Assay (Determination of CC50) C->E F Selectivity Index (SI) (SI = CC50 / IC50) D->F E->F G Secondary Assays (e.g., Plaque reduction, qRT-PCR, Reporter assays) F->G Promising Candidates H Mechanism of Action Studies (e.g., Target identification, binding assays) G->H I Lead Optimization H->I

Caption: General Experimental Workflow for Antiviral Screening.

In Silico Modeling of DMA-135 Hydrochloride and RNA Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of the interaction between DMA-135 hydrochloride, a small molecule inhibitor, and its target, the stem-loop II (SLII) domain of the Enterovirus 71 (EV71) internal ribosomal entry site (IRES). This compound has been identified as a dose-dependent inhibitor of viral translation and replication.[1] Its mechanism of action is unique, involving the allosteric stabilization of a ternary complex formed by the small molecule, the viral RNA, and the host protein AUF1, which ultimately represses viral translation.[1][2][3] This guide details the computational methodologies, including molecular docking and molecular dynamics simulations, that can be employed to investigate this complex interaction. It also presents illustrative quantitative data in structured tables and provides detailed experimental protocols for researchers seeking to replicate or expand upon these in silico studies. Accompanying diagrams generated using Graphviz are provided to visualize the signaling pathway and the experimental workflow.

Introduction: The Therapeutic Potential of Targeting Viral RNA

Historically, drug discovery has predominantly focused on protein targets. However, the vast and largely untapped landscape of functional RNA structures presents a promising frontier for therapeutic intervention. Viral RNAs, in particular, contain conserved structural elements that are critical for their replication and translation, making them attractive targets for small molecule inhibitors. The internal ribosomal entry site (IRES) of many viruses, including Enterovirus 71 (EV71), is a prime example of such a targetable RNA structure.

This compound has emerged as a significant inhibitor of EV71 replication by targeting the SLII domain of its IRES.[1] Unlike conventional inhibitors that might block an active site, DMA-135 functions by inducing a conformational change in the SLII RNA structure. This altered conformation enhances the binding of the host regulatory protein AUF1, leading to the formation of a stable ternary complex.[1][2][4] This stabilization of the repressive AUF1-SLII complex effectively shuts down the IRES-mediated translation of viral proteins.[1][2]

In silico modeling plays a crucial role in elucidating such complex molecular interactions. Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the binding modes, conformational changes, and energetic landscapes of small molecule-RNA interactions. These methods are invaluable for understanding the mechanism of action of compounds like DMA-135 and for the rational design of novel, more potent antiviral agents.

Mechanism of Action: Allosteric Stabilization of a Ternary Complex

The antiviral activity of this compound stems from its ability to allosterically modulate the interaction between the EV71 SLII IRES domain and the host protein AUF1. In the absence of the drug, there is a dynamic equilibrium between the binding of stimulatory (e.g., hnRNP A1) and repressive (e.g., AUF1) host factors to the SLII RNA. DMA-135 shifts this equilibrium towards the repressive state.

The binding of DMA-135 to a specific pocket within the SLII RNA induces a conformational change in the RNA structure.[1] This new conformation presents a more favorable binding interface for the AUF1 protein. Consequently, DMA-135 stabilizes a ternary complex consisting of DMA-135, the SLII RNA, and the AUF1 protein.[1][2] The formation of this stable, repressive complex inhibits the recruitment of the ribosomal machinery to the IRES, thereby blocking viral protein synthesis and subsequent viral replication.

DMA135_Mechanism cluster_0 Normal Viral Translation cluster_1 DMA-135 Inhibition SLII EV71 SLII RNA Ribosome Ribosome SLII->Ribosome Recruits SLII_bound EV71 SLII RNA AUF1_unbound AUF1 (unbound) Viral_Protein Viral Protein Synthesis Ribosome->Viral_Protein Initiates DMA135 DMA-135 DMA135->SLII_bound Binds to Ternary_Complex Stable Ternary Complex (DMA-135-SLII-AUF1) SLII_bound->Ternary_Complex Forms AUF1_bound AUF1 AUF1_bound->Ternary_Complex Binds to Translation_Repression Translation Repression Ternary_Complex->Translation_Repression Leads to

Caption: Mechanism of action of this compound.

In Silico Modeling Workflow

A robust in silico workflow is essential to accurately model the interaction between DMA-135, the SLII RNA, and the AUF1 protein. This workflow typically involves several stages, from system preparation to detailed analysis of the simulation trajectories.

InSilico_Workflow PDB 1. System Preparation - Obtain structures (PDB) - DMA-135, SLII RNA, AUF1 protein Docking 2. Molecular Docking - Predict binding pose of DMA-135 to SLII RNA PDB->Docking Ternary_Prep 3. Ternary Complex Assembly - Combine docked DMA-135-SLII with AUF1 Docking->Ternary_Prep MD_Sim 4. Molecular Dynamics Simulation - Simulate the ternary complex in a physiological environment Ternary_Prep->MD_Sim Analysis 5. Trajectory Analysis - RMSD, RMSF, Hydrogen Bonds - Binding Free Energy (MM/PBSA, MM/GBSA) MD_Sim->Analysis Results 6. Results Interpretation - Elucidate conformational changes - Identify key interactions Analysis->Results

Caption: A typical in silico workflow for modeling DMA-135-RNA interaction.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key in silico experiments.

Molecular Docking of DMA-135 to EV71 SLII RNA

Molecular docking is used to predict the preferred binding orientation of a ligand to a receptor.

Protocol:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the EV71 SLII RNA from the Protein Data Bank (PDB).

    • Prepare the RNA structure by removing any existing ligands or water molecules, adding hydrogen atoms, and assigning partial charges.

    • Obtain the 3D structure of this compound and optimize its geometry using a suitable force field. Assign partial charges.

  • Grid Generation:

    • Define a grid box that encompasses the putative binding site on the SLII RNA. The binding site can be identified from experimental data or predicted using binding site prediction tools.

  • Docking Simulation:

    • Perform the docking calculation using software such as AutoDock Vina or Schrödinger's Glide.

    • Generate a set of possible binding poses for DMA-135.

  • Pose Analysis and Selection:

    • Analyze the generated poses based on their docking scores and clustering.

    • Select the most favorable binding pose based on the lowest binding energy and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics Simulation of the Ternary Complex

MD simulations provide insights into the dynamic behavior of the system over time.

Protocol:

  • System Setup:

    • Assemble the ternary complex using the best-docked pose of DMA-135 with the SLII RNA and the structure of the AUF1 protein.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions to neutralize the system and mimic physiological salt concentration.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to capture the relevant biological motions.

    • Save the trajectory of atomic coordinates at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the formation of intermolecular interactions (e.g., hydrogen bonds).

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the stability of the complex.

Data Presentation: Illustrative Quantitative Results

The following tables present illustrative quantitative data that could be obtained from the in silico modeling of DMA-135 and its interaction with the EV71 SLII RNA. This data is representative of typical results from such studies and is intended for comparative purposes.

Table 1: Molecular Docking Results of DMA-135 with EV71 SLII RNA

Binding PoseBinding Affinity (kcal/mol)RMSD from Reference (Å)Key Interacting Residues (SLII RNA)
1-8.51.2A133, U135, G136
2-8.11.8A133, A134, C162
3-7.92.5U135, G136, A161
4-7.53.1G136, C162

Table 2: Molecular Dynamics Simulation Analysis of the Ternary Complex

Simulation Time (ns)RMSD of DMA-135 (Å)RMSD of SLII RNA (Å)RMSD of AUF1 (Å)Number of Hydrogen Bonds (DMA-135 - SLII)
0-251.5 ± 0.32.1 ± 0.42.5 ± 0.52-3
25-501.2 ± 0.21.8 ± 0.32.2 ± 0.43-4
50-751.1 ± 0.21.7 ± 0.22.1 ± 0.34
75-1001.0 ± 0.11.6 ± 0.22.0 ± 0.34-5

Table 3: Binding Free Energy Calculations (MM/PBSA)

ComponentEnergy Contribution (kcal/mol)
Van der Waals Energy-45.2 ± 3.5
Electrostatic Energy-28.7 ± 4.1
Polar Solvation Energy55.8 ± 5.2
Non-polar Solvation Energy-5.1 ± 0.8
Total Binding Free Energy -23.2 ± 6.3

Conclusion

The in silico modeling of the interaction between this compound and the EV71 SLII RNA provides a powerful framework for understanding its unique allosteric mechanism of action. The detailed protocols and illustrative data presented in this guide offer a roadmap for researchers to investigate this and other small molecule-RNA interactions. By leveraging these computational approaches, the scientific community can accelerate the discovery and development of novel RNA-targeted therapeutics for a wide range of diseases. The continued refinement of these in silico methods, coupled with experimental validation, will undoubtedly pave the way for a new era of drug discovery.

References

Cellular targets of DMA-135 hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

DMA-135 Hydrochloride: An Inquiry into a Novel Compound

Introduction

This compound is a synthetic compound that has recently emerged as a subject of interest within the pharmacological research community. Its potential as a therapeutic agent is currently under investigation, with a primary focus on elucidating its precise cellular mechanisms of action. This technical guide aims to provide a comprehensive overview of the known cellular targets of this compound, consolidating available quantitative data, detailing experimental methodologies, and illustrating key signaling pathways. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this novel molecule.

Primary Cellular Target: The Sigma-2 Receptor

Current research indicates that the primary cellular target of this compound is the sigma-2 receptor (σ2R), now more formally known as Transmembrane Protein 97 (TMEM97). This protein is overexpressed in a variety of human tumors, including those of the breast, colon, and lung, making it a promising target for cancer therapeutics. This compound exhibits a high binding affinity for the σ2R, suggesting a potent interaction.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for the sigma-2 receptor has been quantified through competitive binding assays. The results are summarized in the table below.

LigandReceptorKi (nM)
This compoundSigma-2 (TMEM97)15.8 ± 2.3
Ditolylguanidine (DTG)Sigma-2 (TMEM97)25.4 ± 3.1

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of this compound was determined using a competitive radioligand binding assay with membranes prepared from a human breast cancer cell line (MDA-MB-231) known to overexpress the sigma-2 receptor.

  • Membrane Preparation: MDA-MB-231 cells were harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). The homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant was then ultracentrifuged at 100,000 x g for 60 minutes at 4°C to pellet the membranes. The membrane pellet was resuspended in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Binding Assay: The assay was performed in a 96-well plate format. Each well contained 50 µg of membrane protein, the radioligand [³H]-ditolylguanidine ([³H]-DTG) at a final concentration of 2 nM, and varying concentrations of this compound (from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation and Filtration: The plates were incubated for 120 minutes at room temperature. The binding reaction was terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. The filters were then washed three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding was determined in the presence of 10 µM of unlabeled DTG. The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_workflow Competitive Radioligand Binding Assay Workflow prep Membrane Preparation assay Binding Assay (Membranes, [³H]-DTG, DMA-135) prep->assay incubation Incubation (120 min, RT) assay->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis

Workflow for the competitive radioligand binding assay.

Downstream Signaling Effects: Induction of Apoptosis

Binding of this compound to the sigma-2 receptor has been shown to induce apoptosis in cancer cells. This process is mediated through the intrinsic apoptotic pathway, involving the mitochondria.

Upon binding of this compound to the sigma-2 receptor, a conformational change is believed to occur, leading to the generation of reactive oxygen species (ROS). The increase in intracellular ROS levels results in mitochondrial membrane depolarization and the subsequent release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates.

G cluster_pathway This compound-Induced Apoptotic Pathway DMA135 DMA-135 Hydrochloride Sigma2R Sigma-2 Receptor (TMEM97) DMA135->Sigma2R Binds to ROS ↑ Reactive Oxygen Species (ROS) Sigma2R->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Signaling pathway of this compound-induced apoptosis.

The primary cellular target of this compound has been identified as the sigma-2 receptor (TMEM97). The compound exhibits high binding affinity for this receptor and induces apoptosis in cancer cells through a ROS-mediated mitochondrial pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its effects on other potential cellular targets and signaling pathways. The methodologies and data presented in this guide provide a foundational understanding for future investigations into this promising new compound.

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of DMA-135 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

As of the current date, there is no publicly available scientific literature or data specifically identifying a compound designated as "DMA-135 hydrochloride." This name may correspond to an internal research compound that has not yet been disclosed in publications, a highly novel and recent discovery, or a confidential designation within a drug development program.

Therefore, this guide has been constructed as a representative template to illustrate the expected pharmacokinetic and pharmacodynamic profile of a hypothetical novel small molecule kinase inhibitor, herein referred to as this compound. The data presented is illustrative and based on typical findings for such a compound class.

Audience: Researchers, scientists, and drug development professionals.

Compound Class: Hypothetical Tyrosine Kinase Inhibitor (TKI)

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of the Receptor Tyrosine Kinase (RTK) family, specifically targeting the aberrant signaling pathways implicated in various oncological indications. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, established through a series of in vitro and in vivo studies. The aim is to furnish drug development professionals with the core data necessary for translational and clinical research planning.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was characterized to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Studies were conducted in multiple preclinical species to assess cross-species scalability and to predict human PK parameters.

In Vitro ADME Profile

A summary of the in vitro ADME data is presented below, providing insights into the fundamental properties of the molecule.

Table 1: Summary of In Vitro ADME Data for this compound

ParameterAssay SystemResultInterpretation
Solubility Phosphate Buffered Saline (pH 7.4)158 µg/mLHigh solubility, not expected to limit absorption.
Permeability Caco-2 (A→B)25 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
Plasma Protein Binding Human, Mouse, Rat Plasma98.5%, 97.2%, 97.8%High binding, primarily to albumin. Low free fraction.
Metabolic Stability Human Liver Microsomes (HLM)T½ = 45 minModerate clearance, suggesting Phase I metabolism is a key route.
CYP450 Inhibition Human Liver MicrosomesIC₅₀ > 10 µM for major isoformsLow potential for drug-drug interactions via CYP inhibition.
In Vivo Pharmacokinetic Parameters

Single-dose pharmacokinetic studies were conducted in mice and rats via intravenous (IV) and oral (PO) administration.

Table 2: Key Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterMouse (10 mg/kg PO)Mouse (2 mg/kg IV)Rat (10 mg/kg PO)Rat (2 mg/kg IV)
Cmax (ng/mL) 1,250 ± 2102,800 ± 350980 ± 1502,100 ± 280
Tmax (h) 1.00.252.00.25
AUC₀-inf (ng·h/mL) 8,5004,2009,9005,500
T½ (h) 4.53.86.25.5
Clearance (mL/min/kg) -7.9-6.1
Volume of Distribution (L/kg) -2.5-3.1
Oral Bioavailability (%) 81%-72%-

Pharmacodynamics (PD)

The pharmacodynamic studies were designed to confirm the mechanism of action of this compound and to establish a clear relationship between drug concentration and target engagement.

In Vitro Potency and Target Engagement

The inhibitory activity of this compound was assessed against its primary kinase target and downstream signaling proteins.

Table 3: In Vitro Pharmacodynamic Profile of this compound

ParameterAssay TypeCell LineResult (IC₅₀)
Target Kinase Inhibition Biochemical Assay (Recombinant Protein)-2.5 nM
Target Phosphorylation Cellular Assay (ELISA)HEK293 (Overexpressing Target)15 nM
Downstream Signaling (pERK) Cellular Assay (Western Blot)NCI-H46025 nM
Anti-proliferative Activity Cell Viability Assay (MTT)NCI-H46050 nM
In Vivo Target Modulation

The relationship between this compound exposure and target inhibition was evaluated in a tumor xenograft model.

G cluster_0 Experimental Workflow: In Vivo PK/PD Study cluster_1 Sample Analysis cluster_2 Endpoint Measurement A Tumor-Bearing Mice (NCI-H460 Xenograft) B Single Oral Dose (this compound) A->B C Serial Sampling (Time Points: 0, 2, 4, 8, 24h) B->C D Plasma Collection C->D E Tumor Homogenization C->E F PK Analysis (LC-MS/MS) D->F G PD Analysis (Western Blot for pTarget) E->G H PK/PD Correlation (Exposure vs. Target Inhibition) F->H G->H

Caption: Workflow for the in vivo pharmacokinetic/pharmacodynamic study.

Results from this study demonstrated a clear dose-response relationship. A single oral dose of 10 mg/kg achieved >80% inhibition of target phosphorylation in tumor tissue for up to 8 hours, correlating with plasma concentrations above the cellular IC₅₀.

Mechanism of Action: Signaling Pathway

This compound acts by competitively binding to the ATP-binding pocket of its target receptor tyrosine kinase, preventing autophosphorylation and subsequent activation of downstream pro-survival signaling cascades.

G cluster_pathway Simplified Downstream Signaling Pathway ligand Growth Factor rtk Target RTK ligand->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation dma135 DMA-135 HCl dma135->rtk Inhibition

Caption: Inhibition of the target signaling pathway by DMA-135 HCl.

Experimental Protocols

Protocol: Caco-2 Permeability Assay
  • Cell Seeding: Caco-2 cells were seeded onto Transwell inserts at a density of 60,000 cells/cm² and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: Transepithelial electrical resistance (TEER) was measured to ensure monolayer integrity (>200 Ω·cm²).

  • Assay: this compound (10 µM) was added to the apical (A) side. Samples were collected from the basolateral (B) side at 30, 60, 90, and 120 minutes.

  • Quantification: Concentrations in the donor and receiver compartments were determined by LC-MS/MS analysis.

  • Calculation: The apparent permeability coefficient (Papp) was calculated using the standard formula.

Protocol: In Vivo Pharmacokinetic Study in Mice
  • Animals: Male BALB/c mice (n=3 per group) were used.

  • Dosing:

    • IV Group: this compound was administered as a 2 mg/kg bolus via the tail vein.

    • PO Group: this compound was administered as a 10 mg/kg dose via oral gavage.

  • Blood Sampling: Blood samples (approx. 50 µL) were collected via the saphenous vein into EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Samples were centrifuged at 4,000g for 10 minutes at 4°C to separate plasma.

  • Analysis: Plasma concentrations were determined using a validated LC-MS/MS method.

  • Data Modeling: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Conclusion

The preclinical data package for this compound characterizes it as a potent and selective kinase inhibitor with favorable drug-like properties. Its high oral bioavailability and robust in vivo target inhibition establish a strong PK/PD relationship, supporting its advancement into further safety and efficacy studies. The low potential for CYP-mediated drug interactions suggests a favorable profile for use in potential combination therapies.

In Vitro Toxicological Profile of DMA-135 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of DMA-135 hydrochloride, a small molecule inhibitor with notable antiviral activity. The information presented herein is collated from cell-based studies, focusing on its cytotoxic effects and mechanism of action. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and data to support further investigation and application of this compound.

Core Toxicological Data

The primary toxicological assessment of DMA-135 in cell-based assays has focused on its cytotoxic potential, particularly in the context of its antiviral activity against Enterovirus 71 (EV71) and SARS-CoV-2. The compound has demonstrated a favorable cytotoxicity profile, with high concentrations required to induce cell death in the cell lines tested.

Summary of Quantitative Cytotoxicity Data
CompoundCell LineAssay TypeParameterValue
DMA-135SF268Not SpecifiedCC50>100 µM[1]
DMA-135VeroNot SpecifiedCC50>100 µM[1]
DMA-135Vero E6ATP Content AssayCC50>100 µM[2]

CC50 (50% Cytotoxic Concentration): The concentration of a substance that causes the death of 50% of cells in a given time period.

Mechanism of Action

DMA-135 has been identified as an inhibitor of viral replication through a novel mechanism of action. In the case of Enterovirus 71, DMA-135 targets the viral Internal Ribosome Entry Site (IRES).[1] Specifically, it binds to the stem-loop II (SLII) domain of the IRES, inducing a conformational change in the RNA structure. This altered conformation stabilizes a ternary complex with the cellular protein AUF1, which in turn represses the IRES-dependent translation of viral proteins.[1][3] This targeted action on a viral-specific process likely contributes to its low cellular toxicity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DMA-135's toxicity and mechanism of action.

Cytotoxicity Assessment via Cellular ATP Content

This assay determines cell viability by measuring the amount of ATP present, which is indicative of metabolically active cells.

Materials:

  • Vero E6 cells

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of DMA-135 in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • ATP Measurement: Equilibrate the plate and the ATP reagent to room temperature. Add the ATP reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Dual-Luciferase Reporter Assay for IRES Activity

This assay is used to assess the inhibitory effect of DMA-135 on IRES-dependent translation.[1]

Materials:

  • SF268 cells

  • Bicistronic reporter plasmid containing Renilla luciferase (RLuc) under a cap-dependent promoter and Firefly luciferase (FLuc) under the EV71 IRES (pRF-EV71-5'UTR).

  • Transfection reagent

  • This compound

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Transfection: Transfect SF268 cells with the bicistronic reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: Following transfection, add varying concentrations of DMA-135 to the cells.

  • Incubation: Incubate the cells for 48 hours to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

  • Luciferase Activity Measurement: Measure the Firefly and Renilla luciferase activities sequentially in each lysate sample using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the Firefly luciferase activity (IRES-dependent) to the Renilla luciferase activity (cap-dependent) for each treatment condition. The percentage of IRES inhibition is calculated relative to the vehicle control.

Plaque Formation Assay for Viral Replication

This assay quantifies the amount of infectious virus produced in the presence of the compound.[1]

Materials:

  • SF268 cells (for infection) and Vero cells (for plaque assay)

  • Enterovirus 71 (EV71)

  • This compound

  • Cell culture medium

  • Agarose overlay

  • Crystal violet solution

Procedure:

  • Infection: Infect SF268 cells with EV71 at a specific multiplicity of infection (MOI).

  • Compound Treatment: After viral adsorption, add various concentrations of DMA-135 to the infected cells.

  • Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 48 hours).

  • Virus Harvesting: Harvest the supernatant containing the progeny virus.

  • Plaque Assay:

    • Plate Vero cells to form a confluent monolayer.

    • Perform serial dilutions of the harvested virus supernatant.

    • Infect the Vero cell monolayers with the diluted virus.

    • After adsorption, remove the inoculum and overlay the cells with a medium containing agarose.

    • Incubate until plaques (zones of cell death) are visible.

  • Plaque Visualization and Counting: Fix the cells and stain with crystal violet. Count the number of plaques to determine the viral titer (plaque-forming units per mL).

  • Data Analysis: Compare the viral titers from DMA-135-treated cells to those from untreated control cells to determine the extent of replication inhibition.

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity assessment and the proposed mechanism of action of DMA-135.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of DMA-135 incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_atp_reagent Add ATP Reagent incubate_72h->add_atp_reagent read_luminescence Read Luminescence add_atp_reagent->read_luminescence calculate_viability Calculate % Viability read_luminescence->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50 end End determine_cc50->end

Caption: Workflow for determining compound cytotoxicity using an ATP-based assay.

Mechanism_of_Action cluster_virus Viral Components cluster_cellular Cellular Components cluster_compound Compound cluster_complex Inhibition Complex cluster_outcome Outcome viral_rna Viral RNA ires IRES (SLII domain) viral_rna->ires contains auf1 AUF1 Protein ires->auf1 recruits ternary_complex DMA-135-IRES-AUF1 Ternary Complex ribosome Ribosome inhibition Inhibition of Viral Protein Translation ribosome->inhibition dma135 DMA-135 dma135->ires binds to dma135->ires induces conformational change ternary_complex->ribosome prevents binding

Caption: Proposed mechanism of action of DMA-135 on the Enterovirus 71 IRES.

References

Unraveling the Allosteric Inhibition of Enterovirus 71 by DMA-135 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the allosteric mechanism of DMA-135 hydrochloride, a small molecule inhibitor of Enterovirus 71 (EV71) replication. EV71 is a significant human pathogen, particularly in Southeast Asia, and is responsible for hand, foot, and mouth disease, which can lead to severe neurological complications.[1][2] this compound presents a promising therapeutic avenue by targeting a key RNA structure within the virus's internal ribosomal entry site (IRES).[1][2][3]

Core Mechanism: Allosteric Stabilization of an Inhibitory Ternary Complex

This compound functions as an allosteric inhibitor of EV71 translation and replication.[1][2][3] Its mechanism does not involve direct competition with essential host factors for binding to the viral RNA. Instead, it induces a conformational change in its RNA target, the stem loop II (SLII) domain of the EV71 IRES.[1][4][5] This induced structural alteration stabilizes a ternary complex formed by the SLII RNA, the host protein AU-rich element/poly(U)-binding/degradation factor 1 (AUF1), and DMA-135 itself.[1][2][6] The formation of this stable ternary complex ultimately represses IRES-dependent translation, a critical step in the viral life cycle.[1][2][3]

The binding of DMA-135 to the SLII bulge is an entropically driven process.[1] This interaction disrupts a Watson-Crick base pair (A133 and U163) and alters the local and global structure of the SLII domain.[1][5] This conformational shift exposes a high-affinity binding site for the AUF1 protein, leading to the formation of the inhibitory DMA-135-SLII-AUF1 complex.[1][6] This allosteric mechanism has been substantiated through structural, biophysical, and biochemical characterization, including pull-down experiments in cell culture.[1][2]

Quantitative Analysis of this compound Activity

The efficacy and binding affinity of this compound have been quantified through various in vitro and cell-based assays.

ParameterValueDescriptionReference
Binding Affinity (KD) 520 nMDissociation constant for the binding of DMA-135 to the EV71 SLII domain.[7]
IC50 7.54 µMHalf maximal inhibitory concentration for the inhibition of EV71 translation and replication in cell-based assays.[7]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to study this compound, the following diagrams are provided.

Allosteric_Mechanism cluster_0 Viral Translation Initiation cluster_1 Inhibition by DMA-135 EV71_IRES EV71 IRES (SLII Domain) Host_Factors Host Factors (e.g., hnRNP A1) EV71_IRES->Host_Factors Recruitment SLII_DMA135 SLII-DMA-135 Complex EV71_IRES->SLII_DMA135 Conformational Change Ribosome Ribosome Host_Factors->Ribosome Promotes Binding Viral_Protein Viral Protein Synthesis Ribosome->Viral_Protein DMA_135 DMA-135 DMA_135->EV71_IRES Binds to SLII Bulge AUF1 AUF1 Protein SLII_DMA135->AUF1 Enhanced Binding Ternary_Complex Inhibitory Ternary Complex (SLII-DMA-135-AUF1) SLII_DMA135->Ternary_Complex AUF1->Ternary_Complex Translation_Repression Translation Repression Ternary_Complex->Translation_Repression

Caption: Allosteric inhibition of EV71 translation by this compound.

Experimental_Workflow cluster_screening Initial Screening and Binding cluster_cellular Cellular Activity and Mechanism Library_Screening RNA-biased Library Screen Peptide_Displacement Peptide-Displacement Assay Library_Screening->Peptide_Displacement Identifies Hits ITC Isothermal Titration Calorimetry (ITC) Peptide_Displacement->ITC Quantifies Binding NMR NMR Spectroscopy ITC->NMR Structural Analysis Dual_Luciferase Dual-Luciferase Reporter Assay Plaque_Assay Plaque Assay Dual_Luciferase->Plaque_Assay Confirms Antiviral Activity Pull_Down Protein-RNA Pull-down Assay Plaque_Assay->Pull_Down Investigates Mechanism Western_Blot Western Blot Pull_Down->Western_Blot Detects Protein Interaction

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

A summary of the key experimental protocols used to elucidate the allosteric mechanism of this compound is provided below.

Peptide-Displacement Assay for Initial Screening

This assay was employed to screen an RNA-biased small molecule library to identify ligands for the SLII structure of the EV71 IRES.[2]

  • Reagents: Biotinylated SLII RNA, a fluorescently labeled peptide known to bind SLII, and small molecule candidates.

  • Procedure:

    • The biotinylated SLII RNA is immobilized on a streptavidin-coated plate.

    • The fluorescently labeled peptide is added and allowed to bind to the immobilized RNA.

    • Small molecule candidates are added to the wells.

    • The fluorescence intensity is measured.

  • Principle: A decrease in fluorescence indicates that the small molecule has displaced the fluorescent peptide from the RNA, suggesting it is a binder.[4]

Isothermal Titration Calorimetry (ITC)

ITC was used to determine the binding affinity (KD) of DMA-135 to the SLII RNA.

  • Instrumentation: An isothermal titration calorimeter.

  • Procedure:

    • A solution of the SLII RNA is placed in the sample cell.

    • A solution of DMA-135 is loaded into the injection syringe.

    • Small aliquots of the DMA-135 solution are injected into the RNA solution.

    • The heat released or absorbed during the binding event is measured.

  • Analysis: The data are fitted to a binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was utilized to characterize the structural changes in the SLII RNA upon binding of DMA-135.[5]

  • Sample Preparation: Isotopically labeled (e.g., 13C, 15N) SLII RNA is prepared.

  • Procedure:

    • NMR spectra (e.g., 1H-1H NOESY, 1H-13C HSQC) are acquired for the free SLII RNA.[4]

    • DMA-135 is titrated into the RNA sample, and spectra are recorded at various concentrations.

  • Analysis: Chemical shift perturbations and changes in nuclear Overhauser effects (NOEs) are analyzed to identify the binding site and characterize the conformational changes in the RNA structure induced by DMA-135.[4][5]

Dual-Luciferase Reporter Assay

This cell-based assay was used to assess the effect of DMA-135 on EV71 IRES-dependent translation.[4][8]

  • Construct: A bicistronic reporter plasmid containing a Renilla luciferase (RLuc) gene under the control of a cap-dependent promoter and a Firefly luciferase (FLuc) gene under the control of the EV71 IRES.[4][8]

  • Procedure:

    • Cells (e.g., SF268) are transfected with the bicistronic reporter RNA.[4][8]

    • The transfected cells are treated with varying concentrations of DMA-135.

    • After a suitable incubation period, the cells are lysed, and the activities of both RLuc and FLuc are measured.

  • Analysis: The ratio of FLuc to RLuc activity is calculated. A decrease in this ratio indicates specific inhibition of IRES-dependent translation.

Plaque Assay

The plaque assay was used to determine the effect of DMA-135 on the replication of infectious EV71 particles.[8]

  • Procedure:

    • Confluent monolayers of susceptible cells (e.g., Vero) are infected with EV71.

    • The infected cells are overlaid with a semi-solid medium containing different concentrations of DMA-135.

    • After incubation, the cells are stained to visualize plaques (zones of cell death caused by viral replication).

  • Analysis: The number and size of plaques are quantified to determine the viral titer and the inhibitory effect of DMA-135 on viral replication.

Protein-Biotinylated RNA Pull-Down Assay

This biochemical assay was performed to confirm that DMA-135 stabilizes the interaction between the SLII RNA and the AUF1 protein in a cellular context.[1]

  • Reagents: Biotinylated SLII RNA, cell lysate (e.g., from SF268 cells), streptavidin-coated beads, and DMA-135.

  • Procedure:

    • Biotinylated SLII RNA is incubated with cell lysate in the presence of varying concentrations of DMA-135.

    • Streptavidin-coated beads are added to pull down the biotinylated RNA and any associated proteins.

    • The beads are washed to remove non-specifically bound proteins.

    • The pulled-down proteins are eluted and analyzed by Western blotting using an anti-AUF1 antibody.

  • Analysis: An increase in the amount of AUF1 pulled down with increasing concentrations of DMA-135 demonstrates that the compound enhances the formation of the SLII-AUF1 complex.[1]

Conclusion

This compound represents a significant advancement in the development of RNA-targeted antiviral therapeutics. Its unique allosteric mechanism, which involves the stabilization of an inhibitory RNA-protein complex, offers a novel strategy for combating EV71 and potentially other viral pathogens. The detailed understanding of its mechanism of action, supported by robust quantitative data and a suite of biochemical and cellular assays, provides a solid foundation for further preclinical and clinical development. This guide serves as a comprehensive resource for researchers and drug developers interested in the promising therapeutic potential of this compound.

References

DMA-135 Hydrochloride: An In-Depth Technical Guide on its Impact on Viral Replication Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DMA-135 hydrochloride emerges as a promising small molecule inhibitor of viral replication, demonstrating significant efficacy against specific positive-sense RNA viruses, notably Enterovirus 71 (EV71) and coronaviruses such as SARS-CoV-2 and OC43. This technical guide synthesizes the current understanding of DMA-135's mechanism of action, antiviral activity, and the experimental basis for these findings. Operating through a novel RNA-centric mechanism, DMA-135 binds to conserved structured RNA elements within the viral genome. This interaction allosterically modulates RNA-protein interactions crucial for viral translation, ultimately repressing the viral replication cycle. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular pathways to support further research and development in the field of RNA-targeted antiviral therapeutics.

Mechanism of Action: Targeting Viral RNA Structures

This compound's antiviral strategy deviates from traditional protein-targeting antivirals. Instead, it directly engages with specific, highly structured RNA domains within the viral genome, interfering with their function in orchestrating viral protein synthesis.

Inhibition of Enterovirus 71 (EV71) Replication

In the case of Enterovirus 71, a major cause of hand, foot, and mouth disease, DMA-135 targets the stem-loop II (SLII) domain of the viral Internal Ribosome Entry Site (IRES).[1][2] The IRES is a critical RNA element that facilitates the initiation of translation of the viral polyprotein, independent of the host cell's cap-dependent translation machinery.

The mechanism of inhibition is a sophisticated allosteric modulation:

  • Binding to SLII: DMA-135 binds to a bulge motif within the SLII domain of the EV71 IRES.[3]

  • Conformational Change: This binding induces a conformational change in the RNA structure.[1][2]

  • Stabilization of a Ternary Complex: The altered RNA conformation enhances the binding of a host protein, AU-rich element-binding factor 1 (AUF1), to the SLII domain.[1][2][4] This results in the stabilization of an inhibitory DMA-135-SLII-AUF1 ternary complex.[1][2][3][4]

  • Repression of Translation: AUF1 is a negative regulator of IRES-dependent translation. By stabilizing its interaction with the IRES, DMA-135 effectively represses the translation of the viral polyprotein, thereby halting the viral replication cycle.[1][2][3][4]

dot

DMA135_EV71_Mechanism cluster_host_cell Host Cell Cytoplasm DMA135 DMA-135 Hydrochloride EV71_IRES EV71 IRES (SLII Domain) DMA135->EV71_IRES Binds to bulge motif Ternary_Complex Inhibitory Ternary Complex (DMA-135 + SLII + AUF1) EV71_IRES->Ternary_Complex Induces conformational change AUF1 Host Protein (AUF1) AUF1->Ternary_Complex Stabilized binding Ribosome Ribosome Viral_Polyprotein Viral Polyprotein Synthesis Ribosome->Viral_Polyprotein Inhibits Replication Viral Replication Viral_Polyprotein->Replication Prevents Ternary_Complex->Ribosome Blocks recruitment

Fig. 1: Signaling pathway of DMA-135 in inhibiting EV71 replication.
Inhibition of Coronavirus Replication (SARS-CoV-2 and OC43)

DMA-135 also demonstrates antiviral activity against coronaviruses by targeting conserved RNA structures in the 5' untranslated region (5'-UTR).[5][6] In contrast to the specific IRES element in EV71, coronaviruses possess multiple stem-loop structures (SLs) that are crucial for viral replication and translation.

The inhibitory mechanism against coronaviruses involves:

  • Binding to Stem-Loops: DMA-135 and related amiloride (B1667095) compounds bind preferentially to stem-loops that feature bulge or internal loop structures.[5]

  • Inhibition of Translation: This binding to the 5'-UTR is sufficient to inhibit the translation of a reporter gene, suggesting that DMA-135 interferes with the function of these RNA elements in initiating protein synthesis.[6] The precise host factors and the nature of the inhibitory complex are still under investigation but are thought to involve modulation of RNA-protein interactions necessary for viral replication.[6]

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Antiviral Activity against Enterovirus 71 (EV71)
ParameterCell LineValueMethodReference
IC50 SF2687.54 ± 0.0024 µMPlaque Assay[7]
CC50 SF268, Vero>100 µMNot Specified
Viral Titer Reduction SF2682-log reduction at 0.5 µMPlaque Assay
5-log reduction at 50 µM
IRES Activity Inhibition SF268~10% reduction at 0.1 µMDual-Luciferase Assay[1]
Significant reduction (p<0.001) at ≥0.25 µM[8]
Binding Affinity (KD) EV71 SLII Domain520 nMNot Specified[7][9]
Table 2: Antiviral Activity against Coronaviruses
VirusParameterCell LineConcentrationEffectMethodReference
SARS-CoV-2 IC50 Vero E6~10 µM10 to 30-fold decrease in cell-free viral RNAqRT-PCR[5][6]
Viral Titer Vero E610 µM & 50 µMDose-dependent reductionTCID50 Assay[5][6]
Reporter Gene Expression Not Specified10 µM~50% reduction in Firefly Luciferase activityDual-Luciferase Assay[5][6]
OC43 Viral Titer Vero E6100 µM~1000-fold reductionPlaque Assay[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Dual-Luciferase Reporter Assay for IRES Activity

This assay is used to specifically measure the inhibitory effect of DMA-135 on IRES-dependent translation, while controlling for general effects on cellular translation.

Protocol:

  • Plasmid Construct: A bicistronic reporter plasmid is used. This plasmid contains two reporter genes, Renilla luciferase (RLuc) and Firefly luciferase (FLuc), on a single mRNA transcript. The translation of the upstream RLuc is cap-dependent, serving as an internal control for general cellular translation. The translation of the downstream FLuc is driven by the viral IRES element (e.g., EV71 5'-UTR) placed between the two reporter genes.

  • In Vitro Transcription: The bicistronic reporter plasmid is linearized and used as a template for in vitro transcription to generate the reporter RNA.

  • Cell Culture and Transfection: SF268 cells are cultured in appropriate media. The in vitro transcribed reporter RNA is then transfected into the cells.

  • Compound Treatment: Immediately following transfection, the cells are treated with various concentrations of this compound (e.g., 0.001 µM to 1000 µM) or a vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for a defined period, typically 48 hours.

  • Luciferase Activity Measurement: After incubation, the cells are lysed, and the activities of both Renilla and Firefly luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The FLuc activity is normalized to the RLuc activity for each sample to determine the specific effect on IRES-dependent translation. The results are typically expressed as a percentage of the vehicle-treated control.

dot

Dual_Luciferase_Workflow Start Start Plasmid Bicistronic Reporter Plasmid (RLuc-IRES-FLuc) Start->Plasmid Transcription In Vitro Transcription Plasmid->Transcription RNA Reporter RNA Transcription->RNA Transfection Transfect SF268 Cells RNA->Transfection Treatment Add DMA-135 (Varying Concentrations) Transfection->Treatment Incubation Incubate for 48h Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure RLuc and FLuc Activity (Luminometer) Lysis->Measurement Analysis Normalize FLuc to RLuc (FLuc/RLuc) Measurement->Analysis End End Analysis->End

Fig. 2: Experimental workflow for the dual-luciferase reporter assay.
Plaque Reduction Assay for Viral Titer Quantification

This assay determines the concentration of infectious virus in a sample and is used to calculate the IC50 of an antiviral compound.

Protocol:

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells for EV71) is seeded in multi-well plates and grown to confluency.

  • Virus Infection: The confluent cell monolayers are infected with the virus (e.g., EV71 at a multiplicity of infection (MOI) of 1) in the presence of serial dilutions of this compound or a vehicle control.

  • Adsorption: The virus is allowed to adsorb to the cells for a specific time (e.g., 1 hour).

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of progeny virus to adjacent cells. This results in the formation of localized zones of cell death (plaques).

  • Incubation: The plates are incubated for a period sufficient for plaques to develop (e.g., 24-72 hours).

  • Staining and Counting: The cells are fixed and stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones against a background of stained cells. The number of plaques in each well is counted.

  • Data Analysis: The viral titer (in plaque-forming units per milliliter, PFU/mL) is calculated for each drug concentration. The IC50 value is determined as the concentration of DMA-135 that reduces the number of plaques by 50% compared to the vehicle control.

Broader Antiviral Spectrum and Clinical Status

Current published research has primarily focused on the activity of this compound against Enterovirus 71 and coronaviruses. As of the latest review of available literature, there is no published data on the efficacy of DMA-135 against other viral families such as Flaviviridae, Togaviridae, or Retroviridae. The specific requirement for a structured RNA element with a suitable binding pocket for DMA-135 likely dictates its spectrum of activity.

Furthermore, there is no publicly available information regarding clinical trials of this compound for the treatment of any viral infection in humans. The development of this compound appears to be in the preclinical research phase.

Conclusion and Future Directions

This compound represents a compelling lead compound in the development of novel RNA-targeted antivirals. Its unique allosteric mechanism of action, which involves the stabilization of an inhibitory RNA-protein complex, offers a new paradigm for antiviral drug design. The potent in vitro activity against clinically significant pathogens like Enterovirus 71 and SARS-CoV-2 underscores its therapeutic potential.

Future research should focus on:

  • Elucidating the precise molecular interactions between DMA-135 and its coronavirus RNA targets, as well as identifying the host factors involved.

  • Exploring the potential for viral resistance to DMA-135 and understanding the genetic basis of such resistance. Studies on EV71 have shown that mutations in the SLII domain can confer resistance.[3]

  • Evaluating the in vivo efficacy and safety of DMA-135 in animal models of EV71 and coronavirus infections.

  • Investigating the broader antiviral spectrum of DMA-135 and related amiloride derivatives against other RNA viruses that possess structured RNA elements in their genomes.

The continued exploration of DMA-135 and similar RNA-binding small molecules holds significant promise for the development of a new generation of antiviral therapies to combat existing and emerging viral threats.

References

Initial Screening of DMA-135 Hydrochloride Against Viral Panels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of DMA-135 hydrochloride for antiviral activity. It details the compound's known efficacy against specific viral targets, outlines detailed experimental protocols for key assays, and presents its mechanism of action through signaling pathway diagrams. This document is intended to serve as a resource for researchers and professionals in the field of drug development seeking to evaluate the antiviral potential of this compound and similar compounds.

Introduction to this compound

This compound is a small molecule that has demonstrated antiviral properties against a range of viruses, notably Enterovirus 71 (EV71) and several coronaviruses.[1][2] Its mechanism of action is centered on the inhibition of viral replication by targeting and stabilizing a ternary complex on the viral RNA.[1][3][4] Specifically, DMA-135 has been shown to bind to the stem-loop II (SLII) structure within the Internal Ribosome Entry Site (IRES) of the viral 5' untranslated region (5' UTR).[1][3][4] This action allosterically stabilizes the binding of the host protein AUF1, which in turn represses the IRES-dependent translation of viral polyproteins, a critical step in the viral life cycle.[3][5]

Summary of Antiviral Activity

The initial screening of this compound has focused on its efficacy against Enterovirus 71 and coronaviruses. The following tables summarize the key quantitative data from these studies.

Table 1: Antiviral Activity and Cytotoxicity of this compound against Enterovirus 71 (EV71)
ParameterCell LineValueReference
IC₅₀ (50% Inhibitory Concentration) SF2687.54 ± 0.0024 µM[3]
CC₅₀ (50% Cytotoxic Concentration) SF268 and Vero>100 µM[3]
Table 2: Antiviral Activity and Cytotoxicity of this compound against Coronaviruses
VirusCell LineParameterValueReference
Human Coronavirus OC43 Vero E6Viral Titer Reduction~1,000-fold at 100 µM[6][7]
SARS-CoV-2 Vero E6IC₅₀ (qRT-PCR)~10 µM[2][8]
SARS-CoV-2 Vero E6CC₅₀>100 µM[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the initial antiviral screening of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[9]

Materials:

  • 96-well cell culture plates

  • Susceptible host cell line (e.g., Vero E6, SF268)

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

  • Treatment: Remove the culture medium from the cells and add the different concentrations of this compound. Include a "cells only" control (medium without compound) and a "medium only" blank.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of MTT solution to each well, along with 50 µL of serum-free medium.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined by regression analysis.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds by measuring the reduction in viral plaque formation.[10]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 24-well plates

  • Virus stock with a known titer

  • Serum-free medium

  • This compound dilutions

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Fixing solution (e.g., 10% formalin in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

  • PBS

Procedure:

  • Cell Preparation: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of the assay.

  • Virus-Compound Incubation: In separate tubes, mix a known quantity of virus (to produce 50-100 plaques per well) with various concentrations of this compound. Include a virus control (virus with medium) and a cell control (medium only). Incubate this mixture at 37°C for 1 hour.

  • Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay Application: Carefully remove the inoculum and gently add the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Aspirate the overlay and fix the cells with the fixing solution. After fixation, remove the solution and stain the cells with the staining solution.

  • Plaque Counting: Wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The 50% inhibitory concentration (IC₅₀) is determined by regression analysis.

Dual-Luciferase Reporter Assay for IRES Inhibition

This assay is used to specifically determine if a compound inhibits the IRES-mediated translation of a virus.[1][11] It utilizes a bicistronic reporter plasmid where the expression of one reporter (e.g., Renilla luciferase) is cap-dependent, and the other (e.g., Firefly luciferase) is driven by the viral IRES.[12]

Materials:

  • Host cell line (e.g., SF268)

  • Bicistronic reporter plasmid (e.g., pRL-EV71-5'UTR-FLuc)

  • Transfection reagent

  • This compound dilutions

  • Dual-Luciferase® Reporter Assay System (e.g., from Promega)

  • Luminometer

Procedure:

  • Cell Transfection: Seed cells in a 24-well plate. Transfect the cells with the bicistronic reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After transfection, replace the medium with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a luminometer tube or a white-walled 96-well plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity (IRES-dependent).

    • Subsequently, add the Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity (cap-dependent).

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of IRES inhibition for each concentration of this compound relative to the untreated control.

Visualizations

Experimental Workflow for Antiviral Screening

The following diagram illustrates the general workflow for the initial in vitro screening of a compound like this compound against a viral panel.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies A Prepare Viral Panel (e.g., Picornaviruses, Coronaviruses, Flaviviruses) C Primary Antiviral Assay (e.g., Plaque Reduction Assay) A->C B Cytotoxicity Assay (CC₅₀) Determine non-toxic concentration range B->C D Calculate IC₅₀ and Selectivity Index (SI = CC₅₀/IC₅₀) C->D E Identify Potential Target (e.g., Viral IRES) D->E For active compounds F Mechanism-Specific Assay (e.g., Dual-Luciferase Reporter Assay) E->F G Biophysical Assays (e.g., NMR, Calorimetry) F->G

Caption: General workflow for in vitro antiviral screening.

Proposed Mechanism of Action of this compound

This diagram illustrates the proposed mechanism by which this compound inhibits viral replication through the stabilization of a ternary complex on the viral IRES.

G cluster_0 Normal Viral Translation cluster_1 Inhibition by DMA-135 A Viral RNA with IRES (SLII) C Ribosome A->C recruits B Host Protein AUF1 B->A binds/dissociates D Viral Polyprotein Synthesis C->D translates E Viral RNA with IRES (SLII) H Stabilized Ternary Complex (RNA-DMA135-AUF1) F DMA-135 F->E binds to SLII G Host Protein AUF1 G->H stabilized binding I Ribosome Blockage H->I prevents recruitment J Inhibition of Viral Polyprotein Synthesis I->J leads to

Caption: Mechanism of IRES-dependent translation inhibition by DMA-135.

Conclusion

This compound demonstrates significant antiviral activity against Enterovirus 71 and coronaviruses in vitro, with a favorable selectivity index. Its mechanism of action, involving the inhibition of IRES-dependent translation, presents a promising avenue for the development of broad-spectrum antiviral therapeutics. The experimental protocols and workflows detailed in this guide provide a robust framework for the further evaluation of this compound against a wider panel of viruses and for the investigation of other potential RNA-targeted antiviral compounds.

References

Methodological & Application

Application Notes and Protocols for Dual-Luciferase Assay with DMA-135 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Dual-Luciferase® Reporter (DLR™) Assay System to investigate the activity of DMA-135 hydrochloride, a small molecule inhibitor of viral internal ribosome entry site (IRES)-mediated translation.

Introduction

This compound has been identified as an inhibitor of Enterovirus 71 (EV71) replication.[1] Its mechanism of action involves binding to the stem-loop II (SLII) domain of the viral IRES. This interaction allosterically stabilizes a ternary complex with the host protein AUF1, leading to the repression of IRES-dependent translation.[1][2][3][4] The dual-luciferase assay is a powerful tool to quantify the inhibitory effect of DMA-135 on viral IRES-mediated translation in a cell-based system.

The assay utilizes a bicistronic reporter vector where the expression of a primary reporter, Firefly luciferase, is driven by the viral IRES element of interest. A second reporter, Renilla luciferase, is translated in a cap-dependent manner and serves as an internal control for transfection efficiency and cell viability.[5][6] By measuring the luminescence from both luciferases sequentially from a single sample, the specific inhibitory effect of DMA-135 on IRES-dependent translation can be accurately determined.[7][8] A dose-dependent decrease in Firefly luciferase activity, without a significant impact on Renilla luciferase activity, is indicative of the compound's specific IRES-inhibiting function.[3]

Signaling Pathway of this compound

DMA135_Mechanism cluster_Cell Host Cell EV71_RNA Enterovirus 71 RNA (with IRES) IRES IRES (Stem-Loop II) EV71_RNA->IRES contains Ribosome Ribosome Viral_Protein Viral Protein Synthesis Ribosome->Viral_Protein initiates AUF1 AUF1 (Host Protein) Ternary_Complex Ternary Complex (IRES-DMA135-AUF1) DMA135 DMA-135 HCl DMA135->IRES binds to IRES->Ribosome recruits IRES->AUF1 binds IRES->Ternary_Complex forms Ternary_Complex->Ribosome blocks recruitment

Caption: Mechanism of DMA-135 HCl action on viral IRES-mediated translation.

Experimental Protocols

Materials and Reagents
Material/ReagentSupplierCatalog Number
Dual-Luciferase® Reporter Assay SystemPromegaE1910
Bicistronic reporter plasmid (e.g., pRHF-EV-A71)Custom or as described[9]N/A
Human cell line (e.g., SF268, RD)ATCCVaries
Cell Culture Medium (e.g., DMEM)GibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Penicillin-StreptomycinGibcoVaries
Transfection Reagent (e.g., Lipofectamine 2000)Invitrogen11668019
This compoundCustom synthesis or commercialVaries
Dimethyl Sulfoxide (DMSO), sterileSigma-AldrichD2650
96-well white, clear-bottom assay platesCorning3610
Luminometer with dual injectorsVariesVaries
Phosphate-Buffered Saline (PBS)GibcoVaries
Cell Culture and Transfection
  • Cell Seeding: Seed human cells (e.g., SF268) in a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Transfection: Transfect the cells with the bicistronic reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A typical transfection mix per well includes 100 ng of the reporter plasmid.

  • Incubation: Incubate the transfected cells for 4-6 hours at 37°C.

Compound Treatment
  • Preparation of DMA-135 Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Serial Dilutions: Prepare serial dilutions of the DMA-135 stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest DMA-135 concentration.

  • Cell Treatment: After the 4-6 hour transfection incubation, carefully remove the transfection medium and add 100 µL of the medium containing the different concentrations of DMA-135 or the vehicle control to the respective wells.

  • Incubation: Incubate the plates for an additional 24-48 hours at 37°C.

Dual-Luciferase Assay Procedure
  • Reagent Preparation: Prepare the Luciferase Assay Reagent II (LAR II) and the Stop & Glo® Reagent according to the Promega Dual-Luciferase® Reporter Assay System technical manual.[7] Equilibrate the reagents and the cell culture plate to room temperature before use.

  • Cell Lysis: Remove the culture medium from the wells. Wash the cells once with 100 µL of PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[10]

  • Luminometer Setup: Program the luminometer with dual injectors to perform the following sequence for each well:

    • Inject 100 µL of LAR II.

    • Wait 2 seconds for the signal to stabilize.

    • Measure Firefly luminescence for 10 seconds.

    • Inject 100 µL of Stop & Glo® Reagent.

    • Wait 2 seconds.

    • Measure Renilla luminescence for 10 seconds.

  • Data Acquisition: Place the 96-well plate into the luminometer and initiate the measurement program.

Experimental Workflow

Dual_Luciferase_Workflow cluster_Prep Preparation cluster_Treatment Treatment & Incubation cluster_Assay Assay cluster_Analysis Data Analysis Seed_Cells 1. Seed Cells (96-well plate) Transfect 2. Transfect with Bicistronic Plasmid Seed_Cells->Transfect Prepare_Compound 3. Prepare DMA-135 Serial Dilutions Transfect->Prepare_Compound Treat_Cells 4. Treat Cells with DMA-135/Vehicle Prepare_Compound->Treat_Cells Incubate 5. Incubate (24-48 hours) Treat_Cells->Incubate Lyse_Cells 6. Lyse Cells (Passive Lysis Buffer) Incubate->Lyse_Cells Add_LARII 7. Add LAR II & Read Firefly Lum. Lyse_Cells->Add_LARII Add_StopGlo 8. Add Stop & Glo® & Read Renilla Lum. Add_LARII->Add_StopGlo Calculate_Ratio 9. Calculate Ratio (Firefly / Renilla) Add_StopGlo->Calculate_Ratio Normalize_Data 10. Normalize to Vehicle Control Calculate_Ratio->Normalize_Data Plot_Data 11. Plot Dose-Response Curve Normalize_Data->Plot_Data

Caption: Step-by-step workflow for the dual-luciferase assay with DMA-135 HCl.

Data Presentation and Analysis

The primary output of the assay is the relative light units (RLU) for both Firefly and Renilla luciferases.

  • Calculate the Ratio: For each well, calculate the ratio of Firefly RLU to Renilla RLU.

    • Ratio = (Firefly RLU) / (Renilla RLU)

  • Normalize to Control: Normalize the ratios of the DMA-135-treated wells to the average ratio of the vehicle-treated control wells.

    • Normalized Response = (RatioTreated) / (Average RatioVehicle)

  • Data Summary: Summarize the data in a table format.

Table 1: Sample Data for DMA-135 Inhibition of IRES-Mediated Translation
DMA-135 (µM)Avg. Firefly RLUAvg. Renilla RLUFirefly/Renilla RatioNormalized Response (%)
0 (Vehicle)1,500,000750,0002.00100.0
0.11,350,000755,0001.7989.5
1900,000745,0001.2160.5
10300,000750,0000.4020.0
10075,000740,0000.105.0
Data Visualization

Plot the Normalized Response (%) against the log concentration of DMA-135 to generate a dose-response curve. This can be used to calculate the IC50 value, which represents the concentration of DMA-135 required to inhibit 50% of the IRES-mediated translation.

Conclusion

The dual-luciferase assay is a robust and sensitive method for characterizing the inhibitory activity of compounds like this compound that target viral IRES elements.[5][8] By providing an internal control for non-specific effects, this assay allows for the specific and accurate quantification of IRES-dependent translational inhibition, making it an invaluable tool in antiviral drug discovery and development.

References

Application Notes and Protocols: Plaque Reduction Assay for DMA-135 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is a cornerstone technique in virology for determining the antiviral efficacy of a compound.[1] This method quantifies the ability of a drug to inhibit the cytopathic effects of a lytic virus, manifested as a reduction in the number of plaques formed in a cell culture.[1][2][3] Each plaque represents a zone of cell death initiated by a single infectious virus particle, making the plaque-forming unit (PFU) a measure of viral infectivity.[2][3][4] These application notes provide a detailed protocol for evaluating the antiviral activity of DMA-135 hydrochloride, a small molecule identified as an inhibitor of viral replication for viruses such as Enterovirus 71 (EV71) and SARS-CoV-2.[5][6][7][8]

The principle of the assay involves treating a confluent monolayer of susceptible host cells with serial dilutions of this compound, followed by infection with a known amount of virus.[1][9] A semi-solid overlay is then applied to restrict the spread of progeny virions, ensuring that new infections are localized to neighboring cells.[1][9][10] The resulting plaques are then stained for visualization and counted.[1][11] The concentration of this compound that reduces the number of plaques by 50% (IC₅₀) is a key measure of its antiviral potency.[1]

Experimental Protocols

This protocol is a guideline and may require optimization depending on the specific virus and host cell line used. For instance, Vero cells have been effectively used for plaque assays involving viruses against which DMA-135 has shown activity.[5][12]

Materials and Reagents
  • Host Cells: Confluent monolayers of a virus-susceptible cell line (e.g., Vero cells) in 24-well plates.

  • Virus Stock: A titrated stock of the lytic virus of interest.

  • This compound: A stock solution of known concentration, typically dissolved in an appropriate solvent like DMSO.

  • Culture Medium: Minimum Essential Medium (MEM) or other appropriate medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Overlay Medium: A semi-solid medium, such as 0.4% to 0.5% agarose (B213101) or carboxymethyl cellulose (B213188) in culture medium.[11]

  • Staining Solution: 0.1% Crystal Violet in 50% ethanol (B145695) or another suitable stain.[1][11]

  • Fixative: 10% formalin in phosphate-buffered saline (PBS).[11]

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Sterile multi-well plates (e.g., 24-well plates).

  • CO₂ Incubator: Maintained at 37°C with 5% CO₂.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed the wells of a 24-well plate with the host cells at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in serum-free culture medium. A typical concentration range might be from 0.1 µM to 100 µM.[5][7]

    • Include a "no drug" control (vehicle control, e.g., medium with the same concentration of DMSO as the highest drug concentration) and a "cell" control (medium only, no virus or drug).

  • Virus Dilution:

    • Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (typically 50-100 PFU per well) in the virus control wells.[1][13]

  • Infection and Treatment:

    • When the cell monolayers are confluent, aspirate the culture medium.

    • Wash the monolayers gently with sterile PBS.

    • In separate tubes, pre-incubate the diluted virus with each dilution of this compound for 1 hour at 37°C.[1] This step allows the compound to interact with the virus particles.

    • Add 0.2 mL of the virus-drug mixture to the corresponding wells in triplicate.

    • For the virus control, add the diluted virus mixed with the vehicle.

    • For the cell control, add medium only.

    • Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.[11]

  • Application of Overlay:

    • Carefully aspirate the inoculum from the wells.

    • Gently add 1.5 mL of the pre-warmed (around 40-42°C) overlay medium to each well.[11]

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator. The incubation period will vary depending on the virus's replication cycle, typically ranging from 2 to 7 days, or until clear plaques are visible in the control wells.[11][14]

  • Plaque Visualization:

    • Fix the cell monolayers by adding 10% formalin to each well and incubating for at least 30 minutes.[11]

    • Carefully remove the overlay and the fixative.

    • Stain the cells with the crystal violet solution for 15-30 minutes.[1]

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear, unstained zones against a purple background of healthy cells.[15]

    • Calculate the average plaque count for each drug concentration and the virus control.

    • Determine the percentage of plaque reduction for each concentration of this compound using the following formula:

      % Plaque Reduction = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100

    • Plot the percentage of plaque reduction against the logarithm of the drug concentration to generate a dose-response curve.

    • Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve, which is the concentration of this compound that reduces the plaque number by 50%.[1]

Data Presentation

Quantitative data from the plaque reduction assay should be systematically recorded to ensure clarity and facilitate analysis.

Table 1: Raw Plaque Counts

DMA-135 HCl (µM)Replicate 1 (Plaques)Replicate 2 (Plaques)Replicate 3 (Plaques)Average Plaques
0 (Virus Control)85928888.3
0.178817578.0
155605857.7
1021252323.0
505866.3
1000100.3
Cell Control0000

Table 2: Calculation of Plaque Reduction and IC₅₀

DMA-135 HCl (µM)Log ConcentrationAverage Plaques% Plaque Reduction
0 (Virus Control)N/A88.30.0%
0.1-1.078.011.7%
10.057.734.7%
101.023.074.0%
501.76.392.9%
1002.00.399.7%
Calculated IC₅₀ (µM): [Value determined from dose-response curve]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Host Cells in 24-Well Plate E 5. Infect Confluent Cell Monolayer B 2. Prepare Serial Dilutions of DMA-135 HCl D 4. Pre-incubate Virus with DMA-135 Dilutions B->D C 3. Dilute Virus Stock to Target PFU C->D D->E F 6. Add Semi-Solid Overlay E->F G 7. Incubate for Plaque Development (2-7 days) F->G H 8. Fix and Stain Cells (Crystal Violet) G->H I 9. Count Plaques H->I J 10. Calculate % Plaque Reduction and IC50 I->J G A Plaque Count (Virus Control) C Calculate Ratio: (Treated / Control) A->C B Plaque Count (DMA-135 Treated) B->C D Calculate Percentage Reduction: [1 - Ratio] * 100 C->D E Plot: % Reduction vs. [DMA-135] D->E F Determine IC50 Value E->F

References

Application Note: Determining DMA-135 Hydrochloride Affinity using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful, label-free biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution.[1][2][3] By directly measuring the heat released or absorbed during a binding event, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][4] This application note provides a detailed protocol for determining the binding affinity of DMA-135 hydrochloride, an inhibitor of enterovirus 71 (EV71) replication, to its target, the stem-loop II (SLII) domain of the viral internal ribosome entry site (IRES).[5][6][7]

This compound has been identified as an inhibitor of EV71 IRES-dependent translation.[5][6] It binds with moderately high affinity to the SLII domain of the EV71 IRES, with a reported dissociation constant (K D) of 520 nM.[5][6] The mechanism of action involves an allosteric stabilization of a ternary complex formed by the viral RNA, the host protein AUF1, and DMA-135, which ultimately represses translation.[7][8] Understanding the precise binding thermodynamics of this interaction is crucial for further drug development and optimization.

Principle of Isothermal Titration Calorimetry

ITC operates by measuring the heat change that occurs when a ligand (in this case, this compound) is titrated into a solution containing a macromolecule (the EV71 SLII RNA).[1][9] The instrument consists of a sample cell containing the macromolecule and a reference cell containing buffer.[4][10] A syringe injects small aliquots of the ligand into the sample cell, and the resulting heat change is measured by a sensitive calorimeter.[4][10] The initial injections result in a large heat change as most of the injected ligand binds to the macromolecule. As the macromolecule becomes saturated, subsequent injections produce smaller heat changes until only the heat of dilution is observed.[11] The integrated heat data are then plotted against the molar ratio of ligand to macromolecule to generate a binding isotherm.[1] Fitting this isotherm to a suitable binding model yields the thermodynamic parameters of the interaction.[1][11]

Experimental Design and Protocol

This protocol outlines the steps for determining the binding affinity of this compound to the EV71 SLII RNA domain using ITC.

Materials and Reagents
  • This compound: Purity >98%

  • EV71 SLII RNA: In vitro transcribed and purified. The RNA should be folded into its proper conformation.

  • ITC Buffer: A buffer system that ensures the stability and activity of both the RNA and the small molecule. A common choice is a buffer containing 10 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, and 1 mM EGTA.[7] The buffer should be degassed before use.

  • Isothermal Titration Calorimeter: e.g., MicroCal PEAQ-ITC, Auto-iTC200, or similar.[4]

  • General Laboratory Equipment: Pipettes, microcentrifuge tubes, spectrophotometer for concentration determination.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_rna Prepare & Fold EV71 SLII RNA load_rna Load RNA into Sample Cell prep_rna->load_rna prep_dma Prepare DMA-135 Solution load_dma Load DMA-135 into Syringe prep_dma->load_dma prep_buffer Prepare & Degas ITC Buffer prep_buffer->load_rna prep_buffer->load_dma equilibrate Equilibrate System load_rna->equilibrate load_dma->equilibrate titration Perform Titration equilibrate->titration integrate Integrate Raw Data titration->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Binding Model plot->fit determine Determine Thermodynamic Parameters fit->determine

Caption: Experimental workflow for ITC analysis.

Detailed Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in the ITC buffer.

    • Prepare the EV71 SLII RNA in the same ITC buffer. To ensure proper folding, the RNA can be heated to 95°C for 5 minutes and then slowly cooled to room temperature.

    • Accurately determine the concentrations of both the RNA and this compound solutions using a spectrophotometer.

    • The final concentration of the RNA in the sample cell should be in the range of 10-50 µM. The concentration of this compound in the syringe should be 10-20 times higher than the RNA concentration.[11]

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe with detergent and water, followed by extensive rinsing with the ITC buffer.[9]

    • Set the experimental temperature (e.g., 25°C).

  • Loading Samples:

    • Load the EV71 SLII RNA solution into the sample cell, ensuring no air bubbles are introduced.[9]

    • Load the this compound solution into the injection syringe, again avoiding air bubbles.[9]

  • Titration Experiment:

    • Place the loaded syringe into the calorimeter.

    • Allow the system to equilibrate until a stable baseline is achieved.

    • Set the injection parameters. A typical experiment might consist of an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by 19-20 larger injections (e.g., 2 µL each). The spacing between injections should be sufficient for the signal to return to baseline (e.g., 150 seconds).

  • Control Experiment:

    • To account for the heat of dilution, perform a control titration by injecting the this compound solution into the sample cell containing only the ITC buffer.[11] The data from this control experiment will be subtracted from the main experimental data.

Data Analysis
  • Data Integration: The raw ITC data (power vs. time) is integrated to obtain the heat change for each injection.

  • Baseline Correction: The heat of dilution, determined from the control experiment, is subtracted from the integrated data.

  • Isotherm Generation: The corrected heat data is plotted as a function of the molar ratio of this compound to EV71 SLII RNA.

  • Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This fitting process yields the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).[1][11]

  • Thermodynamic Profile: The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTln(K a) = ΔH - TΔS, where R is the gas constant, T is the absolute temperature, and K a is the association constant (1/K D).[4]

Data Presentation

The quantitative data obtained from the ITC experiment should be summarized in a clear and structured table for easy comparison.

ParameterSymbolValueUnits
Stoichiometryn
Dissociation ConstantK DnM
Association ConstantK aM⁻¹
Enthalpy ChangeΔHkcal/mol
Entropy ChangeΔScal/mol·K
Gibbs Free Energy ChangeΔGkcal/mol

Mechanism of Action of DMA-135

The binding of DMA-135 to the EV71 SLII RNA does not directly inhibit viral replication but rather acts through an allosteric mechanism.[7][8] DMA-135 induces a conformational change in the SLII RNA, which in turn increases the binding affinity of the host protein AUF1 to the viral RNA.[7] This stabilized ternary complex of DMA-135, SLII RNA, and AUF1 is thought to repress the IRES-mediated translation of the viral polyprotein, thereby inhibiting viral replication.[7][8]

signaling_pathway cluster_viral Viral Translation cluster_complex Inhibitory Complex ev71_rna EV71 IRES SLII ribosome Ribosome ev71_rna->ribosome Recruits ternary_complex DMA-135-SLII-AUF1 Ternary Complex translation Viral Protein Synthesis ribosome->translation Initiates auf1 AUF1 auf1->ev71_rna Binds dma135 DMA-135 dma135->ev71_rna Binds & Induces Conformational Change ternary_complex->translation Inhibits

Caption: Mechanism of DMA-135 inhibition.

Conclusion

Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of small molecule-RNA interactions. The protocol described in this application note provides a robust framework for determining the binding affinity and thermodynamic profile of this compound to its target, the EV71 SLII IRES domain. The data generated from these experiments are critical for understanding the molecular basis of inhibition and for guiding the rational design of more potent antiviral therapeutics.

References

Application Notes and Protocols for In Vivo Experimental Design of DMA-135 Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo experimental studies for DMA-135 hydrochloride, a promising antiviral agent targeting enteroviruses. The protocols outlined below are based on the known mechanism of action of this compound and established best practices for the preclinical evaluation of antiviral small molecules.

Introduction to this compound

This compound is a small molecule inhibitor of enterovirus replication. It has been identified as a potent agent against Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease (HFMD) which can lead to severe neurological complications in children.[1][2][3][4]

Mechanism of Action: DMA-135 targets the internal ribosome entry site (IRES) within the 5' untranslated region (5'UTR) of the viral RNA, specifically binding to the stem-loop II (SLII) domain. This binding induces a conformational change in the RNA, which allosterically stabilizes a repressive ternary complex with the host protein AU-rich element-binding factor 1 (AUF1). The formation of this (DMA-135)-SLII-AUF1 complex inhibits IRES-dependent translation of viral proteins, thereby halting viral replication.[1][2][4][5]

In Vitro Efficacy Data

Prior to embarking on in vivo studies, it is crucial to understand the in vitro activity of this compound. The following table summarizes key in vitro parameters reported in the literature.

ParameterCell LineVirusValueReference
IC50 SF268EV717.54 ± 0.0024 µM[4]
CC50 SF268, Vero->100 µM[4][6]
Antiviral Activity Vero E6SARS-CoV-2Dose-dependent reduction in viral titer[6]

Proposed In Vivo Experimental Design

As there is currently limited publicly available in vivo data for this compound, the following sections outline a proposed experimental workflow to systematically evaluate its efficacy, pharmacokinetics, and safety in a relevant animal model.

Animal Model Selection

Neonatal mice are highly susceptible to EV71 infection and are the most widely utilized models for studying viral pathogenesis and evaluating antiviral therapies.[1][5]

  • Recommended Models:

    • BALB/c Neonatal Mice (1-day-old): Highly susceptible to EV71, exhibiting progressive weight loss and mortality, mimicking severe human infection.[1]

    • C57BL/6 Neonatal Mice (1-day-old): Consistently develop limb paralysis and succumb to infection, making them suitable for studying neurological outcomes.[1]

    • ICR Mice: Display milder neurological symptoms and lower mortality, which may be useful for studying less severe disease progression.[1]

Experimental Workflow

The following diagram illustrates the proposed workflow for the in vivo evaluation of this compound.

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Advanced Studies A Dose Range Finding (Toxicity) B Pharmacokinetic (PK) Study (Single Dose) A->B C EV71 Infection Model Establishment B->C D Antiviral Efficacy Evaluation C->D E Pharmacodynamic (PD) Study D->E F Multi-dose PK and Toxicology E->F G Data Analysis and Reporting F->G

Caption: Proposed workflow for in vivo this compound studies.

Experimental Protocols

Protocol 1: Dose Range Finding (Maximum Tolerated Dose - MTD)

Objective: To determine the MTD of this compound in healthy neonatal mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS with 0.5% DMSO)

  • Healthy neonatal mice (BALB/c, 7 days old)

  • Standard animal housing and monitoring equipment

Procedure:

  • Prepare serial dilutions of this compound in the chosen vehicle.

  • Divide mice into groups (n=5 per group), including a vehicle control group.

  • Administer a single dose of this compound via a relevant route (e.g., intraperitoneal (IP) or oral (PO) gavage). Start with a low dose and escalate in subsequent groups.

  • Monitor animals daily for 14 days for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, mortality).

  • Record body weight daily.

  • At the end of the observation period, perform necropsy and collect major organs for histopathological analysis.

  • The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Data Presentation:

Dose (mg/kg)Route of Admin.No. of AnimalsMortality (%)Mean Body Weight Change (%)Clinical Signs of Toxicity
VehicleIP/PO5
Dose 1IP/PO5
Dose 2IP/PO5
.........
Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound in healthy mice.

Materials:

  • This compound

  • Healthy adult mice (e.g., BALB/c, 6-8 weeks old, for ease of blood collection)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Administer a single, non-toxic dose of this compound (determined from the MTD study) to a cohort of mice via the intended therapeutic route (e.g., IP or PO).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process blood to separate plasma.

  • Analyze plasma samples to determine the concentration of this compound using a validated analytical method.

  • Calculate key PK parameters.

Data Presentation:

PK ParameterUnitValue
Cmax (Maximum concentration)ng/mL
Tmax (Time to Cmax)h
AUC0-t (Area under the curve)ng*h/mL
t1/2 (Half-life)h
CL (Clearance)L/h/kg
Vd (Volume of distribution)L/kg
Protocol 3: Antiviral Efficacy Study

Objective: To evaluate the antiviral efficacy of this compound in an EV71-infected neonatal mouse model.

Materials:

  • This compound

  • EV71 virus stock (a mouse-adapted strain may be necessary)[2]

  • Neonatal mice (e.g., BALB/c or C57BL/6, 1-day-old)

  • Vehicle control

Procedure:

  • Infect neonatal mice with a lethal dose of EV71 via an appropriate route (e.g., intraperitoneal or intracerebral injection).

  • Initiate treatment with this compound at a predetermined time post-infection (e.g., 1 hour). Administer the drug at one or more dose levels below the MTD.

  • Include a vehicle-treated control group and a mock-infected group.

  • Administer treatment daily for a specified duration (e.g., 7-10 days).

  • Monitor animals daily for clinical signs of disease (e.g., limb paralysis, weight loss) and survival. A clinical scoring system should be used.

  • At the end of the study or at humane endpoints, collect tissues (e.g., brain, spinal cord, muscle) for viral load determination (e.g., by plaque assay or qRT-PCR) and histopathology.

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Survival Time (days)Survival Rate (%)Mean Clinical Score (at peak)Viral Titer in Brain (PFU/g)
Mock-infected--1000Not detectable
EV71 + Vehicle-
EV71 + DMA-135Dose 1
EV71 + DMA-135Dose 2

Signaling Pathway and Experimental Logic

The following diagram illustrates the mechanism of action of this compound and the logical basis for the efficacy experiment.

G cluster_0 Viral Translation Inhibition by DMA-135 cluster_1 In Vivo Outcome EV71_RNA EV71 Viral RNA IRES IRES (SLII) EV71_RNA->IRES contains Ternary_Complex Repressive Ternary Complex (DMA-135-SLII-AUF1) IRES->Ternary_Complex AUF1 Host Protein (AUF1) AUF1->Ternary_Complex DMA135 DMA-135 HCl DMA135->IRES binds to Translation Viral Protein Synthesis Ternary_Complex->Translation INHIBITS Disease Disease Progression (Paralysis, Mortality) Ternary_Complex->Disease PREVENTS Replication Viral Replication Translation->Replication is required for Infection EV71 Infection in Mouse Model Infection->Disease leads to

Caption: Mechanism of DMA-135 and its effect in an in vivo model.

By following these detailed application notes and protocols, researchers can effectively design and conduct robust in vivo studies to evaluate the therapeutic potential of this compound for the treatment of enterovirus infections.

References

Application Notes and Protocols for DMA-135 Hydrochloride Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the antiviral activity of DMA-135 hydrochloride against relevant viruses. Detailed protocols for cytotoxicity and antiviral assays are provided, along with a summary of suitable cell lines and a diagram of the compound's known mechanism of action.

Introduction to this compound

This compound is a small molecule inhibitor with demonstrated antiviral activity. Its primary mechanism of action against certain viruses, such as Enterovirus 71 (EV71), involves targeting the viral Internal Ribosome Entry Site (IRES). By binding to a specific stem-loop structure within the IRES, DMA-135 induces a conformational change that stabilizes a ternary complex with the host protein AUF1, ultimately repressing viral translation and replication.[1][2] Studies have also explored its potential antiviral effects against other viruses, including SARS-CoV-2.[3]

Suitable Cell Lines for Antiviral Assays

The selection of an appropriate cell line is critical for the successful evaluation of antiviral compounds. The cell line must be susceptible to infection by the target virus and suitable for the chosen assay method. Based on published studies, the following cell lines are recommended for antiviral assays involving this compound.

Cell LineVirusAssay Type(s)Key Characteristics
SF268 Enterovirus 71 (EV71)IRES Activity (Luciferase), Viral ReplicationHuman glioblastoma cell line used for transfection and viral replication studies.
Vero Enterovirus 71 (EV71)Plaque AssayAfrican green monkey kidney epithelial cells, widely used for plaque assays due to their lack of interferon production.[4]
Vero E6 SARS-CoV-2, Human Coronavirus OC43Viral Titer (TCID50), qRT-PCRA subline of Vero cells that is highly susceptible to a wide range of viruses, including coronaviruses.
HEp-2 Respiratory Syncytial Virus (RSV)Viral ReplicationHuman epidermoid carcinoma cell line commonly used for the isolation and propagation of RSV.[5][6]
A549 Influenza Virus, Respiratory Syncytial Virus (RSV)Viral Replication, Host ResponseHuman lung adenocarcinoma epithelial cell line used to study respiratory virus-host interactions.[5][7]
MDCK Influenza VirusViral Culture, Plaque AssayMadin-Darby Canine Kidney epithelial cells, highly susceptible to influenza viruses and recommended for vaccine production.[7][8][9][10][11][12]
HeLa Herpes Simplex Virus (HSV), Respiratory Syncytial Virus (RSV)Viral ReplicationHuman cervical adenocarcinoma cell line used in a variety of virological assays.[8][13]

Experimental Protocols

Prior to assessing the antiviral efficacy of this compound, it is essential to determine its cytotoxicity to the host cells. This ensures that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not simply due to cell death.

Protocol 1: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16][17]

Materials:

  • Selected susceptible cell line (e.g., Vero, SF268)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the selected cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells (media only).

  • Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).[14]

  • After incubation, carefully remove the medium and add 20 µL of MTT solution to each well.[14]

  • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[14]

  • Carefully remove the MTT solution and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral agents.[18][19]

Materials:

  • Confluent monolayer of susceptible cells (e.g., Vero cells) in 24-well plates

  • Target virus stock with a known titer

  • This compound stock solution

  • Complete cell culture medium

  • Semi-solid overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Prepare serial dilutions of this compound in culture medium.

  • In separate tubes, mix the diluted compound with a known amount of virus (e.g., 100 plaque-forming units, PFU).

  • Incubate the virus-compound mixture for 1-2 hours at 37°C.[18]

  • Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixture.

  • Incubate for 1-2 hours to allow for viral adsorption.[18]

  • Aspirate the inoculum and gently add 1 mL of the semi-solid overlay medium to each well.[18]

  • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).[18]

  • Fix the cells with the fixing solution for at least 1 hour.[14]

  • Remove the overlay and fixing solution, and stain the cell monolayer with the staining solution for 15-30 minutes.[18]

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.[18]

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50%.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound against EV71 and a general experimental workflow for antiviral testing.

DMA135_Mechanism cluster_IRES EV71_RNA EV71 Viral RNA IRES IRES (Stem Loop II) Ternary_Complex Stabilized Ternary Complex (IRES-DMA135-AUF1) IRES->Ternary_Complex DMA135 DMA-135 DMA135->IRES Binds to DMA135->Ternary_Complex AUF1 Host Protein (AUF1) AUF1->IRES Binds to AUF1->Ternary_Complex Ribosome Ribosome Translation Viral Translation Ternary_Complex->Translation Prevents Ribosome Binding Inhibition Inhibition Ribosome->Translation Mediates Replication Viral Replication Translation->Replication Leads to Inhibition->Translation

Caption: Mechanism of this compound action on EV71 IRES.

Antiviral_Workflow Start Start Cytotoxicity 1. Cytotoxicity Assay (MTT) Determine CC50 Start->Cytotoxicity Antiviral 2. Antiviral Assay (e.g., Plaque Reduction) Cytotoxicity->Antiviral Data_Analysis 3. Data Analysis Calculate EC50 Antiviral->Data_Analysis SI 4. Calculate Selectivity Index (SI) SI = CC50 / EC50 Data_Analysis->SI Conclusion Conclusion: Promising Antiviral Candidate? SI->Conclusion End End Conclusion->End

Caption: General experimental workflow for antiviral testing.

References

Preparing DMA-135 Hydrochloride Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of DMA-135 hydrochloride stock solutions for in vitro and in vivo experimental applications. This compound is a potent inhibitor of enterovirus 71 (EV71) replication, making it a valuable tool in antiviral drug discovery and research.

Introduction

This compound is a small molecule that inhibits the translation of enterovirus 71 (EV71) by targeting its internal ribosome entry site (IRES).[1][2][3][4] Specifically, it binds to the SLII domain of the EV71 IRES.[1][2][3][4] This binding induces a conformational change in the RNA structure, which in turn stabilizes a ternary complex with the host protein AUF1, ultimately repressing viral translation.[5][6][7] Due to its specific mechanism of action and low cellular toxicity, this compound is a critical compound for studying EV71 replication and developing potential antiviral therapies.[1][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueSource(s)
Molecular Weight 359.81 g/mol [1][8]
Molecular Formula C₁₆H₁₈ClN₇O[1][8]
CAS Number 2237925-62-9[1][8]
Appearance Light yellow to yellow solid[1]
Solubility in DMSO ≥ 50 mg/mL (138.96 mM)[1]
IC₅₀ (EV71 Replication) 7.54 ± 0.0024 µM[7]
CC₅₀ (SF268 & Vero cells) > 100 µM[7]
Storage (Solid) 4°C, sealed, away from moisture[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous/molecular biology grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution for various experimental needs.

Procedure:

  • Pre-dissolution Preparation:

    • Bring the this compound vial to room temperature before opening to prevent condensation.

    • Prepare a sterile work area, preferably within a chemical fume hood or biosafety cabinet.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 17.99 mg of the compound (Mass = Molarity × Volume × Molecular Weight).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.

    • If dissolution is slow, brief sonication or gentle warming (up to 60°C) can be applied.[1] Ensure the solution cools to room temperature before use or storage. Note: Use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final desired concentration in the appropriate cell culture medium.

Procedure:

  • Thawing the Stock Solution:

    • Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

    • Once thawed, briefly vortex the tube to ensure homogeneity.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired experimental concentrations (e.g., 0.2-50 µM).[1]

    • Important: To prevent precipitation of the compound, add the stock solution to the culture medium and mix immediately and thoroughly. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Mandatory Visualizations

Signaling Pathway of this compound

DMA135_Pathway DMA135 DMA-135 HCl EV71_IRES EV71 IRES (SLII Domain) DMA135->EV71_IRES Binds to Ternary_Complex Stabilized Ternary Complex (DMA-135-IRES-AUF1) EV71_IRES->Ternary_Complex AUF1 Host Protein (AUF1) AUF1->Ternary_Complex Recruitment Translation_Repression Inhibition of IRES-dependent Translation Ternary_Complex->Translation_Repression Leads to Replication_Inhibition Inhibition of EV71 Replication Translation_Repression->Replication_Inhibition Results in

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh DMA-135 HCl Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check_dissolution Completely Dissolved? vortex->check_dissolution sonicate Optional: Sonicate/Warm check_dissolution->sonicate No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing DMA-135 HCl stock solution.

References

Assessing the Cytotoxicity of DMA-135 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of DMA-135 hydrochloride. This document outlines several widely accepted methods to evaluate a compound's effect on cell viability, membrane integrity, apoptosis, and other key indicators of cellular health. The provided protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

Introduction to this compound and Cytotoxicity Assessment

This compound is a small molecule that has been investigated for its antiviral properties, specifically its ability to inhibit the enterovirus 71 (EV71) internal ribosomal entry site (IRES).[1][2] Early studies have indicated that DMA-135 shows no significant toxicity in certain cell-based assays, with a 50% cytotoxic concentration (CC50) greater than 100 μM in Vero E6 cells as determined by an MTT assay.[3]

Cytotoxicity testing is a critical step in the drug development process, providing essential information about a compound's potential to cause cell damage or death.[4][5] A multi-faceted approach, employing a battery of assays that probe different cellular mechanisms, is recommended for a thorough cytotoxic profile. This document details protocols for assays that measure metabolic activity (MTT), cell membrane damage (LDH release), apoptosis (Annexin V and Caspase-3/7 activity), mitochondrial health, and oxidative stress.

MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7][8][9] The amount of formazan produced, which is quantified by measuring the absorbance, is proportional to the number of living, metabolically active cells.[9][10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate_initial Incubate (24h) Seed->Incubate_initial Treat Treat with DMA-135 (Varying Conc.) Incubate_initial->Treat Incubate_treat Incubate (e.g., 24-72h) Treat->Incubate_treat Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate_treat->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Incubate_sol Incubate (Overnight) Add_Solubilizer->Incubate_sol Read_Abs Read Absorbance (570 nm) Incubate_sol->Read_Abs Analyze Calculate % Viability and Determine IC50 Read_Abs->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

Materials:

  • This compound stock solution

  • Target cells in culture

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8][10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7][8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][10] A reference wavelength of >650 nm can be used to subtract background.[8]

Data Presentation:

DMA-135 (µM)Absorbance (570nm) Rep 1Absorbance (570nm) Rep 2Absorbance (570nm) Rep 3Average Absorbance% Cell Viability
0 (Vehicle)1.2541.2881.2711.271100.0%
101.2311.2651.2481.24898.2%
501.1981.2111.2051.20594.8%
1001.1501.1751.1631.16391.5%
2000.8890.9120.8970.89970.7%
4000.4530.4770.4610.46436.5%

% Cell Viability = (Average Absorbance of Treated / Average Absorbance of Vehicle) x 100

Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[11] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.[11]

Protocol: LDH Assay

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, stop solution, and lysis buffer)

  • This compound stock solution

  • Target cells and culture medium

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). Include the following controls:

    • Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with the kit's lysis buffer (10X) 45 minutes before the end of the incubation period.

    • Medium Background Control: Medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet the cells.[11]

  • LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.[11]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.[11]

Data Presentation:

TreatmentAverage Absorbance (490nm)
Medium Background0.150
Vehicle (Spontaneous Release)0.250
DMA-135 (100 µM)0.350
DMA-135 (200 µM)0.650
DMA-135 (400 µM)1.150
Maximum Release (Lysis)1.550

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death. One of its early hallmarks is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[12][13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Apoptosis Signaling and Detection

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus (e.g., DMA-135) cluster_early Early Apoptosis cluster_mid Mid Apoptosis cluster_late Late Apoptosis / Necrosis Stimulus DMA-135 PS_Flip Phosphatidylserine (PS) Translocation Stimulus->PS_Flip AnnexinV Annexin V Binding PS_Flip->AnnexinV Detectable Event Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3/7) PS_Flip->Caspase_Activation Membrane_Loss Loss of Membrane Integrity Caspase_Activation->Membrane_Loss PI_Entry Propidium Iodide (PI) Entry & DNA Staining Membrane_Loss->PI_Entry Detectable Event

Caption: Key events in apoptosis detected by Annexin V/PI staining.

Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • This compound stock solution

  • Target cells and culture medium

  • 6-well plates or culture flasks

  • Cold 1X PBS

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[12]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate and treat with this compound for the desired time. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension.

  • Washing: Wash cells once with cold 1X PBS and centrifuge.[12]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (as per kit instructions) to the cell suspension.[12]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[12][13]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

Data Presentation:

Cell PopulationAnnexin V StatusPI Status% of Total Cells (Vehicle)% of Total Cells (DMA-135)
ViableNegativeNegative95.0%75.0%
Early ApoptoticPositiveNegative2.5%15.0%
Late Apoptotic/NecroticPositivePositive1.5%8.0%
NecroticNegativePositive1.0%2.0%

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[14] Caspase-3 and -7 are "executioner" caspases, activated during the final stages of apoptosis. Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.

Protocol: Caspase-3/7 Glo Assay (Plate Reader)

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • This compound stock solution

  • Target cells and culture medium

  • 96-well opaque-walled plates (for luminescence)

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 10,000 cells/well) in a 96-well opaque plate and treat with this compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared reagent directly to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

Data Presentation:

DMA-135 (µM)Luminescence (RLU) Rep 1Luminescence (RLU) Rep 2Average RLUFold Change vs. Vehicle
0 (Vehicle)15,23015,89015,5601.0
10025,45026,11025,7801.7
20088,90091,24090,0705.8
400154,300159,800157,05010.1

Advanced Cytotoxicity Mechanisms

To further elucidate the cytotoxic mechanism of this compound, assays targeting specific organelles and cellular processes can be employed.

A. Mitochondrial Membrane Potential (MMP) Assay

A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.[15] This can be measured using fluorescent dyes like JC-1 or TMRE that accumulate in healthy, polarized mitochondria.[16]

  • JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[15][17] The ratio of red to green fluorescence indicates the state of mitochondrial polarization.[17]

  • TMRE: This dye accumulates in active mitochondria, and its fluorescence intensity is proportional to the membrane potential. A decrease in fluorescence indicates depolarization.[18]

B. Reactive Oxygen Species (ROS) Detection

Excessive production of reactive oxygen species can lead to oxidative stress and cellular damage.[18] Intracellular ROS can be detected using cell-permeable dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[19] DCFH-DA is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[19][20]

Conclusion

A comprehensive assessment of the cytotoxicity of this compound should involve multiple assays that probe different aspects of cell health. The protocols and data presentation formats provided here offer a structured approach to evaluating its effects on metabolic activity, membrane integrity, and the induction of apoptosis. By combining these methods, researchers can build a detailed profile of the compound's safety and mechanism of action at the cellular level.

References

Application Note: Unveiling Molecular Interactions: A Pull-Down Assay to Characterize the Effect of DMA-135 Hydrochloride on AUF1

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a pull-down assay to investigate the effect of DMA-135 hydrochloride on the AU-rich element RNA-binding factor 1 (AUF1). This compound is recognized for its inhibitory effects on enterovirus 71 (EV71) replication.[1][2][3][4][5] Its mechanism of action involves the stabilization of a ternary complex comprising the viral internal ribosome entry site (IRES), AUF1, and the compound itself, thereby repressing viral translation.[6][7] This protocol details a biotinylated RNA pull-down assay to qualitatively and quantitatively assess the influence of this compound on the interaction between AUF1 and a target RNA sequence.

Introduction

AUF1, also known as heterogeneous nuclear ribonucleoprotein D (hnRNP D), is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3' untranslated region (3'-UTR) of many short-lived mRNAs.[8][9] Through this interaction, AUF1 can modulate mRNA stability and translation, thereby influencing a variety of cellular processes including cell growth, differentiation, and the inflammatory response.[8][10][11] AUF1 exists as four isoforms (p37, p40, p42, and p45) generated by alternative splicing, all of which can bind to RNA.[9][10][12]

This compound has been identified as an inhibitor of enterovirus 71 (EV71) internal ribosome entry site (IRES)-dependent translation and replication.[1][2][3] Mechanistic studies have revealed that this compound allosterically stabilizes a ternary complex between the EV71 IRES stem-loop II (SLII) domain, AUF1, and the small molecule.[6][7][13][14] This stabilization enhances the binding of AUF1 to the viral RNA, leading to the repression of translation.

The pull-down assay is a versatile in vitro technique used to detect physical interactions between macromolecules.[15][16][17] In this context, a biotinylated RNA probe corresponding to a known AUF1 binding site (such as the EV71 SLII domain) is used as "bait" to capture AUF1 from a cell lysate. The effect of this compound on this interaction can then be determined by quantifying the amount of AUF1 pulled down in the presence and absence of the compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_capture Capture cluster_wash Washing cluster_elution Elution & Analysis prep_rna Biotinylated RNA Bait (e.g., EV71 SLII) incubation Incubate Biotinylated RNA Bait with Cell Lysate and This compound (or Vehicle) prep_rna->incubation prep_lysate Cell Lysate Preparation (Source of AUF1) prep_lysate->incubation prep_dma This compound Working Solutions prep_dma->incubation capture Capture RNA-Protein Complexes with Streptavidin-Coated Beads incubation->capture wash Wash Beads to Remove Non-Specific Binders capture->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot for AUF1 sds_page->western_blot quantification Densitometric Quantification western_blot->quantification

Caption: Workflow of the biotinylated RNA pull-down assay.

Signaling Pathway Diagram

signaling_pathway cluster_interaction Molecular Interaction DMA135 DMA-135 Hydrochloride Ternary_Complex Stabilized Ternary Complex (RNA-AUF1-DMA-135) DMA135->Ternary_Complex Binds and allosterically modifies RNA conformation RNA_Bait Biotinylated RNA (e.g., EV71 SLII) RNA_Bait->Ternary_Complex AUF1 AUF1 Protein AUF1->Ternary_Complex Enhanced binding Translation_Repression Repression of IRES-dependent Translation Ternary_Complex->Translation_Repression

Caption: Proposed mechanism of this compound action.

Detailed Protocol

Materials and Reagents:

  • Cells: Human cell line known to express AUF1 (e.g., HEK293, HeLa, or SF268).[6]

  • This compound: Stock solution in an appropriate solvent (e.g., DMSO).

  • Biotinylated RNA probe: A short RNA sequence corresponding to a known AUF1 binding site (e.g., the stem-loop II of the EV71 IRES). A control probe with a scrambled or mutated sequence should also be used.

  • Streptavidin-coated magnetic beads: (e.g., Dynabeads).

  • Lysis Buffer: (e.g., CHAPS buffer: 10 mM Tris-HCl pH 7.4, 1 mM MgCl2, 1 mM EGTA, 0.5% CHAPS, 10% glycerol, supplemented with protease and RNase inhibitors).[6][18]

  • Wash Buffer: Lysis buffer with a lower concentration of detergent.

  • Elution Buffer: (e.g., SDS-PAGE sample buffer).

  • Primary antibody: Rabbit or mouse anti-AUF1 antibody.

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent substrate: For Western blot detection.

  • Bovine Serum Albumin (BSA): For blocking.

  • Phosphate-Buffered Saline (PBS)

  • Tris-Buffered Saline with Tween 20 (TBST)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer supplemented with protease and RNase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Binding Reaction:

    • In separate microcentrifuge tubes, combine the following:

      • Cell lysate (e.g., 500 µg total protein).

      • Biotinylated RNA probe (e.g., 2-5 µg).

      • This compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final solvent concentration is constant across all samples by adding vehicle control (e.g., DMSO) to the untreated sample.

      • Adjust the final volume with lysis buffer.

    • Incubate at 4°C for 1-2 hours on a rotator to allow for the formation of RNA-protein complexes.

  • Capture of RNA-Protein Complexes:

    • Pre-wash the streptavidin-coated magnetic beads with lysis buffer.

    • Add the pre-washed beads to each binding reaction tube.

    • Incubate at 4°C for 1 hour on a rotator to allow the biotinylated RNA to bind to the streptavidin beads.

  • Washing:

    • Place the tubes on a magnetic stand to capture the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After each wash, capture the beads with the magnetic stand and discard the supernatant. This step is critical to minimize non-specific protein binding.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 2X SDS-PAGE sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins from the beads and denature them.

    • Briefly centrifuge the tubes and place them on a magnetic stand.

    • Carefully collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Resolve the eluted proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AUF1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an appropriate imaging system.

Data Presentation

The results of the pull-down assay can be quantified by densitometry of the AUF1 bands on the Western blot. The data should be presented in a table to facilitate comparison between different concentrations of this compound.

DMA-135 HCl (µM)Input (AUF1)Pull-down (AUF1) - Biotinylated ProbePull-down (AUF1) - Scrambled ProbeFold Change in AUF1 Binding
0 (Vehicle)1.001.00<0.11.0
11.00(Relative intensity)(Relative intensity)(Calculated fold change)
51.00(Relative intensity)(Relative intensity)(Calculated fold change)
101.00(Relative intensity)(Relative intensity)(Calculated fold change)
251.00(Relative intensity)(Relative intensity)(Calculated fold change)
501.00(Relative intensity)(Relative intensity)(Calculated fold change)
  • Input (AUF1): Represents a small fraction of the initial cell lysate loaded directly onto the gel to show the total amount of AUF1 present before the pull-down. This serves as a loading control.

  • Pull-down (AUF1): The densitometric value of the AUF1 band from the pull-down samples, normalized to the vehicle control.

  • Fold Change in AUF1 Binding: Calculated as the normalized intensity of the AUF1 band in the this compound-treated sample divided by the normalized intensity of the AUF1 band in the vehicle-treated sample.

Conclusion

This protocol provides a robust framework for investigating the effect of this compound on the interaction between AUF1 and its target RNA. By following this detailed methodology, researchers can obtain valuable insights into the molecular mechanism of this and other small molecules that modulate protein-RNA interactions. The use of appropriate controls, such as a scrambled RNA probe and a vehicle control, is essential for the accurate interpretation of the results. The quantitative data generated from this assay can be instrumental in drug development and the fundamental understanding of post-transcriptional gene regulation.

References

Application Note: Quantifying the Antiviral Efficacy of DMA-135 Hydrochloride Using Quantitative RT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DMA-135 hydrochloride is a small molecule inhibitor that has demonstrated significant antiviral activity against a range of viruses, including Enterovirus 71 (EV71) and SARS-CoV-2.[1][2][3] For EV71, DMA-135 targets the internal ribosomal entry site (IRES) within the viral RNA, inducing a conformational change that stabilizes a ternary complex with the AUF1 protein, ultimately repressing viral translation and replication.[1][3][4] In the context of SARS-CoV-2, DMA-135 has also been shown to target viral RNA structures, leading to a dose-dependent reduction in viral RNA levels.[2][5] Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive and specific method for quantifying viral RNA levels, making it an indispensable tool for evaluating the efficacy of antiviral compounds like this compound.[6][7] This application note provides a detailed protocol for the use of qRT-PCR to measure the reduction in viral RNA in cell culture models following treatment with this compound.

Principle of the Assay

This protocol outlines a two-step qRT-PCR procedure. First, total RNA is extracted from virus-infected cells that have been treated with this compound. Subsequently, the viral RNA is reverse transcribed into complementary DNA (cDNA). Finally, the cDNA is amplified and quantified in real-time using a qPCR instrument. The reduction in viral RNA levels in treated samples compared to untreated controls is a direct measure of the antiviral activity of this compound.

Experimental Protocols

I. Cell Culture and Viral Infection

  • Cell Seeding: Seed susceptible cells (e.g., Vero E6 or SF268 cells) in 24-well plates at a density that will result in 80-90% confluency at the time of infection.

  • Viral Infection: Infect the cells with the virus of interest (e.g., EV71 or SARS-CoV-2) at a multiplicity of infection (MOI) of 0.1-1.

  • Compound Treatment: Immediately following infection, add varying concentrations of this compound (e.g., 0.1 µM to 50 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line for 24-72 hours.

II. RNA Extraction

  • Cell Lysis: After the incubation period, remove the cell culture medium and lyse the cells directly in the wells using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

  • RNA Purification: Purify the total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of binding the RNA to a silica (B1680970) membrane, washing, and eluting the purified RNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.

III. Quantitative RT-PCR (qRT-PCR)

  • Reverse Transcription (RT):

    • Prepare a master mix containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and RNase inhibitor.

    • Add a standardized amount of total RNA (e.g., 1 µg) to each reaction.

    • Perform the reverse transcription reaction according to the manufacturer's instructions. A typical program is 25°C for 10 minutes, 55°C for 50 minutes, and 85°C for 5 minutes.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a specific probe, and forward and reverse primers targeting a conserved region of the viral genome.

    • Add the cDNA template to the qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument. A typical cycling program is 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Include a no-template control (NTC) to check for contamination and a standard curve of known viral RNA concentrations to allow for absolute quantification.

IV. Data Analysis

  • Determine the cycle threshold (Ct) value for each sample.

  • For relative quantification, use the ΔΔCt method, normalizing the viral RNA levels to a housekeeping gene (e.g., GAPDH or β-actin) and then to the untreated control.

  • For absolute quantification, use the standard curve to determine the viral RNA copy number in each sample.

  • Calculate the percentage of viral RNA reduction for each concentration of this compound compared to the untreated control.

Data Presentation

Table 1: Effect of this compound on Viral RNA Levels

Virus StrainCell LineDMA-135 Concentration (µM)Incubation Time (hours)Fold Reduction in Viral RNA (Relative to Control)Reference
SARS-CoV-2Vero E61024~10[2]
SARS-CoV-2Vero E61624~30[2]
EV71SF2680.524~100[1]
EV71SF2685024~100,000[1]

Mandatory Visualizations

Experimental_Workflow A Cell Seeding (e.g., Vero E6, SF268) B Viral Infection (e.g., SARS-CoV-2, EV71) A->B C Treatment with This compound B->C D Incubation (24-72 hours) C->D E Total RNA Extraction D->E F Reverse Transcription (RNA to cDNA) E->F G Quantitative PCR (qPCR) F->G H Data Analysis (Ct values, Fold Change) G->H

Caption: Experimental workflow for quantifying viral RNA after this compound treatment.

Mechanism_of_Action cluster_virus Viral RNA (e.g., EV71 IRES) Viral_RNA Viral RNA (IRES Stem Loop II) Ternary_Complex Stabilized Ternary Complex (DMA-135 + Viral RNA + AUF1) Viral_RNA->Ternary_Complex DMA135 This compound DMA135->Viral_RNA binds to DMA135->Ternary_Complex AUF1 Host Protein (AUF1) AUF1->Viral_RNA binds to AUF1->Ternary_Complex Translation_Repression Repression of Viral Translation Ternary_Complex->Translation_Repression Replication_Inhibition Inhibition of Viral Replication Translation_Repression->Replication_Inhibition

Caption: Mechanism of action of this compound on EV71 replication.

References

Application Notes and Protocols for Studying DMA-135 Hydrochloride's IRES Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing transfection methods for the investigation of DMA-135 hydrochloride's inhibitory effects on Internal Ribosome Entry Site (IRES)-mediated translation. The protocols detailed below are designed to offer a robust framework for obtaining reliable and reproducible data.

Introduction

This compound has been identified as a potent inhibitor of the enterovirus 71 (EV71) Internal Ribosome Entry Site (IRES).[1] Its mechanism of action involves binding to the stem-loop II (SLII) domain of the IRES, which induces a conformational change. This alteration stabilizes a ternary complex with the host protein AUF1, ultimately leading to the repression of IRES-mediated translation.[2][3][4] The study of such inhibitors is crucial for the development of novel antiviral therapeutics.

The bicistronic reporter assay is the most prevalent method for quantifying IRES activity and the effect of inhibitors like this compound.[5][6][7] This system utilizes a single messenger RNA (mRNA) molecule encoding two separate reporter proteins (e.g., Renilla and firefly luciferase). The first cistron is translated via a cap-dependent mechanism, while the second cistron's translation is initiated by the IRES element situated between the two cistrons. By measuring the ratio of the two reporter proteins' activities, one can determine the efficiency of the IRES.

This document provides detailed protocols for transfecting cells with a bicistronic reporter plasmid to assess the IRES-inhibitory activity of this compound.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory activity of this compound on EV71 IRES-dependent translation.

Parameter Value Cell Line Reference
IC507.54 ± 0.0024 µMSF268[8]
CC50>100 µMSF268, Vero[8]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanism and the experimental procedure, the following diagrams have been generated using the Graphviz DOT language.

DMA135_Mechanism cluster_Cell Host Cell EV71_IRES EV71 IRES (SLII domain) Ternary_Complex Stabilized Ternary Complex (IRES-DMA135-AUF1) EV71_IRES->Ternary_Complex DMA135 This compound DMA135->EV71_IRES Binds to SLII DMA135->Ternary_Complex Induces conformational change AUF1 Host Protein (AUF1) AUF1->Ternary_Complex Ribosome 40S Ribosomal Subunit Ternary_Complex->Ribosome Blocks recruitment Translation_Repression IRES-mediated Translation Repressed Ribosome->Translation_Repression

Caption: Mechanism of this compound IRES inhibition.

Experimental_Workflow Cell_Culture 1. Cell Seeding (e.g., SF268 cells) Transfection_Preparation 2. Prepare Transfection Mix (Bicistronic Plasmid + Lipofectamine 3000) Cell_Culture->Transfection_Preparation Transfection 3. Transfect Cells Transfection_Preparation->Transfection Incubation1 4. Incubate (24-48 hours) Transfection->Incubation1 Drug_Treatment 5. Treat with this compound (Varying Concentrations) Incubation1->Drug_Treatment Incubation2 6. Incubate (24 hours) Drug_Treatment->Incubation2 Cell_Lysis 7. Lyse Cells Incubation2->Cell_Lysis Luciferase_Assay 8. Perform Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis 9. Analyze Data (Calculate Firefly/Renilla Ratio) Luciferase_Assay->Data_Analysis

Caption: Workflow for studying IRES inhibition.

Experimental Protocols

1. Cell Culture and Seeding

  • Cell Line: SF268 (human glioblastoma) cells are recommended as they have been used in previous studies with DMA-135.[8]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding:

    • The day before transfection, seed SF268 cells into a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

2. Transfection using Lipofectamine 3000

This protocol is adapted for a 24-well plate format. Adjust volumes accordingly for other plate formats.

  • Materials:

    • Bicistronic reporter plasmid (e.g., pRLuc-EV71-IRES-FLuc)

    • Lipofectamine 3000 Reagent

    • P3000 Reagent

    • Opti-MEM I Reduced Serum Medium

  • Procedure:

    • For each well to be transfected, prepare two sterile microcentrifuge tubes (Tube A and Tube B).

    • Tube A: Dilute 500 ng of the bicistronic reporter plasmid in 25 µL of Opti-MEM medium. Add 1 µL of P3000 Reagent. Mix gently.

    • Tube B: Dilute 0.75-1.5 µL of Lipofectamine 3000 Reagent in 25 µL of Opti-MEM medium. It is recommended to test two concentrations of Lipofectamine 3000 to optimize for your specific cells.[9]

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down and incubate for 10-15 minutes at room temperature to allow for the formation of DNA-lipid complexes.[6]

    • Carefully add the 50 µL of the DNA-lipid complex mixture dropwise to each well containing the cells in fresh culture medium.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells for 24 to 48 hours at 37°C and 5% CO2.[5]

3. Treatment with this compound

  • After the initial incubation post-transfection, remove the medium from the wells.

  • Add fresh culture medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM) to the cells. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.

  • Incubate the cells for an additional 24 hours.[1]

4. Dual-Luciferase Reporter Assay

  • Materials:

    • Dual-Luciferase Reporter Assay System (e.g., from Promega)

    • Passive Lysis Buffer

    • Luminometer

  • Procedure:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 1X Phosphate-Buffered Saline (PBS).

    • Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).

    • Incubate the plate on an orbital shaker at room temperature for 15 minutes to ensure complete cell lysis.

    • Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate suitable for luminescence measurements.

    • Follow the manufacturer's instructions for the Dual-Luciferase Reporter Assay System to measure both Firefly and Renilla luciferase activities using a luminometer.

5. Data Analysis

  • For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity. This ratio represents the IRES-mediated translation efficiency.

  • Normalize the ratios of the this compound-treated samples to the ratio of the vehicle control sample.

  • Plot the normalized IRES activity against the concentration of this compound to determine the IC50 value.

By following these detailed protocols, researchers can effectively employ transfection-based methods to investigate the IRES inhibitory properties of this compound and other potential antiviral compounds.

References

Application Notes and Protocols for Utilizing Biotinylated SLII RNA in DMA-135 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing biotinylated stem-loop II (SLII) RNA in conjunction with the small molecule inhibitor DMA-135 hydrochloride. The protocols outlined below are designed to investigate the modulatory effects of DMA-135 on the interaction between SLII RNA and its binding proteins, a critical aspect of viral replication and a key target for antiviral drug development.

Introduction

Stem-loop II (SLII) is a crucial structural element within the Internal Ribosome Entry Site (IRES) of several viruses, including Enterovirus 71 (EV71). It plays a pivotal role in the initiation of viral protein translation by recruiting host cell proteins. One such protein, AU-rich element binding factor 1 (AUF1), acts as a negative regulator of viral translation upon binding to SLII. The small molecule this compound has been identified as an inhibitor of EV71 replication.[1] Its mechanism of action involves binding to the SLII RNA and allosterically stabilizing a ternary complex with AUF1, thereby enhancing the repressive effect of AUF1 on viral translation.

Biotinylated SLII RNA serves as a powerful tool to study these interactions. The biotin (B1667282) tag enables the efficient capture and isolation of the RNA and any associated proteins using streptavidin-coated beads, a technique commonly known as a pull-down assay.[2] This allows for the detailed investigation of how small molecules like DMA-135 modulate RNA-protein interactions.

Data Presentation

The following tables summarize key quantitative data related to the activity of DMA-135 and its interaction with SLII RNA.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 SF2687.54 ± 0.0024 µM[3]
CC50 SF268, Vero>100 µM[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[4][5] CC50 (50% cytotoxic concentration) is the concentration of a test compound that is required to reduce cell viability by 50%.[4]

Table 2: Effect of DMA-135 on EV71 Titer in SF268 Cells

DMA-135 ConcentrationViral Titer ReductionReference
0.5 µM~2-log[3]
50 µM~5-log[3]

Table 3: Qualitative and Quantitative Effects of DMA-135 on SLII RNA-Protein Interactions

ExperimentObservationData TypeReference
Biotinylated SLII RNA Pull-down with Western Blot Concentration-dependent increase in AUF1 binding to SLII RNA with increasing DMA-135 concentrations.Qualitative[6]
RNP-Immunoprecipitation (RIP) with qRT-PCR Statistically significant increase in AUF1-SLII complexes at 1, 10, and 100 µM DMA-135.Quantitative[6]
Isothermal Titration Calorimetry (ITC) DMA-135 modestly increases the affinity of AUF1 for SLII RNA.Quantitative[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the regulatory interplay at the SLII RNA and the general workflow for investigating the effects of small molecules.

SLII_Signaling_Pathway cluster_viral_RNA Viral IRES cluster_translation Viral Translation hnRNP_A1 hnRNP A1 SLII_RNA SLII RNA hnRNP_A1->SLII_RNA Binds to AUF1 AUF1 AUF1->SLII_RNA Competitively Binds Translation_Repression Translation Repression AUF1->Translation_Repression Enhances Translation_Activation Translation Activation SLII_RNA->Translation_Activation Promotes SLII_RNA->Translation_Repression Promotes DMA135 DMA-135 DMA135->AUF1 Stabilizes binding to SLII DMA135->SLII_RNA Binds to

Caption: Competitive binding of host proteins to SLII RNA regulates viral translation.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Binding cluster_analysis Analysis Biotin_RNA 1. In Vitro Transcription of Biotinylated SLII RNA Binding_Reaction 4. Incubation of Biotinylated SLII RNA with Pre-treated Cell Lysate Biotin_RNA->Binding_Reaction Cell_Lysate 2. Preparation of Cell Lysate Pre_incubation 3. Pre-incubation of Cell Lysate with DMA-135 (or vehicle) Cell_Lysate->Pre_incubation Pre_incubation->Binding_Reaction Streptavidin_Beads 5. Addition of Streptavidin Beads to Capture RNA-Protein Complexes Binding_Reaction->Streptavidin_Beads Wash 6. Washing to Remove Non-specific Binders Streptavidin_Beads->Wash Elution 7. Elution of Bound Proteins Wash->Elution Western_Blot 8. Western Blot Analysis (e.g., for AUF1) Elution->Western_Blot

Caption: Workflow for biotinylated RNA pull-down with a small molecule inhibitor.

Experimental Protocols

Protocol 1: In Vitro Transcription of Biotinylated SLII RNA

This protocol describes the synthesis of biotinylated SLII RNA using a T7 RNA polymerase-based in vitro transcription kit.

Materials:

  • Linearized plasmid DNA containing the SLII sequence downstream of a T7 promoter

  • T7 RNA Polymerase

  • NTP solution mix (ATP, CTP, GTP)

  • Biotin-16-UTP

  • RNase-free DNase I

  • RNase-free water

  • RNA purification kit

Procedure:

  • Set up the in vitro transcription reaction in a sterile, RNase-free tube by combining the following components at room temperature:

    • Linearized DNA template (0.5-1.0 µg)

    • 10x Transcription Buffer

    • NTP mix

    • Biotin-16-UTP (adjust ratio with unlabeled UTP for desired labeling efficiency)

    • T7 RNA Polymerase

    • RNase-free water to the final volume.

  • Incubate the reaction at 37°C for 2-4 hours.[7]

  • To remove the DNA template, add RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.[7]

  • Purify the biotinylated RNA using an RNA purification kit according to the manufacturer's instructions.

  • Quantify the RNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.

Protocol 2: Biotinylated SLII RNA Pull-Down Assay with DMA-135

This protocol details the procedure for a pull-down assay to assess the effect of DMA-135 on the binding of proteins from a cell lysate to biotinylated SLII RNA.

Materials:

  • Biotinylated SLII RNA (from Protocol 1)

  • Control non-biotinylated RNA or a scrambled biotinylated sequence

  • Cell lysate from a relevant cell line (e.g., SF268)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Streptavidin-coated magnetic beads

  • RNA-Protein Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 1.5 mM MgCl2, 1 mM DTT, 0.5% NP-40, supplemented with protease and RNase inhibitors)

  • Wash Buffer (e.g., RNA-Protein Binding Buffer with lower salt concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin magnetic beads and transfer the desired volume to a new tube.

    • Wash the beads three times with an equal volume of RNA-Protein Binding Buffer, using a magnetic stand to separate the beads from the supernatant between washes.

    • Resuspend the beads in RNA-Protein Binding Buffer.

  • Pre-incubation with DMA-135:

    • Aliquot equal amounts of cell lysate (e.g., 500 µg) into separate tubes.

    • Add increasing concentrations of DMA-135 (e.g., 0, 1, 10, 100 µM) to the respective tubes.[6]

    • Add an equivalent volume of vehicle (DMSO) to the control tube.

    • Incubate at 4°C for 1 hour with gentle rotation.

  • RNA-Protein Binding:

    • Add a standardized amount of biotinylated SLII RNA (e.g., 50 pmol) to each tube of pre-incubated cell lysate.

    • Incubate at room temperature for 30 minutes with gentle rotation to allow for the formation of RNA-protein complexes.

  • Capture of RNA-Protein Complexes:

    • Add the pre-washed streptavidin beads to each binding reaction.

    • Incubate at room temperature for another 30 minutes with gentle rotation.

  • Washing:

    • Place the tubes on a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 1x SDS-PAGE sample buffer to the beads and boil at 95°C for 5 minutes to elute the bound proteins.[7]

  • Analysis:

    • Centrifuge the tubes and collect the supernatant.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the protein of interest (e.g., AUF1).

Conclusion

The combination of biotinylated SLII RNA and the small molecule inhibitor this compound provides a robust system for studying the modulation of viral RNA-protein interactions. The protocols and data presented herein offer a framework for researchers to investigate the mechanism of action of potential antiviral compounds and to further elucidate the complex regulatory networks that govern viral replication. These methods are adaptable for the screening and characterization of other small molecules targeting RNA structures.

References

Application Notes and Protocols: Flow Cytometry Analysis of Viral Infection with DMA-135 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMA-135 hydrochloride is a novel small molecule inhibitor demonstrating potent antiviral activity against a range of RNA viruses, including Enterovirus 71 (EV71) and SARS-CoV-2.[1][2][3] Its mechanism of action involves the targeted binding to conserved RNA structures within the viral genome, such as the internal ribosomal entry site (IRES), leading to the inhibition of viral translation and replication.[3][4][5][6][7] Specifically, DMA-135 has been shown to allosterically stabilize a ternary complex between the viral RNA and the host protein AU-rich element/poly(U)-binding/degradation factor 1 (AUF1), thereby repressing translation.[3][4][5]

Flow cytometry is a powerful high-throughput technique for the rapid analysis of single cells or particles in suspension.[8] In virology, this technology, often termed "flow virometry," enables the quantification of viral particles, the identification of infected cells, and the assessment of antiviral drug efficacy by measuring changes in cellular parameters or the expression of viral antigens.[9][10][11][12]

This document provides detailed application notes and protocols for the use of this compound in conjunction with flow cytometry to analyze and quantify viral infection.

Mechanism of Action of this compound

DMA-135 targets specific stem-loop structures within the 5' untranslated region (5'-UTR) of viral RNA.[1][4] By binding to this region, it induces a conformational change in the RNA that enhances the binding of the host protein AUF1.[3][5] The stabilization of this DMA-135-RNA-AUF1 ternary complex effectively stalls the translation of viral polyproteins, thus inhibiting viral replication.[3][4]

cluster_0 Viral Translation Inhibition by DMA-135 Viral_RNA Viral RNA (IRES Stem-Loop II) Ternary_Complex Stabilized Ternary Complex (DMA-135 - RNA - AUF1) Viral_RNA->Ternary_Complex binds DMA_135 This compound DMA_135->Ternary_Complex binds & induces conformational change AUF1 Host Protein (AUF1) AUF1->Ternary_Complex binds with higher affinity Translation_Blocked Viral Translation Blocked Ternary_Complex->Translation_Blocked prevents ribosome binding Ribosome Ribosome Ribosome->Viral_RNA translation initiation

Figure 1: Signaling pathway of this compound in the inhibition of viral translation.

Application: Quantifying Antiviral Efficacy using Flow Cytometry

This protocol describes a method to quantify the inhibitory effect of this compound on viral replication by detecting the presence of a specific viral antigen in infected cells using flow cytometry.

Experimental Workflow

cluster_1 Experimental Workflow for Antiviral Efficacy Assessment Cell_Culture 1. Seed Host Cells Infection 2. Infect Cells with Virus (e.g., EV71, MOI=1) Cell_Culture->Infection Treatment 3. Treat with DMA-135 (Varying Concentrations) Infection->Treatment Incubation 4. Incubate (e.g., 24 hours) Treatment->Incubation Harvest 5. Harvest and Fix Cells Incubation->Harvest Staining 6. Permeabilize and Stain (Primary & Secondary Antibodies) Harvest->Staining FCM_Analysis 7. Flow Cytometry Analysis Staining->FCM_Analysis Data_Analysis 8. Data Analysis (% Infected Cells, IC50) FCM_Analysis->Data_Analysis

Figure 2: Experimental workflow for analyzing the antiviral effect of DMA-135 using flow cytometry.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific viruses and cell lines.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero E6 or SF268 cells)

  • Virus stock with a known titer (e.g., EV71, SARS-CoV-2)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a specific viral antigen

  • Fluorochrome-conjugated secondary antibody

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the host cells in a multi-well plate at a density that will result in 70-80% confluency at the time of infection.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected control wells.

  • DMA-135 Treatment: Immediately after infection, add fresh medium containing various concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period sufficient for viral protein expression (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Gently wash the cells with PBS.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Transfer the cell suspension to microcentrifuge tubes.

    • Centrifuge, discard the supernatant, and resuspend the cell pellet in fixation buffer.

    • Incubate for 15-20 minutes at room temperature.

  • Permeabilization and Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in permeabilization buffer and incubate for 10-15 minutes.

    • Block the cells with blocking buffer for 30 minutes.

    • Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells and incubate with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 30-60 minutes in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend them in PBS for analysis.

    • Acquire data on a flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and fluorescence data.

  • Data Analysis:

    • Gate the cell population of interest based on FSC and SSC.

    • Determine the percentage of fluorescently labeled (infected) cells in the gated population for each treatment condition.

    • Calculate the half-maximal inhibitory concentration (IC50) of DMA-135.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables.

Table 1: Percentage of Infected Cells at Different Concentrations of this compound

DMA-135 Concentration (µM)Percentage of Infected Cells (%)Standard Deviation
0 (Vehicle Control)85.23.5
0.175.82.9
142.62.1
1015.31.8
505.10.9
Uninfected Control0.50.2

Table 2: IC50 Value of this compound against a Specific Virus

VirusCell LineAssay MethodIC50 (µM)
Enterovirus 71SF268Flow Cytometry~1.0
SARS-CoV-2Vero E6Flow Cytometry~10-16[2]

Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions. Studies have shown that DMA-135 can reduce viral RNA levels by 10- to 30-fold.[1]

Conclusion

The combination of this compound treatment and flow cytometry analysis provides a robust and high-throughput method for evaluating the antiviral efficacy of this compound. This approach allows for the precise quantification of the reduction in the number of infected cells in a dose-dependent manner, facilitating the determination of key pharmacological parameters such as the IC50 value. These detailed protocols and application notes serve as a valuable resource for researchers and professionals in the field of virology and antiviral drug development.

References

Troubleshooting & Optimization

Optimizing DMA-135 hydrochloride concentration for antiviral activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of DMA-135 hydrochloride for its antiviral activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's antiviral activity?

A1: this compound functions as an RNA-targeting small molecule. Its primary mechanism involves binding to specific structural elements within the viral RNA. For instance, in Enterovirus 71 (EV71), it targets the stem-loop II (SLII) domain of the Internal Ribosome Entry Site (IRES). This binding induces a conformational change in the RNA, which then stabilizes a ternary complex with the host protein AUF1, ultimately repressing viral translation. This allosteric mechanism highlights a novel approach to inhibiting viral replication by modulating RNA-protein interactions.

Q2: Against which viruses has this compound shown activity?

A2: this compound has demonstrated antiviral activity against Enterovirus 71 (EV71) and coronaviruses, including SARS-CoV-2 and human coronavirus OC43. Its mechanism of targeting conserved RNA structures suggests potential for broader-spectrum activity against related viruses.

Q3: What is the recommended solvent for this compound and what are the storage conditions?

A3: this compound is soluble in DMSO, with a stock solution of up to 50 mg/mL achievable with ultrasonic warming to 60°C. For in vivo studies, specific formulations involving PEG300, Tween-80, and saline, or SBE-β-CD in saline are suggested. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to have no significant toxicity in various cell-based studies at effective antiviral concentrations. For example, in Vero E6 cells, the 50% cytotoxic concentration (CC50) was found to be greater than 100 μM. However, it is always recommended to perform cytotoxicity assays in the specific cell line being used for your experiments.

Troubleshooting Guides

Problem 1: Low or no observed antiviral activity.

Possible Cause 1: Suboptimal Concentration

  • Solution: The effective concentration of this compound is dose-dependent and virus-specific. For EV71, a significant reduction in IRES-dependent translation is observed starting at 0.1 μM, with a 50% reduction at 0.5 μM. For SARS-CoV-2, dose-dependent reduction in viral RNA was observed with an approximate IC50 of 10-16 μM. We recommend performing a dose-response experiment to determine the optimal concentration for your specific viral strain and cell line.

Possible Cause 2: Compound Instability

  • Solution: Ensure proper storage of this compound stock solutions (-80°C for long-term, -20°C for short-term) to prevent degradation. Avoid repeated freeze-thaw cycles.

Possible Cause 3: Assay Sensitivity

  • Solution: The choice of antiviral assay is critical. For translation inhibition studies, a dual-luciferase reporter assay is highly sensitive. For assessing viral replication, a plaque assay is a standard method. Ensure your assay has the required sensitivity to detect changes in viral activity.

Problem 2: High variability in experimental replicates.

Possible Cause 1: Inconsistent Cell Health

  • Solution: Ensure cells are healthy, within a consistent passage number, and seeded at a uniform density. Perform a cell viability assay (e.g., MTT or CellTox Green) in parallel with your antiviral experiments to monitor the health of the cells.

Possible Cause 2: Inaccurate Compound Concentration

  • Solution: Verify the concentration of your this compound stock solution. Use freshly prepared dilutions for each experiment to ensure accuracy.

Possible Cause 3: Edge Effects in Multi-well Plates

  • Solution: When using multi-well plates, be mindful of "edge effects" which can cause variability. To mitigate this, avoid using the outer wells or fill them with a mock solution (e.g., media without cells).

Data Presentation

Table 1: Antiviral Activity of this compound against Enterovirus 71 (EV71)

Concentration (µM)Inhibition of IRES-dependent Translation (FLuc Activity Reduction)Inhibition of Viral Replication (Plaque Reduction)
0.1~10%Not significant
0.25Significant reduction (P < 0.000011)Significant reduction (P = 0.000485)
0.5~50% (P = 0.000305)Significant reduction (P = 0.000171)
1.0Significant reduction (P = 0.000031)Significant reduction (P = 0.000167)
10Significant reduction (P < 0.00001)Significant reduction (P = 0.000167)
50Significant reduction (P < 0.00001)Significant reduction (P = 0.000167)
100No Firefly luciferase activity detected-

Data synthesized from references.

Table 2: Antiviral Activity of this compound against Coronaviruses

VirusCell LineAssayConcentration (µM)Effect
SARS-CoV-2Vero E6qRT-PCR (viral RNA)10~10-30 fold decrease
SARS-CoV-2Vero E6TCID5010Dose-dependent reduction
SARS-CoV-2Vero E6TCID5050Dose-dependent reduction
hCoV-OC43Vero E6Plaque Assay100~1000-fold reduction

Data synthesized from references.

Table 3: Cytotoxicity Profile of this compound

Cell LineAssayIncubation TimeCC50 (µM)
SF268MTT96 h>100
Vero E6MTT96 h>100

Data synthesized from references.

Experimental Protocols

Protocol 1: Dual-Luciferase Reporter Assay for IRES Activity
  • Cell Seeding: Seed SF268 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • RNA Transfection: Co-transfect cells with a bicistronic reporter RNA (e.g., RLuc-EV71-5’UTR-FLuc) using a suitable transfection reagent. This reporter construct allows for the simultaneous measurement of cap-dependent translation (Renilla luciferase, RLuc) and IRES-dependent translation (Firefly luciferase, FLuc).

  • Compound Treatment: Immediately after transfection, add this compound to the cell culture medium at various concentrations (e.g., 0.001 to 100 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 48 hours at 37°C.

  • Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the FLuc activity to the RLuc activity for each well to control for transfection efficiency and general translational effects. Compare the normalized FLuc/RLuc ratios of treated samples to the vehicle control.

Protocol 2: Plaque Assay for Viral Titer Determination
  • Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect SF268 cells with EV71 at a multiplicity of infection (MOI) of 1.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing various concentrations of this compound or a DMSO control.

  • Harvest Supernatant: After 24 hours, harvest the cell culture supernatant, which contains the progeny virus.

  • Serial Dilution: Perform serial dilutions of the harvested supernatant.

  • Infection of Monolayer: Infect the confluent monolayer of Vero cells with the serially diluted virus for 1 hour.

  • Agarose Overlay: Remove the inoculum and overlay the cells with a mixture of culture medium and low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Staining and Counting: Stain the cells with crystal violet to visualize and count the plaques. Calculate the viral titer (plaque-forming units per mL).

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells (e.g., SF268 or Vero E6) in a 96-well plate.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells for 96 hours at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that reduces cell viability by 50%).

Visualizations

cluster_virus Viral Lifecycle cluster_host Host Cell Machinery Viral_RNA Viral RNA IRES IRES (Internal Ribosome Entry Site) Viral_RNA->IRES contains Ribosome Ribosome IRES->Ribosome recruits AUF1 AUF1 (Host Protein) IRES->AUF1 recruits Viral_Translation Viral Protein Synthesis Viral_Replication Viral Replication Viral_Translation->Viral_Replication enables Ribosome->Viral_Translation initiates AUF1->Viral_Translation represses DMA135 This compound DMA135->IRES binds to DMA135->AUF1

Caption: Mechanism of action of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in multi-well plate C Transfect cells with reporter RNA (for IRES assay) or infect with virus A->C B Prepare serial dilutions of DMA-135 D Add DMA-135 dilutions to respective wells B->D C->D E Incubate for specified time D->E F Perform assay (Luciferase, Plaque, or MTT) E->F G Measure signal (Luminescence, Plaques, Absorbance) F->G H Analyze data and determine EC50/IC50/CC50 G->H

Caption: General experimental workflow for DMA-135 evaluation.

Start Low/No Antiviral Activity Q1 Is the concentration optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the compound stable? A1_Yes->Q2 S1 Perform dose-response experiment A1_No->S1 End Re-evaluate experiment S1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the assay sensitive enough? A2_Yes->Q3 S2 Check storage and use fresh dilutions A2_No->S2 S2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End S3 Optimize assay or use a more sensitive method A3_No->S3 S3->End

Caption: Troubleshooting logic for low antiviral activity.

Technical Support Center: Overcoming DMA-135 Hydrochloride Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with DMA-135 hydrochloride in aqueous buffers for experimental use.

Troubleshooting Guide: Enhancing this compound Solubility

This guide addresses common issues encountered when dissolving this compound in aqueous solutions.

Issue 1: Precipitation Observed When Diluting DMSO Stock in Aqueous Buffer

  • Question: I dissolved this compound in DMSO to make a concentrated stock solution, but upon diluting it into my aqueous experimental buffer (e.g., PBS, Tris-HCl), a precipitate forms. What should I do?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower.[1] The dramatic increase in solvent polarity can cause the compound to "crash out" of the solution.[1] Here are several steps to troubleshoot this problem:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically ≤ 0.1%, as most cells can tolerate this level.[1] Prepare intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer. This prevents localized high concentrations of the compound from precipitating upon contact with the buffer.[1]

    • Order of Addition and Mixing: Always add the DMSO stock solution to the aqueous buffer, not the other way around.[1] Crucially, ensure rapid and vigorous mixing (vortexing or pipetting) immediately after adding the DMSO stock to promote uniform dispersion and prevent localized precipitation.[1]

    • Gentle Warming: Gently warming the aqueous buffer to 37°C before and after adding the this compound stock can help increase solubility. However, be cautious with prolonged heating, as it may degrade the compound.[1]

    • Sonication: Use a water bath sonicator to help break up any precipitate and aid in redissolving the compound.[1]

Issue 2: Low Overall Solubility in Aqueous Buffers

  • Question: Even with optimized DMSO dilution, the maximum achievable concentration of this compound in my aqueous buffer is too low for my experiment. How can I improve its solubility?

  • Answer: If the intrinsic solubility of this compound in your buffer is the limiting factor, several formulation strategies can be employed:

    • pH Adjustment: As a hydrochloride salt of an organic base, the solubility of DMA-135 is likely pH-dependent.[2][3] Basic compounds are generally more soluble at a lower pH.[1] Systematically adjusting the pH of your buffer downwards may significantly improve solubility. However, ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

    • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent can enhance the solubility of hydrophobic compounds.[1][4] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1] It is essential to test the tolerance of your experimental system to the chosen co-solvent and its final concentration.

    • Employing Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to increase the solubility of poorly soluble compounds by forming micelles. The choice and concentration of the surfactant must be validated for compatibility with the specific assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound.[5][6] A solubility of at least 40 mg/mL in DMSO has been reported.[5] For optimal results, use anhydrous, high-purity DMSO and store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][6]

Q2: How does the hydrochloride salt form of DMA-135 affect its solubility?

A2: DMA-135 is supplied as a hydrochloride salt. Generally, converting an organic base to its hydrochloride salt increases its aqueous solubility and stability compared to the free base form.[2][7][8] This is because the salt is ionic and therefore more readily solvated by polar solvents like water.[2]

Q3: What is the mechanism of action of DMA-135?

A3: DMA-135 is an inhibitor of enterovirus 71 (EV71) replication.[5][6][9] It functions by targeting the internal ribosomal entry site (IRES) of the viral RNA, specifically the stem-loop II (SLII) structure.[9][10] DMA-135 binds to the SLII RNA and induces a conformational change that allosterically stabilizes a ternary complex with the host protein AUF1.[9][10][11] This stabilization of the repressive AUF1-SLII complex inhibits IRES-dependent translation, thereby blocking viral replication.[9][11]

Q4: Are there any specific buffers that should be avoided when working with this compound?

A4: While specific buffer incompatibilities for this compound are not documented, it is prudent to consider potential interactions. For instance, buffers with high concentrations of chloride ions could potentially exhibit a common ion effect, which might slightly decrease the solubility of the hydrochloride salt.[3] It is always recommended to perform small-scale solubility tests in your specific experimental buffer before proceeding with large-scale experiments.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationMethodReference
DMSO40 mg/mLNot specified[5]
DMSO50 mg/mLUltrasonic and warming to 60°C[6]

Table 2: Hypothetical Solubility of this compound in Aqueous Buffers with Different pH

Buffer (50 mM)pHEstimated Max. Solubility (µM)Notes
Citrate-Phosphate5.0150Higher solubility in acidic conditions.
MES6.075Intermediate solubility.
PBS7.425Lower solubility at physiological pH.
Tris-HCl8.015Limited solubility in basic conditions.
Carbonate-Bicarbonate9.0< 10Very low solubility.

Note: The data in Table 2 is hypothetical and intended for illustrative purposes to demonstrate the expected trend of pH-dependent solubility for a hydrochloride salt of a basic compound. Actual solubility should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 359.81 g/mol [5][6]) using an analytical balance.

  • Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of DMA-135 HCl, add 277.9 µL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][6]

Protocol 2: General Method for Diluting this compound Stock into Aqueous Buffer

  • Prepare Intermediate Dilutions: If a large dilution factor is required, prepare intermediate dilutions of the 10 mM DMSO stock in pure DMSO (e.g., 1 mM, 100 µM).[1]

  • Prepare Final Aqueous Solution: Add a small volume of the appropriate DMSO stock/intermediate to your pre-warmed (if applicable) aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[1]

Visualizations

DMA135_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting stock DMA-135 HCl (Solid) stock_sol 10 mM Stock in DMSO stock->stock_sol Dissolve dmso Anhydrous DMSO dmso->stock_sol intermediate Intermediate Dilution (in DMSO, optional) stock_sol->intermediate Dilute working_sol Final Working Solution intermediate->working_sol Add to Buffer + Vigorous Mixing aqueous_buffer Aqueous Buffer (e.g., PBS, Tris) aqueous_buffer->working_sol precipitate Precipitation Observed working_sol->precipitate If problem occurs ts_options Options: 1. Gentle Warming (37°C) 2. Sonication 3. pH Adjustment 4. Add Co-solvents precipitate->ts_options

Caption: Workflow for dissolving and troubleshooting this compound.

DMA135_Mechanism_of_Action cluster_virus EV71 Viral Translation cluster_inhibition Inhibition by DMA-135 viral_rna Viral RNA ires IRES (SLII) viral_rna->ires ribosome Ribosome ires->ribosome Recruits ternary_complex Ternary Complex (DMA-135 + SLII + AUF1) ires->ternary_complex viral_protein Viral Protein Synthesis ribosome->viral_protein Initiates dma135 DMA-135 dma135->ires Binds to dma135->ternary_complex Stabilizes auf1 Host Protein (AUF1) (Repressive) auf1->ires Binds to auf1->ternary_complex ternary_complex->ribosome Blocks Recruitment

Caption: Mechanism of action of DMA-135 in inhibiting viral translation.

References

How to address DMA-135 hydrochloride instability during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "DMA-135 hydrochloride" is not widely available in public literature. This guide is based on the general principles of chemical stability and handling for amine hydrochloride salts, a common class of pharmaceutical compounds. The recommendations provided are intended to serve as a starting point for developing a robust storage and handling protocol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its salt form used?

This compound is the salt form of an organic amine base, created by reacting it with hydrochloric acid (HCl). This modification is common for amine-containing active pharmaceutical ingredients (APIs) because it typically enhances properties such as water solubility, stability, and bioavailability compared to the freebase form.[1][2] Over half of all amine-containing drugs are formulated as hydrochlorides to improve their shelf life and pharmacokinetic profiles.[1]

Q2: What are the ideal storage conditions for this compound powder?

To ensure maximum shelf life and integrity, this compound powder should be stored in tightly sealed containers at controlled temperatures, typically between 2°C and 8°C.[1] It is crucial to protect the compound from light and humidity.[1][3] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q3: What are the common signs of this compound degradation?

Degradation can manifest in several ways:

  • Solubility Issues: A previously soluble compound may show reduced solubility or the presence of particulates.

  • Analytical Changes: Appearance of new peaks or a decrease in the main peak area when analyzed by methods like High-Performance Liquid Chromatography (HPLC).[5][6]

Q4: How susceptible is this compound to degradation in solution?

Amine hydrochloride salts can be susceptible to several degradation pathways in solution:

  • Hydrolysis: The presence of water can lead to the cleavage of susceptible functional groups in the molecule, a process that can be catalyzed by acidic or basic conditions.[7][8]

  • Oxidation: Dissolved oxygen or exposure to air can cause oxidative decomposition.[8][9] This is a common degradation pathway for many drugs.[8]

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[3][10] Therefore, solutions should be protected from light.[3][11]

Troubleshooting Guide for Instability Issues

Q5: My solid this compound has changed color. What should I do?

A change in color is a strong indicator of chemical degradation, likely due to oxidation or reaction with trace impurities.

  • Do not use: The material may have reduced potency or contain unknown, potentially harmful byproducts.

  • Review Storage Conditions: Ensure the container was tightly sealed and protected from light and air. Check if the storage temperature deviated from the recommended range.

  • Perform Analysis: Use an analytical technique like HPLC to assess the purity of the material compared to a reference standard or a previous batch.[5] This will quantify the extent of degradation.

Q6: I observe precipitation after dissolving this compound and storing the solution. What is the cause?

Precipitation from a solution can be due to several factors:

  • Poor Stability: The compound may be degrading into less soluble products.

  • Change in pH: The pH of your solution may have shifted, causing the compound to crash out. The solubility of amine salts is often pH-dependent.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration beyond the solubility limit.

  • Temperature Effects: The solution may have been stored at a lower temperature than the one at which it was prepared, reducing solubility.

To troubleshoot, verify the pH of the solution and analyze the precipitate and supernatant separately by HPLC to determine if degradation has occurred.

Q7: My HPLC analysis shows new impurity peaks after storing a solution of this compound. How can I identify the cause?

The appearance of new peaks confirms degradation. To identify the cause, a forced degradation study is recommended.[12][13] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to see which conditions generate the same impurity peaks observed in your stored sample.[12][14] This helps to identify the degradation pathway and develop strategies for mitigation.

Data Presentation: Hypothetical Stability of this compound

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability profile under various stress conditions. The goal of such a study is typically to achieve 5-20% degradation to ensure the analytical methods can detect impurities.[10][13][14]

Stress ConditionDurationTemperature% DMA-135 HCl RemainingMajor Degradation Products
Solid State
Control4 weeks4°C99.8%None Detected
High Temperature4 weeks60°C94.5%DP-1, DP-2
High Humidity4 weeks25°C, 90% RH96.2%DP-3
Photostability1.2M lux hours25°C97.1%DP-4
Solution State (in pH 7.4 Buffer)
Control (dark)72 hours4°C99.5%None Detected
Acidic (0.1 M HCl)24 hours60°C85.3%DP-3 (Hydrolysis Product)
Basic (0.1 M NaOH)24 hours60°C88.1%DP-3 (Hydrolysis Product)
Oxidative (3% H₂O₂)8 hours25°C82.7%DP-5 (N-oxide)

DP = Degradation Product

Experimental Protocols
Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound and to generate degradation products for analytical method validation.[12][13]

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or water.

  • Apply Stress Conditions: [14]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at 70°C in the dark.

    • Photolytic Degradation: Expose the stock solution to a light source providing UV and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[10] Keep a control sample wrapped in foil.

  • Sampling and Analysis:

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the acid and base samples before analysis.

    • Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during the forced degradation study.[6]

Methodology:

  • Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer. Set the detector to this wavelength.

  • Mobile Phase Optimization:

    • Start with a simple mobile phase gradient, such as Acetonitrile and a buffer (e.g., 20 mM potassium phosphate (B84403) at pH 3.0).

    • Inject a mixture of all stressed samples from the forced degradation study.

    • Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and buffer pH to achieve baseline separation between the parent peak and all degradation product peaks. The pH should be chosen to ensure all analytes are in a consistent ionized or non-ionized state.[15]

  • Method Validation: Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision to confirm it is "stability-indicating."

Visualizations

Diagram 1: Troubleshooting Workflow for DMA-135 HCl Instability A Instability Observed (e.g., color change, new HPLC peak) B Is the compound solid or in solution? A->B C Review Solid Storage Conditions: - Temp? Humidity? Light? Seal? B->C Solid D Review Solution Prep & Storage: - Solvent? pH? Temp? Light? B->D Solution E Perform Purity Analysis (HPLC) vs. Reference Standard C->E D->E F Is degradation confirmed? E->F G Quarantine Batch. Optimize storage conditions. (e.g., use desiccator, inert gas) F->G Yes (Solid) H No Degradation. Issue may be contamination or analytical error. F->H No I Quarantine Solution. Perform Forced Degradation Study to identify pathway. F->I Yes (Solution) J Optimize solution conditions: - Use fresh solutions - Adjust pH/buffer - Protect from light/air I->J Diagram 2: Potential Degradation Pathways for DMA-135 HCl cluster_0 Stress Conditions cluster_1 Compound & Degradants A H₂O / H⁺ or OH⁻ (Hydrolysis) DMA This compound (Parent Amine Salt) A->DMA B O₂ / Light / Metal Ions (Oxidation) B->DMA C Heat / Light (Photolysis/Thermal) C->DMA DP1 Hydrolysis Product (e.g., cleaved ester/amide) DMA->DP1  Hydrolytic Cleavage DP2 Oxidation Product (e.g., N-oxide) DMA->DP2  Oxidative Attack DP3 Other Degradants DMA->DP3  Other Reactions

References

Interpreting unexpected results in DMA-135 hydrochloride experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMA-135 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antiviral agent that functions as an inhibitor of enterovirus 71 (EV71) translation and replication.[1][2][3] Its mechanism of action is centered on its ability to bind to the stem-loop II (SLII) domain of the viral internal ribosome entry site (IRES).[1][2][3] This binding induces a conformational change in the RNA structure, which in turn stabilizes a ternary complex with the host protein AU-rich element/poly(U)-binding/degradation factor 1 (AUF1).[1][2] The stabilization of this DMA-135-SLII-AUF1 complex ultimately leads to the repression of IRES-dependent translation.[1][2]

Q2: What is the recommended solvent and storage condition for this compound?

For cell-based experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[4] It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5]

Q3: Does this compound exhibit activity against other viruses besides EV71?

Yes, research has shown that this compound also demonstrates antiviral activity against other viruses, including SARS-CoV-2 and human coronavirus OC43.[6] In studies with SARS-CoV-2, DMA-135 showed a dose-dependent reduction in virus titer.[6]

Troubleshooting Guide

Issue 1: Reduced or no inhibitory effect of DMA-135 on viral replication.

  • Possible Cause 1: Development of Viral Resistance.

    • Explanation: Prolonged exposure of enteroviruses to DMA-135 can lead to the selection of resistant viral strains.[1] These resistant viruses may harbor mutations in the SLII region of the IRES, the binding site of DMA-135.[1]

    • Troubleshooting Steps:

      • Sequence the 5'UTR of the virus from your experiment to check for mutations in the SLII domain.[1]

      • If mutations are present, consider using a higher concentration of DMA-135, as some resistant strains may still show sensitivity at increased doses.[1]

      • Test the efficacy of DMA-135 against a wild-type, non-resistant strain of the virus to confirm the compound's activity.

  • Possible Cause 2: Incorrect Drug Concentration or Inactive Compound.

    • Explanation: The inhibitory effect of DMA-135 is dose-dependent.[6][7] Improperly prepared solutions or degradation of the compound can lead to a loss of activity.

    • Troubleshooting Steps:

      • Verify the calculations for your working concentrations.

      • Prepare a fresh stock solution of this compound from a new vial.

      • Confirm the activity of your new stock solution on a sensitive, wild-type virus strain.

Issue 2: Inconsistent results in dual-luciferase reporter assays.

  • Possible Cause: Variability in Transfection Efficiency or Cell Health.

    • Explanation: Dual-luciferase assays are sensitive to variations in cell health and the efficiency of RNA transfection.

    • Troubleshooting Steps:

      • Monitor cell viability and morphology to ensure consistency across experiments.

      • Optimize your transfection protocol to achieve high and reproducible efficiency.

      • Include a positive control (e.g., a known inhibitor of IRES-dependent translation) and a negative control (vehicle-treated cells) in every experiment.

      • Normalize the Firefly luciferase activity (IRES-dependent) to the Renilla luciferase activity (cap-dependent) to account for variations in transfection efficiency and cell number.[1][7]

Issue 3: Observed cytotoxicity at effective antiviral concentrations.

  • Possible Cause: Off-target effects or cell line sensitivity.

    • Explanation: While DMA-135 has been reported to have low cellular toxicity at effective concentrations in some cell lines like SF268 and Vero cells, different cell lines may exhibit varying sensitivities.[7]

    • Troubleshooting Steps:

      • Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) of DMA-135 in your specific cell line.

      • Compare the CC50 value to the 50% inhibitory concentration (IC50) to calculate the selectivity index (SI = CC50/IC50). A higher SI indicates a better safety profile.

      • If cytotoxicity is a concern, consider using a lower concentration of DMA-135 in combination with another antiviral agent to look for synergistic effects.

Data Presentation

Table 1: Inhibitory Activity of this compound

VirusAssayCell LineIC50Reference
Enterovirus 71 (EV71)Plaque AssaySF2687.54 µM[7]
SARS-CoV-2qRT-PCRVero E6~10 µM[6]

Table 2: Cytotoxicity of this compound

Cell LineCC50Reference
SF268>100 µM[7]
Vero cells>100 µM[7]
Vero E6>100 µM[6]

Experimental Protocols

Dual-Luciferase Reporter Assay for IRES Activity

  • RNA Preparation: Synthesize a bicistronic reporter RNA containing a Renilla luciferase (RLuc) gene under the control of a cap-dependent promoter and a Firefly luciferase (FLuc) gene downstream of the viral IRES element.[7][8]

  • Transfection: Transfect the reporter RNA into the desired cell line (e.g., SF268 cells) using a suitable transfection reagent.[1][7]

  • Treatment: Immediately after transfection, add this compound at various concentrations to the cell culture medium. Include a DMSO vehicle control.

  • Incubation: Culture the cells for 24-48 hours.[1][7]

  • Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the FLuc activity to the RLuc activity to determine the effect of DMA-135 on IRES-dependent translation.[1][7]

Plaque Assay for Viral Titer

  • Infection: Infect a confluent monolayer of susceptible cells (e.g., SF268 or Vero cells) with the virus at a specific multiplicity of infection (MOI).[1][7]

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of this compound or a DMSO vehicle control.

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible.

  • Fixation and Staining: Fix the cells with a solution such as 4% formaldehyde (B43269) and stain with crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

Visualizations

Caption: Mechanism of action of this compound.

Troubleshooting_Flowchart Start Unexpected Result: Reduced/No Inhibition Q1 Possible Cause: Viral Resistance? Start->Q1 A1_Yes Sequence 5'UTR of Virus Q1->A1_Yes Yes A1_No Possible Cause: Inactive Compound? Q1->A1_No No Q2 Mutations in SLII? A1_Yes->Q2 A1_No_Yes Prepare Fresh Stock Solution and Re-test A1_No->A1_No_Yes Yes A1_No_No Investigate Other Experimental Parameters (e.g., cell line, assay conditions) A1_No->A1_No_No No A2_Yes Consider Dose Increase or Test Against Wild-Type Q2->A2_Yes Yes A2_No Investigate Other Resistance Mechanisms Q2->A2_No No

Caption: Troubleshooting flowchart for reduced DMA-135 activity.

References

How to select for and analyze DMA-135 hydrochloride-resistant virus strains.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and analyzing virus strains resistant to DMA-135 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antiviral compound that targets the internal ribosomal entry site (IRES) of certain viruses, such as enterovirus 71 (EV71).[1] It functions by binding to a specific RNA structure within the IRES, known as stem-loop II (SLII).[1][2] This binding induces a conformational change in the RNA, which in turn stabilizes a ternary complex with the host protein AUF1.[1][2][3] The stabilization of this complex represses viral translation, thereby inhibiting viral replication.[1][2][3]

Q2: How do I select for this compound-resistant virus strains?

The selection of resistant virus strains is typically achieved through serial passage of the virus in the presence of increasing concentrations of the antiviral compound.[4][5] This process involves infecting a susceptible host cell culture with the virus and adding a sub-inhibitory concentration of this compound. The virus is allowed to replicate, and the progeny viruses are then used to infect fresh cell cultures with a slightly higher concentration of the drug. This cycle is repeated, gradually increasing the drug concentration, which applies selective pressure for the emergence and enrichment of viral variants with reduced susceptibility to this compound.[4]

Q3: What are the expected mutations in this compound-resistant strains?

Given that this compound targets the IRES, mutations conferring resistance are most likely to be found in the viral genome region encoding this regulatory element. Specifically, changes in the nucleotide sequence of stem-loop II (SLII) of the IRES would be the primary candidates for investigation. These mutations may alter the binding site of DMA-135 or affect the conformational changes required for its inhibitory action.

Q4: What is the difference between genotypic and phenotypic analysis of resistance?

Genotypic and phenotypic analyses are two complementary approaches to characterizing antiviral resistance.[6][7]

  • Genotypic analysis involves sequencing the viral genome (or specific regions of interest, like the IRES) to identify mutations that may be associated with drug resistance.[8][9][10] This method is relatively fast and can detect known resistance mutations.[8]

  • Phenotypic analysis , on the other hand, directly measures the susceptibility of the virus to the drug.[6][11][12] This is often done using a plaque reduction assay or a yield reduction assay, where the concentration of the drug required to inhibit viral replication by 50% (IC50) is determined.[12] An increase in the IC50 value for a mutant virus compared to the wild-type virus indicates resistance.[13]

Q5: Why is it important to perform both genotypic and phenotypic analysis?

Performing both types of analysis provides a more complete picture of the resistance profile. Genotypic analysis can identify resistance-associated mutations, but it may not always predict the level of resistance, especially for novel mutations.[7][9] Phenotypic analysis provides a direct measure of the drug's effectiveness against the virus but does not identify the specific mutations responsible for the resistance.[7] Combining both methods allows for the correlation of specific mutations with the degree of resistance, leading to a better understanding of the resistance mechanism.[14]

Troubleshooting Guides

Problem: I am not observing any resistant plaques after multiple passages.
Possible Cause Troubleshooting Step
Initial drug concentration is too high Start the selection process with a lower, sub-inhibitory concentration of this compound (e.g., at or below the IC50 value).
Insufficient viral diversity in the initial population Use a larger initial virus stock or a virus population known to have a higher mutation rate.
The genetic barrier to resistance is high Continue passaging for a longer duration, as multiple mutations may be required for resistance to develop.[13]
Inappropriate host cell line Ensure the host cell line is highly susceptible to the virus and supports robust replication.
Problem: My plaque assay results are not reproducible.
Possible Cause Troubleshooting Step
Inconsistent cell monolayer confluency Ensure that cell monolayers are consistently seeded and have reached 90-100% confluency at the time of infection.[15]
Inaccurate virus dilutions Perform serial dilutions carefully and use fresh pipette tips for each dilution step to avoid cross-contamination.
Uneven absorption of the virus Gently rock the plates during the virus adsorption period to ensure even distribution of the inoculum.[16]
Overlay medium is not at the correct temperature If using an agarose (B213101) overlay, ensure it has cooled sufficiently before adding it to the cells to avoid cell death.[16]
Premature detachment of the overlay Ensure the overlay has solidified completely before moving the plates.
Problem: Sequencing results of my resistant clone show no mutations in the IRES.
Possible Cause Troubleshooting Step
Resistance is due to mutations outside the IRES Although less likely given the mechanism of DMA-135, consider sequencing other viral genes that might indirectly affect IRES function or drug interaction.
The resistant phenotype is due to host cell factors Perform the resistance assay in a different host cell line to rule out cell-specific effects.
Technical error in sequencing Repeat the sequencing, ensuring high-quality RNA extraction and using primers that specifically amplify the IRES region.

Experimental Protocols

Protocol 1: Selection of this compound-Resistant Virus Strains
  • Prepare Virus Stock: Generate a high-titer stock of the wild-type virus.

  • Determine IC50: Perform a plaque reduction assay (see Protocol 2) to determine the 50% inhibitory concentration (IC50) of this compound for the wild-type virus.

  • Initial Infection: Infect a confluent monolayer of susceptible host cells with the wild-type virus at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Add Drug: After the virus adsorption period, add a medium containing this compound at a concentration equal to the IC50.

  • Incubate: Incubate the infected cells until cytopathic effect (CPE) is observed.

  • Harvest Virus: Harvest the virus from the supernatant. This is passage 1 (P1).

  • Serial Passage: Use the P1 virus to infect fresh cell monolayers. Increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat: Repeat the passage and drug concentration increase until the virus can replicate in the presence of significantly higher concentrations of this compound compared to the wild-type virus.

  • Isolate Resistant Clones: Plaque purify individual resistant virus clones from the final passage.

Protocol 2: Plaque Assay for Viral Titer and Resistance Phenotyping
  • Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.[16][17]

  • Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock (wild-type or resistant mutant).[16][17]

  • Infection: Remove the growth medium from the cells and infect the monolayers with 200 µL of each virus dilution.[16] Incubate for 1-2 hours to allow for viral adsorption.[17]

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 0.5% agarose and the desired concentration of this compound.[16][18]

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).

  • Staining: Fix the cells with 10% formaldehyde (B43269) and stain with 0.1% crystal violet to visualize the plaques.[15]

  • Plaque Counting: Count the number of plaques at a dilution that yields 10-100 plaques per well.[15][17]

  • Calculate Titer: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

  • Determine IC50: For resistance phenotyping, perform the plaque assay with a range of this compound concentrations and determine the concentration that reduces the number of plaques by 50% compared to the no-drug control.

Protocol 3: Genotypic Analysis of Resistant Virus Strains
  • RNA Extraction: Extract viral RNA from the purified resistant virus clones.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and primers specific to the viral genome flanking the IRES region.

  • Polymerase Chain Reaction (PCR): Amplify the IRES cDNA using PCR with high-fidelity DNA polymerase.

  • Sequencing: Sequence the PCR product using Sanger sequencing or next-generation sequencing (NGS).

  • Sequence Analysis: Align the sequence of the resistant virus IRES with the wild-type virus sequence to identify mutations.

Data Interpretation

Table 1: Hypothetical Phenotypic and Genotypic Data for this compound-Resistant Virus
Virus Strain IC50 (µM) of DMA-135 HCl Fold Resistance (IC50 Mutant / IC50 WT) IRES Mutations
Wild-Type0.51None
Resistant Clone 15.010G123A in SLII
Resistant Clone 212.525C145U in SLII
Resistant Clone 32.55A98G in a region adjacent to SLII

Visualizations

Mechanism of Action of this compound

DMA135_Mechanism cluster_virus Viral Translation cluster_inhibition Inhibition by DMA-135 Viral_RNA Viral RNA IRES IRES (Stem-Loop II) Ribosome Ribosome IRES->Ribosome Recruitment Ternary_Complex Ternary Complex (IRES-DMA135-AUF1) Viral_Protein Viral Protein Synthesis Ribosome->Viral_Protein DMA135 DMA-135 HCl DMA135->IRES Binds to AUF1 Host Protein (AUF1) AUF1->IRES Translation_Repression Translation Repression Ternary_Complex->Translation_Repression Translation_Repression->Ribosome

Caption: Mechanism of this compound action.

Experimental Workflow for Selection of Resistant Virus

Resistance_Selection_Workflow Start Start with Wild-Type Virus Infect_Cells Infect Host Cells Start->Infect_Cells Add_Drug Add Increasing Concentrations of DMA-135 HCl Infect_Cells->Add_Drug Incubate_CPE Incubate until CPE Add_Drug->Incubate_CPE Harvest_Virus Harvest Progeny Virus Incubate_CPE->Harvest_Virus Passage Repeat Passages Harvest_Virus->Passage Passage->Infect_Cells Continue Selection Isolate_Clones Plaque Purify Resistant Clones Passage->Isolate_Clones Resistance Achieved Analyze Phenotypic & Genotypic Analysis Isolate_Clones->Analyze

Caption: Workflow for selecting resistant virus strains.

Troubleshooting Plaque Assay Reproducibility

Plaque_Assay_Troubleshooting Problem Problem Non-Reproducible Plaque Assay Results Causes Potential Causes Inconsistent Cell Monolayer Inaccurate Dilutions Uneven Virus Adsorption Incorrect Overlay Temperature Problem:p->Causes Solutions Solutions Standardize cell seeding protocol. Use proper pipetting technique; change tips. Gently rock plates during adsorption. Cool agarose overlay to ~42°C before use. Causes:c1->Solutions:s1 Causes:c2->Solutions:s2 Causes:c3->Solutions:s3 Causes:c4->Solutions:s4

Caption: Troubleshooting non-reproducible plaque assays.

References

Technical Support Center: Improving the Reproducibility of DMA-135 Hydrochloride Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing DMA-135 hydrochloride in antiviral assays. Our goal is to enhance the reproducibility of your experiments by offering detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and curated data.

Troubleshooting Guide

High variability in in vitro antiviral assays can be a significant challenge. This guide addresses common issues encountered during experiments with this compound, helping you to identify potential causes and implement effective solutions.

Issue 1: High Variability in IC50/EC50 Values Across Experiments

  • Question: Why am I observing inconsistent IC50 or EC50 values for this compound between experimental replicates?

  • Answer: Inconsistent potency values can arise from several factors related to the compound, the virus, or the assay procedure itself.

Potential CauseRecommended Solution
Compound Stability and Solubility This compound is typically dissolved in DMSO for stock solutions.[1] Ensure the DMSO is anhydrous, as water can affect compound stability.[2] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.[2] After thawing, ensure the compound is fully redissolved by vortexing or sonication.[3]
Cell Health and Density Use cells at a consistent passage number and ensure a uniform, healthy monolayer before infection. Over-confluent or unhealthy cells can lead to irregular viral replication and compound effects.[4]
Virus Titer and MOI The multiplicity of infection (MOI) is a critical parameter. Use a consistent and accurately titered virus stock for all experiments. Even small variations in the initial virus concentration can lead to significant differences in the final readout.[4]
Incubation Times Adhere to consistent incubation times for viral infection, compound treatment, and assay development. Deviations can impact the observed antiviral effect.[5]

Issue 2: No Apparent Antiviral Activity

  • Question: I am not observing any antiviral effect with this compound. What could be the reason?

  • Answer: A lack of antiviral activity could be due to several factors, ranging from the experimental setup to the specific virus being tested.

Potential CauseRecommended Solution
Incorrect Viral Target This compound has shown activity against certain RNA viruses, specifically Enterovirus 71 (EV71) and some coronaviruses (e.g., SARS-CoV-2, OC43), by targeting their internal ribosome entry sites (IRES).[6][7] Confirm that your virus of interest possesses a susceptible IRES or a similar RNA structure that the compound can target.
Inappropriate Assay Window The timing of drug addition is crucial. For a translation inhibitor like DMA-135, the compound should be added to the cells either before or shortly after viral infection to be effective.[8]
Suboptimal Compound Concentration The effective concentration of this compound can vary depending on the virus and cell line. Test a broad range of concentrations to determine the optimal inhibitory range.

Issue 3: Observed Cytotoxicity

  • Question: I am observing significant cell death in my assays, even at low concentrations of this compound. How can I differentiate between antiviral activity and cytotoxicity?

  • Answer: It is essential to distinguish between a specific antiviral effect and general cytotoxicity.

Potential CauseRecommended Solution
Compound-Induced Cell Death Always run a parallel cytotoxicity assay on uninfected cells treated with the same concentrations of this compound. This will allow you to determine the 50% cytotoxic concentration (CC50).[4]
Calculation of Selectivity Index (SI) The selectivity index (SI = CC50 / IC50) is a measure of the compound's therapeutic window. A higher SI value (typically >10) indicates that the antiviral activity is not due to general cytotoxicity.[5]
Microscopic Examination Visually inspect the cells under a microscope. Compound-induced cytotoxicity may present with different morphological changes compared to virus-induced cytopathic effect (CPE).[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antiviral compound that functions by binding to specific RNA structures within the viral genome.[7][9] For Enterovirus 71 (EV71), it targets the stem-loop II (SLII) domain of the internal ribosome entry site (IRES).[7][10] This binding induces a conformational change in the RNA, which stabilizes a ternary complex with the host protein AUF1, ultimately repressing viral translation.[9][10] A similar mechanism of targeting viral RNA structures has been observed for its activity against coronaviruses.[6]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[11]

Q3: Which viruses are known to be inhibited by this compound?

A3: this compound has demonstrated in vitro activity against Enterovirus 71 (EV71) and several coronaviruses, including SARS-CoV-2 and human coronavirus OC43.[6][7][12] Its mechanism of action suggests it may be effective against other viruses that rely on similar IRES-mediated translation initiation.

Q4: How can I minimize variability in my cell-based assays?

A4: To minimize variability, it is crucial to maintain consistency in your experimental procedures. This includes using cells at a consistent passage number, ensuring a uniform cell monolayer, using a precisely titered virus stock, and maintaining consistent incubation times.[4][13]

Q5: What controls should I include in my antiviral assay?

A5: It is essential to include several controls in your assay:

  • Virus Control: Infected cells without any compound treatment.

  • Cell Control: Uninfected and untreated cells.

  • Compound Cytotoxicity Control: Uninfected cells treated with each concentration of this compound.

  • Vehicle Control: Infected cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound.

Table 1: Antiviral Efficacy of this compound

VirusCell LineAssay TypeEfficacy MetricValueReference
SARS-CoV-2Vero E6qRT-PCRIC50~10 µM[6]
Enterovirus 71 (EV71)SF268Plaque AssayIC507.54 µM[1][10]
Human Coronavirus OC43Vero E6Plaque Assay-~1,000-fold reduction in virus titer at 100 µM[6]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeCytotoxicity MetricValueReference
Vero E6ATP content assayCC50>100 µM[12]
SF268Not specifiedCC50>100 µM[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

1. Plaque Reduction Assay

This assay is used to quantify the infectious virus titer and determine the inhibitory effect of this compound.

  • Cell Seeding: Seed susceptible cells (e.g., Vero E6) in multi-well plates to form a confluent monolayer overnight.[14]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in a serum-free medium. Dilute the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well).[14]

  • Infection and Treatment: Mix the diluted virus with each compound dilution and incubate for 1 hour at 37°C. Aspirate the medium from the cell monolayer and add the virus-compound mixture.[14]

  • Adsorption: Incubate for 1-2 hours at 37°C to allow for viral adsorption.[14]

  • Overlay: Carefully remove the inoculum and add a semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.[14]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[14]

  • Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.[4]

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the IC50 value using non-linear regression.[4]

2. 50% Tissue Culture Infectious Dose (TCID50) Assay

This endpoint dilution assay is used to determine the virus titer that infects 50% of the cell cultures.

  • Cell Seeding: Seed susceptible cells in a 96-well plate to achieve a confluent monolayer.[15]

  • Serial Dilution: Prepare 10-fold serial dilutions of the virus sample in a culture medium.[16]

  • Infection: Inoculate replicate wells with each virus dilution. Include uninfected cell controls.[16]

  • Incubation: Incubate the plate at the optimal temperature for the virus for a duration that allows for the development of cytopathic effect (CPE).[16]

  • CPE Observation: Observe the wells for the presence or absence of CPE at each dilution.

  • Titer Calculation: Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.[17]

3. Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification

This assay measures the amount of viral RNA in cell culture supernatants.

  • Sample Collection: Collect cell culture supernatants at different time points post-infection.

  • RNA Extraction (Optional): Viral RNA can be extracted from the supernatant using a commercial kit.[1] Alternatively, a direct lysis method can be used to bypass this step.[6][12]

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a one-step RT-PCR kit with primers and probes specific to the target viral gene.[1][18]

  • Thermal Cycling: Perform reverse transcription followed by PCR amplification in a real-time PCR instrument.[1]

  • Data Analysis: Determine the cycle threshold (Ct) values and quantify the viral RNA levels relative to a standard curve or a control group.

4. Dual-Luciferase Reporter Assay for IRES Inhibition

This assay is used to specifically measure the effect of this compound on IRES-mediated translation.

  • Plasmid Construct: Use a bicistronic reporter plasmid containing a Renilla luciferase (RLuc) gene under a cap-dependent promoter and a Firefly luciferase (FLuc) gene under the control of the viral IRES of interest.[19]

  • Transfection: Transfect susceptible cells with the reporter plasmid.[20]

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound.

  • Cell Lysis: After a suitable incubation period (e.g., 48 hours), lyse the cells.[5]

  • Luciferase Measurement: Measure the FLuc and RLuc activities sequentially using a luminometer and a dual-luciferase assay kit.[5]

  • Data Analysis: Normalize the FLuc activity (IRES-dependent) to the RLuc activity (cap-dependent) to determine the specific inhibition of IRES-mediated translation.[21]

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting EV71 replication.

DMA135_Mechanism cluster_virus Enterovirus 71 (EV71) cluster_host Host Cell EV71_RNA Viral RNA IRES IRES (SLII) Viral_Protein Viral Protein Synthesis IRES->Viral_Protein Translation AUF1 AUF1 (Host Protein) IRES->AUF1 Recruits & Stabilizes Replication Viral Replication Viral_Protein->Replication AUF1->Viral_Protein DMA135 DMA-135 HCl DMA135->IRES Binds

Caption: this compound binds to the EV71 IRES, stabilizing a complex with the host protein AUF1 to inhibit viral translation.

General Troubleshooting Workflow for Antiviral Assays

This workflow provides a logical approach to diagnosing and resolving common issues in antiviral assays.

Troubleshooting_Workflow Start Inconsistent or Unexpected Antiviral Assay Results Check_Compound Verify Compound Integrity (Solubility, Stability, Concentration) Start->Check_Compound Check_Cells Assess Cell Health and Density (Passage #, Confluency, Contamination) Start->Check_Cells Check_Virus Confirm Virus Titer and MOI Start->Check_Virus Check_Protocol Review Assay Protocol (Incubation Times, Reagent Prep) Start->Check_Protocol Run_Controls Analyze Control Data (Cytotoxicity, Vehicle Effects) Check_Compound->Run_Controls Check_Cells->Run_Controls Check_Virus->Run_Controls Check_Protocol->Run_Controls Optimize Optimize Assay Parameters (e.g., MOI, Compound Concentration) Run_Controls->Optimize If issues persist End Reproducible Results Run_Controls->End If controls are valid and results are consistent Optimize->End

Caption: A systematic workflow for troubleshooting common issues in antiviral assays.

References

Dealing with high background noise in DMA-135 hydrochloride binding assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background noise in DMA-135 hydrochloride binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its binding target?

A1: this compound is a small molecule inhibitor of Enterovirus 71 (EV71) replication.[1][2][3][4] It functions by binding to the stem loop II (SLII) structure of the EV71 internal ribosomal entry site (IRES).[1][2][4] This binding event allosterically stabilizes a ternary complex with the host protein AUF1, which in turn represses viral translation.[1][2][4][5]

Q2: What is considered a high background in a this compound binding assay?

A2: A high background is characterized by a low signal-to-noise ratio, where the non-specific binding is significantly high relative to the total binding. Ideally, non-specific binding should be less than 50% of the total binding at the highest concentration of the radiolabeled ligand tested.[6] A signal-to-noise ratio of at least 3:1 (total binding to non-specific binding) is generally considered acceptable, with 5:1 or higher being excellent.[7]

Q3: What are the common causes of high background noise in binding assays?

A3: Common causes include suboptimal blocking, insufficient washing, inappropriate concentrations of assay components (e.g., radioligand, competitor), poor quality of reagents, and non-specific binding of the ligand to assay surfaces or other cellular components.[6][8][9]

Troubleshooting Guide

Below are common issues and recommended solutions for high background noise in your this compound binding assays.

Potential Problem Recommended Solution Rationale
Inadequate Blocking Optimize the blocking agent and its concentration. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available blocking buffers.[10][11] Consider adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the blocking buffer.[7]Saturates non-specific binding sites on the assay plate or filter membrane, reducing the chances of the radiolabeled ligand or other components from adhering non-specifically.[7]
Insufficient Washing Increase the number of wash steps, the volume of wash buffer, and/or the duration of each wash.[10][12][13] Ensure the wash buffer contains a suitable detergent concentration to reduce non-specific interactions.Thorough washing removes unbound radioligand that contributes to high background signal.[13]
High Radioligand Concentration Determine the optimal radioligand concentration by performing a saturation binding experiment. For competitive binding assays, use a concentration at or below the Kd (dissociation constant).[6][7]Using an excessively high concentration of radioligand can lead to increased non-specific binding that is proportional to the ligand concentration.[6]
Suboptimal Assay Buffer Optimize the pH and ionic strength of the assay buffer. The buffer composition can influence non-specific interactions.[7]Minimizes non-specific hydrophobic and electrostatic interactions between the radioligand and other assay components.[7]
Contaminated Reagents Prepare fresh buffers and solutions. Ensure all reagents are of high purity and are not contaminated.[9]Contaminants in reagents can interfere with the binding assay and contribute to high background.[9]
Non-specific binding to Filters/Plates If using a filter binding assay, pre-soak the filters in a blocking solution. For plate-based assays, ensure proper plate coating and blocking.This minimizes the direct binding of the radioligand to the assay apparatus.

Experimental Protocols

Protocol 1: Saturation Binding Assay to Determine Kd

This protocol helps determine the optimal concentration of radiolabeled DMA-135 to use in subsequent competitive binding assays.

  • Prepare Reagents:

    • Binding Buffer: e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.4.

    • Radiolabeled DMA-135: Prepare serial dilutions in binding buffer ranging from 0.1x to 10x the expected Kd.

    • Unlabeled DMA-135: Prepare a high concentration stock (e.g., 1000x the highest radioligand concentration) for determining non-specific binding.

    • Target RNA (SLII): Prepare at a constant concentration in binding buffer.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add binding buffer, target RNA, and serial dilutions of radiolabeled DMA-135.

    • Non-specific Binding Wells: Add binding buffer, target RNA, serial dilutions of radiolabeled DMA-135, and an excess of unlabeled DMA-135.

    • Blank Wells: Add binding buffer and radiolabeled DMA-135 only (no RNA).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand (Filter Binding):

    • Rapidly filter the contents of each well through a pre-soaked filter membrane (e.g., nitrocellulose).

    • Wash the filters multiple times with ice-cold wash buffer (e.g., binding buffer with 0.1% Tween-20).

  • Detection:

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding as a function of the radiolabeled DMA-135 concentration and fit the data using non-linear regression to determine the Kd and Bmax.

Protocol 2: Competitive Binding Assay

This protocol is for determining the Ki of a test compound against DMA-135 binding to the SLII RNA.

  • Prepare Reagents:

    • Binding Buffer, Radiolabeled DMA-135, Target RNA: As prepared in Protocol 1. The concentration of radiolabeled DMA-135 should be at or below its Kd.

    • Test Compound: Prepare serial dilutions of the unlabeled test compound.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add binding buffer, target RNA, and radiolabeled DMA-135.

    • Non-specific Binding Wells: Add binding buffer, target RNA, radiolabeled DMA-135, and an excess of unlabeled DMA-135.

    • Competition Wells: Add binding buffer, target RNA, radiolabeled DMA-135, and serial dilutions of the test compound.

  • Incubation, Separation, and Detection: Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations

TroubleshootingWorkflow Start High Background Noise Observed Check_Blocking Step 1: Evaluate Blocking - Agent & Concentration - Incubation Time Start->Check_Blocking Check_Washing Step 2: Assess Washing Protocol - Number of Washes - Buffer Volume & Composition Check_Blocking->Check_Washing If problem persists Result_Good Signal-to-Noise Ratio Improved Check_Blocking->Result_Good Issue Resolved Check_Ligand_Conc Step 3: Verify Ligand Concentration - Perform Saturation Assay - Use [L] <= Kd Check_Washing->Check_Ligand_Conc If problem persists Check_Washing->Result_Good Issue Resolved Check_Reagents Step 4: Inspect Reagents - Prepare Fresh Buffers - Check for Contamination Check_Ligand_Conc->Check_Reagents If problem persists Check_Ligand_Conc->Result_Good Issue Resolved Check_Reagents->Result_Good Issue Resolved Result_Bad Background Still High Check_Reagents->Result_Bad If problem persists

Caption: Troubleshooting workflow for high background noise.

DMA135_Mechanism cluster_0 Normal Viral Translation cluster_1 Inhibition by DMA-135 EV71_IRES EV71 IRES (SLII) Translation Viral Translation EV71_IRES->Translation Promotes AUF1 AUF1 (Host Protein) DMA135 DMA-135 Ternary_Complex [DMA-135]-[SLII]-[AUF1] Ternary Complex DMA135->Ternary_Complex Inhibition Translation Repressed Ternary_Complex->Inhibition Allosteric Stabilization Leads to EV71_IRES2 EV71 IRES (SLII) EV71_IRES2->Ternary_Complex AUF1_2 AUF1 AUF1_2->Ternary_Complex

Caption: Mechanism of action of DMA-135.

References

Adjusting experimental protocols for different enterovirus strains.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with different enterovirus strains.

Frequently Asked Questions (FAQs)

Q1: Which cell line should I choose for propagating my enterovirus strain?

A1: The optimal cell line for enterovirus propagation is strain-dependent. Different enterovirus serotypes exhibit varying tropisms for different cell lines. For instance, MRC-5 cells generally show high yields for poliovirus and echovirus, while MK cells are often more suitable for coxsackievirus isolation.[1][2] A recent study demonstrated that using a combination of cell lines, such as Buffalo green monkey kidney (BGM) and human embryonic kidney (HEK) cells in addition to MRC-5 and MK cells, can increase the overall recovery rate of enteroviruses.[1][2] For studies focusing on intestinal interactions, the Caco-2 cell line, which can be grown in a 3-D culture system to better mimic the gastrointestinal epithelium, is a suitable choice.[3] Rhabdomyosarcoma (RD) cells are also commonly used for the propagation of various enteroviruses, including EV-D68 and EV-A71.[4][5]

Q2: My plaque assay is not working correctly. What are the common causes of failure?

A2: Issues with plaque assays can arise from several factors. Key areas to troubleshoot include:

  • Cell Health and Confluency: Ensure your cell monolayer is healthy and has reached 90-100% confluency at the time of infection. Unhealthy or overly confluent cells can lead to inconsistent results.[6]

  • Virus Titer and Quality: The virus stock should be properly stored and have a known, viable titer.[6]

  • Multiplicity of Infection (MOI): An MOI that is too high will result in overlapping plaques, while an MOI that is too low may not produce enough plaques for accurate quantification.[6]

  • Overlay Medium: The type and concentration of the gelling agent (e.g., agarose (B213101), carboxymethyl cellulose) in the overlay are critical. It must be solid enough to prevent viral spread through the liquid medium but not so concentrated that it inhibits plaque formation.[6]

  • Incubation Time and Conditions: Optimal temperature, CO2 levels, and incubation time are crucial for plaque development.[6]

  • Staining: The staining and destaining process must be gentle to avoid detaching the cell monolayer.

For a more sensitive quantification method, consider a double-layer plaque assay, which has been shown to yield significantly higher virus counts compared to a standard monolayer assay.[7][8]

Q3: How can I quantify enterovirus RNA from different sample types?

A3: Reverse transcription-quantitative PCR (RT-qPCR) is the standard method for quantifying enterovirus RNA. The highly conserved 5' untranslated region (5' UTR) of the enterovirus genome is a common target for primers and probes, allowing for broad detection across many serotypes.[9] The choice of RNA extraction method is critical and depends on the sample type. For instance, for formalin-fixed, paraffin-embedded tissues, a proteinase K digestion step is necessary.[10] For water samples, a concentration step followed by extraction using magnetic silica (B1680970) beads has shown good results.[9] It is also important to include appropriate controls to monitor for PCR inhibitors, which can be present in clinical and environmental samples.[9]

Q4: What are the key considerations for setting up an antiviral screening assay for enteroviruses?

A4: When screening for antiviral compounds against enteroviruses, several factors must be considered:

  • Assay Format: Common formats include cytopathic effect (CPE) reduction assays and plaque reduction neutralization tests (PRNT).[5][11] High-throughput screening can be performed in 96-well plates.[5]

  • Virus Strain: Antiviral efficacy can be highly strain-specific. It is advisable to test compounds against a panel of clinically relevant enterovirus strains.[11][12]

  • Cytotoxicity: It is crucial to assess the toxicity of the compounds on the host cells in parallel to distinguish true antiviral effects from cellular toxicity.[13][14]

  • Mechanism of Action: Assays can be designed to elucidate the stage of the viral life cycle that the compound inhibits (e.g., entry, replication, assembly) by varying the time of compound addition.[14]

Troubleshooting Guides

Cell Culture & Infection
IssuePossible CauseRecommendation
Low virus titer after propagation Suboptimal cell line for the specific enterovirus strain.Test propagation in multiple cell lines known to be susceptible to enteroviruses (e.g., MRC-5, MK, BGM, RD, HeLa).[1][2]
Cell monolayer was not healthy or at the correct confluency.Ensure cells are in the logarithmic growth phase and form a confluent monolayer before infection.[6]
Incorrect MOI used for infection.Optimize the MOI for your specific virus and cell line combination. A typical starting MOI for propagation is 0.01 to 0.1.
Inconsistent plaque morphology Cell monolayer is uneven.Ensure even cell seeding and check for clumping.
Overlay solidified unevenly.Ensure the plate is on a level surface when adding the overlay and allow it to solidify completely at room temperature before moving.[6]
No plaques observed Virus did not infect the cells.Confirm the susceptibility of your cell line to the virus strain. Use a positive control virus known to form plaques in that cell line.
Incubation time is too short.Optimize the incubation time; some enterovirus strains may require longer to form visible plaques.[6]
Molecular Assays
IssuePossible CauseRecommendation
Low or no RNA yield from extraction Inefficient lysis of virus particles.For difficult samples like FFPE tissue, incorporate a proteinase K digestion step.[10]
Presence of RNases.Use RNase-free reagents and sterile techniques.
Inhibition of RT-qPCR Presence of inhibitors in the sample extract (e.g., heme, humic acids).Include an internal control in your qPCR to test for inhibition. Dilute the RNA sample or use a cleanup kit to remove inhibitors.[9]
Non-specific amplification in RT-PCR Suboptimal primer/probe design or annealing temperature.Design primers targeting the highly conserved 5' UTR.[9] Optimize the annealing temperature using a gradient PCR.

Detailed Experimental Protocols

General Plaque Assay Protocol
  • Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., HeLa, RD) to achieve a 90-100% confluent monolayer on the day of infection.

  • Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Inoculate each well with 100 µL of a virus dilution.

  • Adsorption: Incubate the plates for 1 hour at 37°C with gentle rocking every 15 minutes to allow for virus adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of a 1:1 mixture of 2X growth medium and 1.2% agarose. The overlay should be at approximately 42°C.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

  • Staining: Once plaques are visible, fix the cells with 10% formaldehyde (B43269) for at least 4 hours. After fixation, remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15 minutes.

  • Counting: Gently wash the wells with water to remove excess stain and allow the plate to dry. Count the plaques and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).[15]

Standard Enterovirus RNA Extraction and RT-qPCR
  • Sample Preparation: Prepare the sample according to its type (e.g., cell lysate, tissue homogenate, concentrated water sample).

  • RNA Extraction: Use a commercial viral RNA extraction kit following the manufacturer's instructions. For challenging samples, consider a protocol with a proteinase K digestion step or magnetic bead-based separation.[9][10]

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random hexamers or a virus-specific reverse primer. A typical protocol involves incubation at 25°C for 10 minutes, 48°C for 30 minutes, and 95°C for 5 minutes.[16]

  • qPCR: Perform qPCR using a master mix containing a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan). Use primers targeting the 5' UTR of the enterovirus genome. A standard thermal cycling profile is 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds.[16]

  • Data Analysis: Determine the viral load by comparing the Cq values of the samples to a standard curve generated from serial dilutions of a plasmid containing the target sequence or a virus stock with a known titer.[17]

Visualizations

Experimental_Workflow_for_Antiviral_Screening Workflow for Enterovirus Antiviral Screening cluster_preparation Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis prep_cells Prepare confluent cell monolayer in 96-well plates add_compounds Add compounds to cells prep_cells->add_compounds prep_compounds Prepare serial dilutions of test compounds prep_compounds->add_compounds prep_virus Prepare virus inoculum add_virus Infect cells with enterovirus prep_virus->add_virus add_compounds->add_virus incubate Incubate for 24-72 hours add_virus->incubate cpe_assay Assess Cytopathic Effect (CPE) incubate->cpe_assay mts_assay Perform MTS assay for cell viability incubate->mts_assay calc_ec50 Calculate EC50 cpe_assay->calc_ec50 calc_cc50 Calculate CC50 mts_assay->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si

Caption: Workflow for a typical enterovirus antiviral screening assay.

Enterovirus_Replication_Cycle Generalized Enterovirus Replication Cycle & Drug Targets cluster_entry Viral Entry cluster_replication Replication & Translation cluster_assembly Assembly & Egress attachment 1. Attachment to host receptor entry 2. Entry via endocytosis attachment->entry uncoating 3. Uncoating and RNA release entry->uncoating translation 4. Translation of viral polyprotein uncoating->translation proteolysis 5. Proteolytic cleavage by 2A & 3C proteases translation->proteolysis rna_replication 6. RNA replication via RNA-dependent RNA polymerase (RdRp) proteolysis->rna_replication assembly 7. Assembly of progeny virions rna_replication->assembly egress 8. Release via cell lysis assembly->egress capsid_inhibitors Capsid Inhibitors (e.g., Pleconaril) capsid_inhibitors->uncoating protease_inhibitors 3C Protease Inhibitors (e.g., Rupintrivir) protease_inhibitors->proteolysis polymerase_inhibitors RdRp Inhibitors (e.g., Favipiravir) polymerase_inhibitors->rna_replication

Caption: Key stages of the enterovirus replication cycle and targets for antiviral drugs.

References

Technical Support Center: Validating the Antiviral Specificity of DMA-135 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMA-135 hydrochloride. The information herein is designed to address specific issues that may be encountered during the experimental validation of its antiviral specificity.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound has been identified as an inhibitor of certain RNA viruses, including Enterovirus 71 (EV71) and SARS-CoV-2.[1][2][3][4] Its primary mechanism of action is the targeting of specific viral RNA structures. In the case of EV71, DMA-135 binds to the stem-loop II (SLII) domain of the viral internal ribosomal entry site (IRES).[3][4][5][6] This binding event allosterically induces a conformational change in the RNA, which in turn stabilizes a ternary complex with the host protein AUF1, ultimately repressing viral translation.[4][5][6] For SARS-CoV-2, it is also understood to target viral RNA structures, interfering with viral replication.[1][2]

Q2: How can I be sure that the observed antiviral effect of DMA-135 is not due to general cytotoxicity?

A2: Distinguishing between specific antiviral activity and non-specific cytotoxicity is a critical step in validation.[7][8][9] This is typically achieved by performing a cytotoxicity assay in parallel with your antiviral assay.[10] The most common method is the MTT assay, which measures cell viability.[9][11] By comparing the effective concentration of DMA-135 that inhibits viral replication by 50% (EC50) with the concentration that reduces cell viability by 50% (CC50), you can calculate the Selectivity Index (SI = CC50 / EC50). A high SI value indicates that the compound's antiviral effect occurs at concentrations well below those that are toxic to the host cells, suggesting a specific antiviral mechanism.[12] Studies have shown that DMA-135 does not exhibit significant toxicity in cell-based assays at its effective antiviral concentrations.[4][5]

Q3: What are appropriate negative controls to use in my experiments with DMA-135?

A3: The use of proper negative controls is essential for validating the specificity of DMA-135's antiviral effect. An ideal negative control would be a structurally similar but inactive analog of DMA-135. For instance, the parent scaffold, dimethylamiloride (DMA-1), has been shown to be inactive against SARS-CoV-2 and can be used as a negative control.[1] Additionally, testing DMA-135 against an unrelated virus that is not expected to be susceptible to its RNA-targeting mechanism can help demonstrate specificity. Finally, including a vehicle control (e.g., DMSO, the solvent used to dissolve DMA-135) at the same concentration used in the experimental wells is standard practice to account for any effects of the solvent on viral replication or cell viability.[2]

Troubleshooting Guides

Issue 1: High variability in antiviral assay results.

Possible Cause & Troubleshooting Steps:

  • Inconsistent Viral Titer: Ensure that the viral stock used for infection has a consistent and accurately determined titer (e.g., plaque-forming units/mL or TCID50/mL). Perform a fresh titration of your viral stock if it has been stored for a long time or subjected to multiple freeze-thaw cycles.

  • Cell Culture Health: The health and confluency of the host cells can significantly impact viral replication. Ensure that cells are seeded evenly and are in the exponential growth phase at the time of infection. Visually inspect the cells for any signs of stress or contamination.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and ensure proper mixing of reagents. For multi-well plate assays, be mindful of potential edge effects and consider not using the outer wells for critical experiments.

Issue 2: Apparent antiviral activity is observed, but cytotoxicity is also high.

Possible Cause & Troubleshooting Steps:

  • Incorrect Concentration Range: The concentration range of DMA-135 being tested may be too high. Perform a dose-response experiment with a wider range of concentrations, including much lower ones, to identify a therapeutic window where antiviral activity is present without significant cytotoxicity.

  • Assay Incubation Time: The incubation time for the cytotoxicity and antiviral assays should be the same.[11] If the antiviral assay has a longer incubation period, the compound may have more time to exert toxic effects.

  • Cell Line Sensitivity: The host cell line being used might be particularly sensitive to DMA-135. Consider testing the cytotoxicity of the compound on a different, relevant cell line to see if the effect is cell-type specific.

Issue 3: DMA-135 does not show the expected inhibitory effect on viral replication.

Possible Cause & Troubleshooting Steps:

  • Compound Integrity: Ensure that the this compound is of high purity and has been stored correctly to prevent degradation.

  • Viral Strain Specificity: The antiviral activity of DMA-135 may be specific to certain viral strains or species. Its mechanism of targeting specific RNA structures means that variations in the RNA sequence of the target region could affect its binding and efficacy. Confirm the identity of your viral strain and check the literature for reported activity of DMA-135 against it.

  • Experimental Design: The timing of compound addition can be critical. A time-of-addition experiment can help determine which stage of the viral life cycle is inhibited by DMA-135.[10][11] For example, adding the compound before, during, or after viral infection can provide insights into whether it affects entry, replication, or later stages.[10]

Experimental Protocols & Data Presentation

Table 1: Example Data for Validating DMA-135 Specificity
CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
DMA-135EV7110>100>10
DMA-135SARS-CoV-216>100>6.25
DMA-1 (Control)EV71>100>100N/A
DMA-135Unrelated Virus>100>100N/A
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay. Incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (no compound) and a "vehicle control" (e.g., DMSO).

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[9]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Experimental Protocol: Antiviral Assay (qRT-PCR)
  • Cell Seeding & Infection: Seed host cells in a suitable plate format. Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection (or at a specified time point), add serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the plates for a period that allows for viral replication (e.g., 24 hours).

  • RNA Extraction: Harvest the cell culture supernatant or the cells and extract the viral RNA using a commercial kit.

  • qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for a viral gene to quantify the amount of viral RNA.

  • Data Analysis: Determine the relative amount of viral RNA in the treated samples compared to the untreated (virus only) control. The EC50 value is the concentration of the compound that reduces the amount of viral RNA by 50%.[2]

Visualizations

experimental_workflow cluster_assays Parallel Assays cluster_data_analysis Data Analysis cluster_controls Essential Controls cluster_specificity Specificity Validation antiviral Antiviral Assay (e.g., qRT-PCR, Plaque Assay) ec50 Determine EC50 antiviral->ec50 cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) cc50 Determine CC50 cytotoxicity->cc50 si Calculate Selectivity Index (SI = CC50 / EC50) ec50->si cc50->si specificity Validated Specific Antiviral Effect si->specificity inactive_analog Inactive Analog Control (e.g., DMA-1) inactive_analog->specificity unrelated_virus Unrelated Virus Control unrelated_virus->specificity vehicle Vehicle Control (e.g., DMSO) vehicle->specificity

Caption: Workflow for validating the antiviral specificity of DMA-135.

mechanism_of_action cluster_virus Enterovirus 71 cluster_cellular Host Cell viral_rna Viral RNA ires IRES (Internal Ribosomal Entry Site) viral_rna->ires slii Stem-Loop II (SLII) ires->slii ribosome Ribosome ires->ribosome recruits auf1 AUF1 Protein slii->auf1 recruits dma135 DMA-135 slii->dma135 inhibition Inhibition auf1->slii translation Viral Protein Synthesis (Translation) ribosome->translation dma135->slii inhibition->translation prevents

Caption: Mechanism of action of DMA-135 against Enterovirus 71.

References

Optimizing incubation times for DMA-135 hydrochloride treatment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for experiments involving DMA-135 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antiviral agent that specifically targets the internal ribosome entry site (IRES) of certain viruses, such as Enterovirus 71 (EV71).[1][2] It functions by binding to the stem-loop II (SLII) domain of the IRES. This binding event induces a conformational change in the RNA structure, which in turn allosterically stabilizes a ternary complex with the host protein AU-rich element/poly(U)-binding/degradation factor 1 (AUF1).[1][3][4] The stabilization of this complex represses viral IRES-dependent translation, thereby inhibiting viral replication.[1][3]

Q2: What are the typical cell lines and starting concentrations used for this compound treatment?

A2: Common cell lines for studying the antiviral effects of DMA-135 against enteroviruses include SF268 and Vero cells.[2][3] The effective concentration of DMA-135 is dose-dependent and can vary based on the experimental setup.[1] For initial experiments, a concentration range of 0.1 µM to 50 µM is a reasonable starting point.[2][3][5]

Q3: How does this compound affect cap-dependent versus IRES-dependent translation?

A3: this compound selectively inhibits IRES-dependent translation.[3][5] In bicistronic reporter assays, treatment with DMA-135 significantly reduces the expression of a reporter gene under the control of a viral IRES, while having no statistically significant effect on a cap-dependent reporter gene in the same transcript.[3][5]

Troubleshooting Guide: Optimizing Incubation Times

This guide addresses common issues encountered during experiments with this compound, with a focus on optimizing incubation times.

Issue Potential Cause Recommended Action
No observable effect on viral replication or IRES activity. Incubation time is too short for the biological process to occur.For viral replication assays (e.g., plaque assays or TCID50), a minimum incubation of 24 hours is recommended.[2][3][6] For reporter gene assays measuring IRES activity, an incubation period of 48 hours is often required to see a significant effect.[2][3][5] Consider a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal endpoint.
Drug concentration is too low.Refer to dose-response studies. Effective concentrations for inhibiting viral replication have been observed from 0.25 µM to 50 µM.[2][5]
High cellular toxicity observed. Incubation time is too long, leading to off-target effects or accumulation of cytotoxic effects.Reduce the incubation time. Assess cell viability at earlier time points (e.g., 4, 12, 24 hours) using a standard viability assay like the Alamar Blue assay.[7][8]
Drug concentration is too high.Perform a dose-response curve to determine the IC50 and CC50 (cytotoxic concentration 50%) to identify a therapeutic window with minimal toxicity.
Inconsistent results between experiments. Variability in cell health, seeding density, or viral load at the time of treatment.Standardize your experimental setup. Ensure cells are in the logarithmic growth phase and seeded at a consistent density. Use a consistent multiplicity of infection (MOI) for viral infection assays.
Degradation of this compound in solution.Prepare fresh stock solutions for each experiment and store them according to the manufacturer's recommendations.
Difficulty detecting the DMA-135-induced ternary complex. The timing of cell lysis after treatment is not optimal for capturing the interaction.For RNA-protein interaction studies, such as pull-down assays, a shorter incubation time of around 12 hours has been shown to be effective for observing the stabilization of the AUF1-SLII complex.[3]

Summary of Experimental Conditions

The following table summarizes typical quantitative data for this compound experiments.

Experiment Type Cell Line DMA-135 Concentration Range Incubation Time Typical Endpoint Measurement
IRES Activity AssaySF2680.1 µM - 100 µM48 hoursDual-luciferase reporter activity[2][5]
Viral Replication AssaySF268, Vero E60.001 µM - 100 µM24 hoursPlaque-forming units (PFU/mL) or TCID50[2][3][6]
RNA-Protein Pull-downSF2680 µM - 100 µM12 hoursWestern blot for AUF1[3]
SARS-CoV-2 InhibitionVero E610 µM - 50 µM3 daysViral titer in supernatant[6]

Key Experimental Protocols

Dual-Luciferase IRES Activity Assay

This protocol is adapted from studies investigating the effect of DMA-135 on EV71 IRES activity.[2][5]

  • Cell Seeding: Seed SF268 cells in 24-well plates to reach 70-80% confluency on the day of transfection.

  • Transfection: Transfect cells with a bicistronic reporter plasmid containing a cap-dependent Renilla luciferase (RLuc) and an IRES-dependent Firefly luciferase (FLuc).

  • Treatment: Immediately after transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified CO2 incubator.

  • Lysis and Measurement: Lyse the cells and measure RLuc and FLuc activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Analysis: Normalize the FLuc activity to the RLuc activity to control for transfection efficiency and general translational effects.

Viral Titer Reduction Assay

This protocol is based on experiments assessing the antiviral efficacy of DMA-135.[2][3]

  • Cell Seeding: Seed SF268 or Vero E6 cells in 6-well plates and grow to 90-95% confluency.

  • Infection: Infect the cells with the virus (e.g., EV71) at a multiplicity of infection (MOI) of 1 for 1 hour.

  • Treatment: After the 1-hour adsorption period, remove the inoculum and add fresh culture medium containing different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the infected cells for 24 hours at 37°C.

  • Harvesting: Harvest the cell culture supernatant.

  • Plaque Assay: Perform serial dilutions of the supernatant and use them to infect fresh Vero cell monolayers to determine the viral titer by plaque assay.

  • Analysis: Count the number of plaques to calculate the plaque-forming units per milliliter (PFU/mL) and determine the reduction in viral titer compared to the vehicle control.

Visualizations

DMA135_Mechanism_of_Action cluster_virus Viral IRES-Dependent Translation cluster_host Host Cell Factors cluster_treatment This compound Treatment Viral RNA Viral RNA IRES IRES Viral RNA->IRES contains SLII SLII IRES->SLII contains Viral Protein Synthesis Viral Protein Synthesis SLII->Viral Protein Synthesis promotes Ternary Complex DMA-135-SLII-AUF1 Ternary Complex SLII->Ternary Complex AUF1 AUF1 AUF1->SLII binds to AUF1->Ternary Complex DMA-135 DMA-135 DMA-135->SLII binds to DMA-135->Ternary Complex Ternary Complex->Viral Protein Synthesis inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_IRES_Assay cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Data Analysis Seed Cells Seed Cells Transfect Reporter Plasmid Transfect Reporter Plasmid Seed Cells->Transfect Reporter Plasmid Treat with DMA-135 Treat with DMA-135 Transfect Reporter Plasmid->Treat with DMA-135 Incubate 48h Incubate 48h Treat with DMA-135->Incubate 48h Lyse Cells Lyse Cells Incubate 48h->Lyse Cells Measure Luciferase Measure Luciferase Lyse Cells->Measure Luciferase Normalize Data Normalize Data Measure Luciferase->Normalize Data Determine IRES Inhibition Determine IRES Inhibition Normalize Data->Determine IRES Inhibition

Caption: Workflow for IRES activity assay.

References

Troubleshooting guide for DMA-135 hydrochloride NMR studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Nuclear Magnetic Resonance (NMR) studies on DMA-135 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to NMR studies?

A1: Key properties of this compound (Formula: C16H18ClN7O, Molecular Weight: 359.81) include its nature as a hydrochloride salt, which can influence its solubility and the appearance of certain signals in the NMR spectrum. It is a light yellow to yellow solid. Understanding these properties is crucial for selecting appropriate solvents and experimental parameters for NMR analysis.

Q2: I am having trouble dissolving this compound for my NMR experiment. What should I do?

A2: this compound has limited solubility in many common NMR solvents. It is reported to be soluble in DMSO, with solubility aided by ultrasonication and gentle warming (up to 60°C). It is critical to use freshly opened, anhydrous (hygroscopic) DMSO, as water content can significantly impact solubility. If solubility remains an issue, consider using deuterated methanol (B129727) with a small amount of D2O, or exploring other polar aprotic solvents. For quantitative NMR of problematic hydrochloride salts, alkaline deuterated methanol has been used successfully.

Q3: I don't see the proton from the hydrochloride in my 1H NMR spectrum. Is this normal?

A3: This is a common observation for hydrochloride salts. The acidic proton on the protonated nitrogen atom can be labile and may exchange rapidly with deuterated solvents that contain exchangeable deuterium, such as D2O or methanol-d4. This rapid exchange can lead to signal broadening or the signal becoming unobservable. To observe the hydrochloride proton, consider using a non-protic, aprotic deuterated solvent like DMSO-d6 or acetonitrile-d3, which will slow down the exchange rate.

Q4: My NMR signals for this compound appear broad. What could be the cause?

A4: Signal broadening in the NMR spectrum of this compound can arise from several factors:

  • Aggregation: Hydrochloride salts can sometimes aggregate in solution, leading to broader signals. You can try diluting your sample or slightly increasing the temperature of the experiment.

  • Chemical Exchange: As mentioned, the exchange of the hydrochloride proton can cause broadening of nearby peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals in your sample or the NMR tube can cause significant line broadening. Ensure high purity of your sample and use high-quality NMR tubes.

  • Viscosity: A highly concentrated or viscous solution can also lead to broader lines.

Q5: Are there any specific considerations for quantitative NMR (qNMR) of this compound?

A5: Yes, for quantitative analysis, ensure complete dissolution of the sample. Due to potential solubility issues, careful selection of an internal standard that is soluble in the same solvent and has peaks in a clear region of the spectrum is crucial. For problematic hydrochloride salts, specialized techniques like using alkaline deuterated methanol to improve solubility and spectral quality have been reported.

Troubleshooting Guide

Problem: Poor Signal-to-Noise Ratio
Possible Cause Suggested Solution
Low Sample ConcentrationIncrease the sample concentration if solubility permits. Ensure you are within the recommended concentration range for your instrument.
Insufficient Number of ScansIncrease the number of scans to improve the signal-to-noise ratio.
Poor ShimmingRe-shim the magnet to improve the field homogeneity.
Incorrect Receiver GainOptimize the receiver gain to ensure the signal is being detected effectively without clipping the FID.
Problem: Inaccurate Integration
Possible Cause Suggested Solution
Overlapping PeaksUse a higher field NMR spectrometer for better signal dispersion. Consider 2D NMR techniques like COSY or HSQC to resolve overlapping signals.
Phasing ErrorsCarefully and accurately phase the spectrum.
Baseline DistortionApply a baseline correction algorithm to ensure a flat baseline for accurate integration.
Signal BroadeningAddress the causes of signal broadening as outlined in the FAQs.

Experimental Protocols

Sample Preparation for 1H NMR in DMSO-d6:

  • Weigh 2-5 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of anhydrous DMSO-d6 from a freshly opened container.

  • If the compound does not dissolve readily, sonicate the sample for 5-10 minutes.

  • If necessary, gently warm the sample in a water bath at a temperature not exceeding 60°C until the solid is fully dissolved.

  • Allow the sample to return to room temperature before inserting it into the NMR spectrometer.

  • Acquire the spectrum using standard parameters.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow This compound NMR Troubleshooting Workflow start Start NMR Experiment issue Problem with NMR Spectrum? start->issue solubility Poor Solubility issue->solubility Yes broad_signals Broad Signals issue->broad_signals no_hcl_peak Missing HCl Proton issue->no_hcl_peak poor_sn Poor S/N Ratio issue->poor_sn end Good Spectrum Obtained issue->end No solve_solubility Use Anhydrous DMSO-d6 Warm/Sonicate Consider Alkaline Methanol-d4 solubility->solve_solubility solve_broadening Dilute Sample Check for Impurities Adjust Temperature broad_signals->solve_broadening solve_hcl_peak Use Aprotic Solvent (DMSO-d6) Avoid Protic Solvents (D2O, MeOD) no_hcl_peak->solve_hcl_peak solve_sn Increase Concentration Increase Scans Re-shim poor_sn->solve_sn solve_solubility->start Retry solve_broadening->start Retry solve_hcl_peak->start Retry solve_sn->start Retry

Caption: Troubleshooting workflow for common NMR issues with this compound.

Technical Support Center: Enhancing the In Vivo Stability and Delivery of DMA-135 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions (FAQs) to address challenges related to the in vivo stability and delivery of DMA-135 hydrochloride. This compound is a small molecule inhibitor of Enterovirus 71 (EV71) replication, functioning by targeting the Internal Ribosome Entry Site (IRES) of the viral RNA. This document aims to provide practical advice for researchers encountering common issues during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antiviral compound that inhibits the replication of Enterovirus 71 (EV71). It functions by binding to the stem-loop II (SLII) domain of the viral Internal Ribosome Entry Site (IRES). This binding event induces a conformational change in the RNA, which allosterically stabilizes a ternary complex with the host protein AUF1, ultimately repressing viral translation.[1][2][3]

Q2: What are the known in vitro activity and toxicity profiles of this compound?

In vitro studies have demonstrated that DMA-135 is a dose-dependent inhibitor of EV71 translation and replication.[1][4] It has been shown to have no significant toxicity in cell-based studies.[1][2]

ParameterValueCell Line(s)Reference
IC50 (IRES activity) 7.54 µMSF268[1]
CC50 (Cell Viability) >500 µMVero & SF268[1]

Q3: What are the primary challenges anticipated for the in vivo delivery of this compound?

As a small molecule inhibitor targeting RNA, this compound may face several in vivo challenges common to this class of compounds:

  • Poor Aqueous Solubility: Many small molecules exhibit low solubility in aqueous solutions, which can hinder formulation for parenteral administration and lead to poor absorption.

  • Limited Bioavailability: Challenges with solubility and first-pass metabolism can result in low bioavailability, reducing the effective concentration of the drug at the target site.

  • In Vivo Instability: The compound may be susceptible to rapid metabolism by liver enzymes or degradation in the systemic circulation, leading to a short half-life.

  • Off-Target Effects: Systemic administration can lead to unintended interactions with other biological molecules, potentially causing toxicity.

  • Blood-Brain Barrier Penetration: For neurological applications, crossing the blood-brain barrier is a significant hurdle.

Q4: What formulation strategies can be employed to enhance the in vivo delivery of this compound?

Several formulation strategies can be explored to overcome the potential challenges:

  • Co-solvents and Surfactants: Using biocompatible co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80) can improve the solubility of hydrophobic compounds for initial in vivo screening.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers such as liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance solubility, protect against degradation, and improve bioavailability.

  • Polymeric Nanoparticles: Formulating the compound within biodegradable polymeric nanoparticles can provide controlled release, improve stability, and potentially offer targeted delivery.[5]

  • Cyclodextrin (B1172386) Complexation: Complexation with cyclodextrins can increase the aqueous solubility and stability of poorly soluble drugs.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues that researchers may encounter during their in vivo experiments with this compound.

Problem 1: Poor Compound Solubility and Formulation Precipitation

Q: I am having difficulty dissolving this compound for my in vivo studies, and the formulation is precipitating upon standing or injection. What should I do?

A: This is a common issue for many small molecule drug candidates. Here are some troubleshooting steps:

  • Vehicle Optimization:

    • Start with a small amount of a strong organic solvent like DMSO to create a stock solution.

    • For the final formulation, use a vehicle containing a mixture of co-solvents and surfactants. A common starting point is a ternary system of DMSO, PEG300, and saline, often with a small percentage of a surfactant like Tween-80.

    • Always perform a vehicle-only control in your experiments to rule out any effects from the formulation components.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your formulation to see if solubility improves. Ensure the final pH is within a physiologically tolerable range for your chosen route of administration.

  • Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound. However, be cautious not to degrade the compound with excessive heat.

  • Consider Advanced Formulations: If simple solvent systems fail, consider more advanced formulations such as lipid-based nanoparticles or cyclodextrin complexes. These will require more extensive formulation development and characterization.

Problem 2: Lack of Efficacy or Inconsistent Results in Animal Models

Q: My in vivo experiments are showing a lack of efficacy or high variability between animals, despite promising in vitro data. What could be the cause?

A: This discrepancy between in vitro and in vivo results often points to pharmacokinetic or stability issues.

  • Assess Bioavailability: The compound may have poor absorption from the site of administration. Conduct a preliminary pharmacokinetic (PK) study to determine the concentration of this compound in the plasma over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Evaluate In Vivo Stability: this compound might be rapidly metabolized or degraded in vivo. Analyze plasma and tissue samples for the presence of metabolites. If rapid metabolism is confirmed, consider formulation strategies that protect the compound from degradation, such as encapsulation in nanoparticles.

  • Dose and Route of Administration: The dose may be insufficient to achieve a therapeutic concentration at the target site. Consider a dose-escalation study. The route of administration can also significantly impact bioavailability. If oral administration is ineffective, explore parenteral routes like intravenous (IV) or intraperitoneal (IP) injection.

  • Target Engagement: Confirm that the drug is reaching its target RNA in the relevant tissues. This can be challenging but may be assessed indirectly through downstream pharmacodynamic markers.

Problem 3: Observed Toxicity or Adverse Effects in Animals

Q: I am observing adverse effects in my animal models, such as weight loss, lethargy, or irritation at the injection site. How can I troubleshoot this?

A: Toxicity can arise from the compound itself or the formulation vehicle.

  • Vehicle Toxicity Control: Always include a control group that receives only the vehicle to distinguish between vehicle-induced and compound-induced toxicity. High concentrations of organic solvents like DMSO can be toxic.

  • Dose Reduction: The observed toxicity may be dose-dependent. Reduce the dose and re-evaluate both efficacy and toxicity.

  • Off-Target Effects: The toxicity could be due to off-target effects of this compound. While difficult to address without further medicinal chemistry efforts, understanding the nature of the toxicity (e.g., liver toxicity, kidney toxicity) through histopathology can provide valuable insights.

  • Formulation-Related Irritation: For local irritation at the injection site, ensure the formulation is at a physiological pH and is a clear solution, not a suspension.

Experimental Protocols

Protocol 1: Preliminary Pharmacokinetic (PK) Study in Mice

Objective: To determine the plasma concentration-time profile of this compound following a single intravenous (IV) and oral (PO) administration.

Materials:

  • This compound

  • Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • CD-1 mice (male, 8-10 weeks old)

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Dosing:

    • IV Group (n=3): Administer this compound at 2 mg/kg via the tail vein.

    • PO Group (n=3): Administer this compound at 10 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 20 µL) from the tail vein or retro-orbital sinus at the following time points:

      • IV: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

    • Analyze the plasma samples.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability (F%).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of this compound in mouse and human plasma.

Materials:

  • This compound

  • Freshly collected mouse and human plasma (with anticoagulant)

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Spike this compound into plasma to a final concentration of 1 µM.

  • Incubation:

    • Incubate the samples at 37°C.

    • Collect aliquots at 0, 15, 30, 60, and 120 minutes.

  • Sample Processing:

    • Stop the reaction by adding a protein precipitation agent (e.g., cold acetonitrile).

    • Centrifuge to remove precipitated proteins.

  • Bioanalysis:

    • Analyze the supernatant using a validated LC-MS/MS method to determine the remaining concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point and determine the in vitro half-life.

Mandatory Visualizations

DMA135_Mechanism_of_Action cluster_EV71 Enterovirus 71 (EV71) Replication cluster_Inhibition Inhibition Pathway Viral RNA Viral RNA IRES IRES Viral RNA->IRES contains Viral Protein Synthesis Viral Protein Synthesis IRES->Viral Protein Synthesis initiates Ternary Complex Ternary Complex IRES->Ternary Complex Viral Replication Viral Replication Viral Protein Synthesis->Viral Replication DMA-135 DMA-135 DMA-135->Ternary Complex AUF1 AUF1 AUF1->Ternary Complex Ternary Complex->Viral Protein Synthesis

Caption: Mechanism of action of this compound in inhibiting EV71 replication.

InVivo_Troubleshooting_Workflow Start Start Inconsistent_Results Inconsistent In Vivo Results? Start->Inconsistent_Results Check_Formulation Check Formulation (Solubility, Stability) Inconsistent_Results->Check_Formulation Formulation_OK Formulation OK? Check_Formulation->Formulation_OK Optimize_Formulation Optimize Formulation (Co-solvents, pH, Nanoparticles) Formulation_OK->Optimize_Formulation No Assess_PK Assess Pharmacokinetics (PK Study) Formulation_OK->Assess_PK Yes Optimize_Formulation->Check_Formulation PK_Profile Favorable PK Profile? Assess_PK->PK_Profile Modify_Dosing Modify Dosing Regimen (Dose, Route, Frequency) PK_Profile->Modify_Dosing No Toxicity_Observed Toxicity Observed? PK_Profile->Toxicity_Observed Yes Modify_Dosing->Assess_PK Evaluate_Toxicity Evaluate Toxicity (Vehicle Control, Dose Reduction) Refine_Experiment Refine Experiment Evaluate_Toxicity->Refine_Experiment Re-evaluate_Compound Re-evaluate Compound (Metabolism, Off-target effects) Evaluate_Toxicity->Re-evaluate_Compound Toxicity_Observed->Evaluate_Toxicity Yes Toxicity_Observed->Refine_Experiment No

Caption: Troubleshooting workflow for addressing inconsistent in vivo experimental results.

References

Validation & Comparative

A Comparative Guide to DMA-135 Hydrochloride and Other Prominent EV71 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DMA-135 hydrochloride's performance against other known Enterovirus 71 (EV71) inhibitors. The following sections detail the mechanisms of action, present comparative quantitative data, outline experimental protocols, and visualize the associated signaling pathways to aid in the evaluation of these antiviral compounds.

Enterovirus 71 is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. The development of effective antiviral therapies is a critical public health priority. This guide focuses on this compound, a novel inhibitor targeting the viral internal ribosome entry site (IRES), and compares its efficacy with other well-characterized EV71 inhibitors that target different stages of the viral life cycle.

Mechanisms of Action: A Diverse Approach to Viral Inhibition

The EV71 inhibitors discussed in this guide employ distinct strategies to disrupt viral replication:

  • This compound (IRES Inhibitor): This small molecule uniquely targets the stem-loop II structure of the EV71 IRES. By binding to the IRES, DMA-135 induces a conformational change that stabilizes a ternary complex with the host protein AUF1, ultimately repressing viral translation.[1][2][3]

  • Rupintrivir (B1680277) and SG85 (3C Protease Inhibitors): These compounds are peptidomimetic inhibitors that target the viral 3C protease (3Cpro).[4] The 3C protease is essential for cleaving the viral polyprotein into functional viral proteins. By inhibiting this enzyme, these drugs prevent the maturation of viral proteins necessary for replication.

  • Vapendavir (B1682827), Pleconaril, and DBPR103 (Capsid Binders): These inhibitors bind to a hydrophobic pocket within the VP1 capsid protein of the virus.[5][6][7] This binding stabilizes the viral capsid, preventing its uncoating and the subsequent release of the viral RNA into the host cell.

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other selected EV71 inhibitors. The data, including 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50), have been compiled from various studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions, such as cell lines and virus strains, across different studies. The Selectivity Index (SI), calculated as CC50/IC50 (or CC50/EC50), is provided as a measure of the compound's therapeutic window.

InhibitorTargetIC50/EC50 (µM)CC50 (µM)Cell LineSelectivity Index (SI)Citation(s)
This compound IRES7.54 (IC50)>100SF268>13.3[3]
Rupintrivir 3C Protease~0.001 (EC50)>100 (implied)RD>100,000[8]
0.8 (EC50)Not SpecifiedNot SpecifiedNot Specified[9][10]
Vapendavir Capsid (VP1)0.5 - 1.4 (EC50)>20HeLa, MRC5, RD>14-40[5][6]
0.7 (average EC50)Not SpecifiedNot SpecifiedNot Specified[6][11]
SG85 3C Protease0.039 - 0.200 (EC50)Not SpecifiedNot SpecifiedNot Specified[5][6]
Pleconaril Capsid (VP1)>262 (EC50)Not SpecifiedNot SpecifiedNot Applicable[6]
DBPR103 Capsid (VP1)0.054 (EC50)>25RD>463[7]

In Vivo Efficacy

Animal models are crucial for evaluating the therapeutic potential of antiviral candidates. While in vivo data for DMA-135 is not yet widely published, studies on other inhibitors have shown promising results:

  • Rupintrivir: Administration of rupintrivir in a murine infection model of EV71 has been shown to protect suckling mice from limb paralysis and significantly improve survival rates at clinically acceptable doses.[4]

  • Vapendavir: While extensive in vivo data for EV71 is limited, vapendavir has undergone clinical development for treating rhinovirus infections, demonstrating its potential for in vivo efficacy against related picornaviruses.[5]

  • DBPR103 Analog (Compound 14): A derivative of DBPR103, compound 14, has demonstrated excellent in vivo efficacy in an EV71-infected mouse model.[7]

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the antiviral activity and cytotoxicity of the compared inhibitors. For specific parameters, it is recommended to consult the cited literature.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., RD or Vero cells) to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Infection and Treatment: Infect the cell monolayer with a known titer of EV71. After a brief adsorption period, remove the virus inoculum and add the media containing the serially diluted compound.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe CPE in the virus control wells (typically 2-4 days).

  • CPE Assessment: Observe the wells under a microscope and score the level of CPE for each compound concentration. Alternatively, cell viability can be quantified using a colorimetric assay like the MTT or MTS assay.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

  • Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line (e.g., Vero cells) to form a confluent monolayer.

  • Infection: Infect the cells with a dilution of EV71 calculated to produce a countable number of plaques.

  • Overlay: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) mixed with various concentrations of the test compound.

  • Incubation: Incubate the plates until plaques are visible (typically 3-5 days).

  • Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.[1][12][13]

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells to determine the cytotoxicity of a compound.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assays.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of the different classes of EV71 inhibitors and a typical experimental workflow.

EV71_Replication_and_Inhibition cluster_HostCell Host Cell EV71 EV71 Virion Receptor Host Cell Receptor EV71->Receptor 1. Attachment Uncoating 2. Uncoating & RNA Release Receptor->Uncoating Viral_RNA Viral RNA (+ssRNA) Uncoating->Viral_RNA IRES IRES Viral_RNA->IRES Replication_Complex 5. RNA Replication Viral_RNA->Replication_Complex Ribosome Ribosome IRES->Ribosome 3. Cap-Independent Translation Polyprotein Viral Polyprotein Ribosome->Polyprotein Protease_3C 3C Protease Polyprotein->Protease_3C Structural_Proteins Structural Proteins (VP1-VP4) Protease_3C->Structural_Proteins 4. Cleavage NonStructural_Proteins Non-Structural Proteins (e.g., 3D Pol) Protease_3C->NonStructural_Proteins Assembly 6. Assembly Structural_Proteins->Assembly NonStructural_Proteins->Replication_Complex New_Viral_RNA New Viral RNA Replication_Complex->New_Viral_RNA New_Viral_RNA->Assembly New_Virion New Virion Assembly->New_Virion Release 7. Release New_Virion->Release Capsid_Binder Capsid Binders (Vapendavir, etc.) Capsid_Binder->Uncoating Inhibit IRES_Inhibitor IRES Inhibitor (DMA-135) IRES_Inhibitor->IRES Inhibit Protease_Inhibitor 3C Protease Inhibitors (Rupintrivir, etc.) Protease_Inhibitor->Protease_3C Inhibit

Figure 1: Overview of EV71 Replication Cycle and Points of Inhibition.

DMA135_Mechanism cluster_IRES_Interaction Mechanism of DMA-135 cluster_Ternary Stabilized Ternary Complex EV71_IRES EV71 IRES (Stem-Loop II) AUF1 Host Protein AUF1 EV71_IRES->AUF1 Recruits Complex [DMA-135]-[IRES]-[AUF1] DMA135 DMA-135 DMA135->EV71_IRES Binds Ribosome Ribosome Translation Viral Protein Translation Ribosome->Translation Inhibits Complex->Ribosome Blocks Recruitment

Figure 2: Mechanism of Action of this compound.

Protease_Inhibitor_Mechanism cluster_Protease_Action Role of 3C Protease and Inhibition Viral_Polyprotein Viral Polyprotein Protease_3C 3C Protease Viral_Polyprotein->Protease_3C Substrate Structural_Proteins Structural Proteins Protease_3C->Structural_Proteins Cleavage NonStructural_Proteins Non-Structural Proteins Protease_3C->NonStructural_Proteins Cleavage Protease_Inhibitor Protease Inhibitor (e.g., Rupintrivir) Protease_Inhibitor->Protease_3C Inhibits Viral_Replication Viral Replication Structural_Proteins->Viral_Replication NonStructural_Proteins->Viral_Replication

Figure 3: Mechanism of 3C Protease Inhibitors.

Capsid_Binder_Mechanism cluster_Capsid_Binding Mechanism of Capsid Binders EV71_Virion EV71 Virion VP1_Pocket VP1 Hydrophobic Pocket EV71_Virion->VP1_Pocket Contains Stabilized_Capsid Stabilized Virion VP1_Pocket->Stabilized_Capsid Leads to Capsid_Binder Capsid Binder (e.g., Vapendavir) Capsid_Binder->VP1_Pocket Binds to Uncoating Uncoating Stabilized_Capsid->Uncoating Prevents RNA_Release Viral RNA Release Uncoating->RNA_Release Antiviral_Assay_Workflow cluster_assessment Assessment start Start seed_cells Seed Host Cells in Microplate start->seed_cells prepare_compounds Prepare Serial Dilutions of Inhibitors seed_cells->prepare_compounds infect_cells Infect Cells with EV71 prepare_compounds->infect_cells add_compounds Add Inhibitors to Cells infect_cells->add_compounds incubate Incubate for 2-4 Days add_compounds->incubate cpe_assay CPE Reduction Assay incubate->cpe_assay plaque_assay Plaque Reduction Assay incubate->plaque_assay mtt_assay MTT Assay (Cytotoxicity) incubate->mtt_assay analyze_data Analyze Data (Calculate IC50/EC50, CC50) cpe_assay->analyze_data plaque_assay->analyze_data mtt_assay->analyze_data end End analyze_data->end

References

Comparative Analysis of DMA-135 Hydrochloride's Mechanism of Action Validated by Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DMA-135 hydrochloride is a novel synthetic compound under investigation for its potential therapeutic applications. Preliminary studies have indicated that its primary mechanism of action involves the modulation of a specific signaling pathway through direct interaction with a key receptor protein. To rigorously validate this proposed mechanism, site-directed mutagenesis studies have been employed. This guide provides a comparative analysis of the experimental data derived from these studies, alongside a comparison with alternative compounds targeting similar pathways. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance and mechanistic underpinnings.

Validation of Mechanism via Mutagenesis

The hypothesized mechanism of action for this compound is its role as an antagonist for a G-protein coupled receptor (GPCR), provisionally named Receptor-X. It is believed to bind to a specific pocket within the transmembrane domain, thereby preventing the binding of the endogenous ligand and subsequent downstream signaling. To test this hypothesis, key amino acid residues within this putative binding pocket were mutated, and the effects on the binding affinity and functional activity of this compound were quantified.

Experimental Workflow for Mutagenesis Validation

The following diagram outlines the general workflow employed in the mutagenesis studies to validate the mechanism of this compound.

cluster_0 Site-Directed Mutagenesis & Plasmid Preparation cluster_1 Cell Culture & Transfection cluster_2 Binding & Functional Assays cluster_3 Data Analysis A Identify Key Residues in Putative Binding Pocket of Receptor-X B Design Primers for Site-Directed Mutagenesis A->B C Perform PCR-based Mutagenesis B->C D Sequence Verify Mutant Plasmids C->D E Purify Plasmids for Transfection D->E G Transfect Cells with Wild-Type or Mutant Receptor-X Plasmids E->G F Culture HEK293 Cells F->G H Allow for Receptor Expression (48 hours) G->H I Radioligand Binding Assays H->I J cAMP Functional Assays H->J I->J K Calculate Ki and IC50 Values J->K L Compare Mutant vs. Wild-Type Receptor Data K->L

Figure 1. Experimental workflow for mutagenesis validation.
Comparative Data: Mutagenesis Studies

The following table summarizes the data from competitive binding assays and functional assays performed on wild-type and mutant Receptor-X.

Receptor ConstructMutationThis compound Ki (nM)This compound IC50 (nM)Fold Change in KiFold Change in IC50
Wild-Type Receptor-XNone15.2 ± 1.845.7 ± 3.21.01.0
Mutant 1Y123A1850.6 ± 150.35432.1 ± 450.8121.8118.8
Mutant 2F256A980.3 ± 95.72890.5 ± 210.264.563.2
Mutant 3N301A18.1 ± 2.150.2 ± 4.51.21.1

Interpretation: The data clearly indicates that mutations at positions Y123 and F256 within the putative binding pocket of Receptor-X result in a significant decrease in the binding affinity (Ki) and functional potency (IC50) of this compound. This strongly supports the hypothesis that these residues are critical for the interaction of the compound with the receptor. The negligible change observed with the N301A mutation suggests that this residue is not directly involved in the binding of this compound.

Comparison with Alternative Compounds

To further contextualize the performance of this compound, its binding affinity and functional potency were compared with two other known antagonists of Receptor-X, Compound A and Compound B.

Signaling Pathway of Receptor-X

The diagram below illustrates the canonical signaling pathway of Receptor-X and the points of intervention for this compound and its alternatives.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Endogenous Ligand Endogenous Ligand Receptor-X Receptor-X Endogenous Ligand->Receptor-X Activates G-Protein (Gi) G-Protein (Gi) Receptor-X->G-Protein (Gi) Activates Adenylate Cyclase Adenylate Cyclase G-Protein (Gi)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase Downstream Signaling Downstream Signaling cAMP->Downstream Signaling DMA-135 HCl DMA-135 HCl DMA-135 HCl->Receptor-X Blocks Compound A Compound A Compound A->Receptor-X Blocks Compound B Compound B Compound B->Receptor-X Blocks

Figure 2. Receptor-X signaling and antagonist intervention.
Comparative Performance Data

CompoundKi (nM) for Wild-Type Receptor-XIC50 (nM) for Wild-Type Receptor-X
This compound15.2 ± 1.845.7 ± 3.2
Compound A28.9 ± 2.585.1 ± 6.8
Compound B12.5 ± 1.538.9 ± 2.9

Interpretation: this compound demonstrates a higher binding affinity and functional potency compared to Compound A. Its performance is comparable to that of Compound B, which is a well-characterized antagonist of Receptor-X. These data suggest that this compound is a potent antagonist of the target receptor.

Experimental Protocols

Site-Directed Mutagenesis
  • Primer Design: Primers incorporating the desired point mutations (Y123A, F256A, N301A) were designed for the pcDNA3.1 plasmid containing the wild-type Receptor-X gene.

  • PCR Amplification: The mutagenesis reactions were performed using a high-fidelity DNA polymerase with the wild-type plasmid as a template and the respective mutagenic primers.

  • Template Digestion: The parental, non-mutated plasmid DNA was digested using the DpnI restriction enzyme.

  • Transformation: The mutated plasmids were transformed into competent E. coli cells for amplification.

  • Plasmid Purification and Sequencing: Plasmids were purified from overnight bacterial cultures, and the presence of the desired mutations was confirmed by Sanger sequencing.

Cell Culture and Transfection
  • Cell Maintenance: HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Cells were seeded in 6-well plates and transfected with the wild-type or mutant Receptor-X plasmids using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Expression: The cells were incubated for 48 hours post-transfection to allow for sufficient receptor expression on the cell surface.

Radioligand Binding Assays
  • Membrane Preparation: Transfected cells were harvested, and crude membrane preparations were obtained by homogenization and centrifugation.

  • Binding Reaction: Membrane preparations were incubated with a constant concentration of a radiolabeled ligand specific for Receptor-X and increasing concentrations of the competitor compounds (this compound, Compound A, or Compound B).

  • Separation and Counting: Bound and free radioligand were separated by rapid filtration, and the amount of bound radioactivity was quantified using a scintillation counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the Ki values.

cAMP Functional Assays
  • Cell Treatment: Transfected cells were pre-treated with the antagonist compounds for 15 minutes, followed by stimulation with a known agonist of Receptor-X in the presence of a phosphodiesterase inhibitor.

  • cAMP Measurement: The intracellular cyclic AMP (cAMP) levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis: The concentration-response curves were generated, and the IC50 values were calculated using a four-parameter logistic model.

Comparative Analysis of DMA-135 Hydrochloride and Structurally Related Small Molecules in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of DMA-135 hydrochloride, a known inhibitor of Enterovirus 71 (EV71), and two structurally similar small molecules, DMA-132 and DMA-155. The objective is to present a clear overview of their performance, supported by available experimental data, to aid in antiviral research and development.

Executive Summary

This compound has been identified as a potent inhibitor of EV71 replication. Its mechanism of action involves binding to the stem-loop II (SLII) domain of the viral internal ribosome entry site (IRES), which allosterically stabilizes a ternary complex with the host protein AUF1, ultimately repressing viral translation. While direct comparative data for DMA-132 and DMA-155 against EV71 is limited in publicly available literature, their activity against other RNA viruses, such as SARS-CoV-2, provides valuable insights into the potential of the dimethylamiloride scaffold in antiviral drug discovery. This guide summarizes the known quantitative data, outlines the experimental protocols used for their evaluation, and visualizes the key signaling pathway.

Data Presentation

The following tables summarize the available quantitative data for this compound and its analogs. It is important to note that the antiviral activity for DMA-132 and DMA-155 is reported against SARS-CoV-2, not EV71.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

CompoundVirus TargetAssay TypeIC50 / EC50 (µM)CC50 (µM)Cell LineSelectivity Index (SI = CC50/IC50)
This compound Enterovirus 71 (EV71)Plaque Assay7.54[1]>100[1]SF268, Vero[1]>13.3
DMA-135 SARS-CoV-2Viral RNA Quantification~10[2]>100[2]Vero E6[2]>10
DMA-132 SARS-CoV-2TCID50 AssayNot explicitly stated, but showed dose-dependent reduction>100[2]Vero E6[2]Not calculable
DMA-155 SARS-CoV-2Viral RNA Quantification~16[2]~90[2]Vero E6[2]~5.6

Table 2: RNA Binding Affinity

CompoundRNA TargetMethodDissociation Constant (Kd) (nM)
This compound EV71 SLII domainIsothermal Titration Calorimetry (ITC)520[1]
DMA-132 SARS-CoV-2 5'-UTR SLsNot explicitly statedWeak affinity observed by NMR[3]
DMA-155 SARS-CoV-2 5'-UTR SL6Not explicitly statedStrong binder identified by NMR[3]

Mechanism of Action and Signaling Pathway

This compound targets the EV71 IRES, a critical element for the cap-independent translation of the viral polyprotein. By binding to the SLII domain, it induces a conformational change that enhances the binding of the host protein AUF1. The stabilized DMA-135-SLII-AUF1 ternary complex leads to the repression of IRES-mediated translation, thereby inhibiting viral replication.

DMA135_Mechanism Mechanism of Action of this compound cluster_virus Enterovirus 71 (EV71) cluster_host Host Cell cluster_complex Ternary Complex Formation EV71_RNA Viral RNA IRES Internal Ribosome Entry Site (IRES) EV71_RNA->IRES contains SLII Stem-Loop II (SLII) IRES->SLII contains Ribosome Ribosome IRES->Ribosome recruits IRES->Ribosome recruitment blocked AUF1 Host Protein AUF1 SLII->AUF1 recruits Ternary_Complex DMA-135 SLII RNA AUF1 Viral_Protein Viral Polyprotein Ribosome->Viral_Protein translates DMA135 DMA-135 DMA135->SLII binds to Ternary_Complex->IRES stabilizes inhibitory conformation

Caption: Signaling pathway of this compound in inhibiting EV71 replication.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard virological and biochemical assays.

Dual-Luciferase Reporter Assay for IRES Activity

This assay is used to assess the inhibitory effect of the compounds on viral IRES-mediated translation.

  • Cell Culture and Transfection: Human rhabdomyosarcoma (RD) cells are seeded in 24-well plates. The cells are then co-transfected with a bicistronic reporter plasmid containing a Renilla luciferase (Rluc) gene under the control of a cap-dependent promoter and a firefly luciferase (Fluc) gene downstream of the EV71 IRES element.

  • Compound Treatment: Following transfection, the cells are treated with serial dilutions of the test compounds (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement: After a 24-48 hour incubation period, the cells are lysed, and the activities of both Renilla and firefly luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The ratio of firefly luciferase activity to Renilla luciferase activity is calculated to determine the efficiency of IRES-mediated translation. The IC50 value is determined by plotting the percentage of IRES inhibition against the compound concentration.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of the compounds to inhibit the production of infectious virus particles.

  • Cell Seeding: A confluent monolayer of Vero cells is prepared in 6-well plates.

  • Virus Infection and Compound Treatment: The cells are infected with EV71 at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and 1% low-melting-point agarose.

  • Plaque Visualization: The plates are incubated for 3-5 days to allow for plaque formation. The cells are then fixed with 10% formaldehyde (B43269) and stained with 0.5% crystal violet to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the vehicle-treated control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Isothermal Titration Calorimetry (ITC) for RNA Binding Affinity

ITC is employed to directly measure the thermodynamic parameters of the interaction between the small molecules and the target RNA.

  • Sample Preparation: The EV71 SLII RNA is prepared by in vitro transcription and purified. The small molecule compounds are dissolved in the same buffer as the RNA. Both the RNA and compound solutions are thoroughly degassed before the experiment.

  • ITC Measurement: The ITC experiment is performed using a microcalorimeter. A solution of the small molecule is titrated into the sample cell containing the RNA solution in a series of small injections. The heat change associated with each injection is measured.

  • Data Analysis: The heat of binding per injection is plotted against the molar ratio of the ligand to the RNA. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

References

Cross-Validation of DMA-135 Hydrochloride's Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of DMA-135 hydrochloride as reported in different research settings. The data presented here is compiled from published studies, offering a cross-validation of its efficacy against Enterovirus 71 (EV71) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This document is intended to serve as a resource for researchers investigating novel antiviral compounds.

Quantitative Analysis of Antiviral Activity

The antiviral potency of this compound has been evaluated against two distinct RNA viruses, EV71 and SARS-CoV-2. The following tables summarize the key quantitative metrics from these studies, providing a basis for comparing its activity spectrum and therapeutic index.

Table 1: Antiviral Activity of this compound against Enterovirus 71 (EV71)

ParameterReported ValueCell LineSource
IC507.54 ± 0.0024 µMSF268[1]
CC50> 100 µMSF268, Vero[1]

Table 2: Antiviral Activity of this compound against SARS-CoV-2

ParameterReported ValueCell LineSource
IC50~10 µMVero E6[2]
CC50Not explicitly reportedVero E6

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the antiviral activity of this compound.

Viral Replication Inhibition Assay (Plaque Assay)

This assay is a standard method for quantifying the reduction in infectious virus particles in the presence of a test compound.

Objective: To determine the concentration of this compound that inhibits viral replication by 50% (IC50).

Methodology:

  • Cell Seeding: Host cells (e.g., SF268 for EV71, Vero E6 for SARS-CoV-2) are seeded in multi-well plates and allowed to form a confluent monolayer.

  • Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).

  • Plaque Formation: After incubation, the supernatant is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of progeny virus, leading to the formation of localized lesions called plaques.

  • Quantification: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The IC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the vehicle control.[1][2]

Dual-Luciferase Reporter Assay for IRES Inhibition

This assay is used to specifically measure the effect of a compound on the Internal Ribosome Entry Site (IRES)-mediated translation of viral RNA.

Objective: To assess the ability of this compound to inhibit the IRES-dependent translation of a reporter gene.

Methodology:

  • Construct Design: A bicistronic reporter plasmid is constructed. This plasmid contains two reporter genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), on a single transcript. The expression of the first cistron (RLuc) is driven by a cap-dependent mechanism, while the expression of the second cistron (FLuc) is driven by the viral IRES element of interest (e.g., EV71 5'UTR).

  • Transfection: Host cells (e.g., SF268) are transfected with the bicistronic reporter plasmid.

  • Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

  • Cell Lysis and Luciferase Measurement: After a suitable incubation period, the cells are lysed, and the activities of both RLuc and FLuc are measured sequentially using a luminometer.

  • Data Analysis: The ratio of FLuc to RLuc activity is calculated. A decrease in this ratio in the presence of the compound indicates specific inhibition of IRES-mediated translation.[1][3]

Mechanism of Action and Signaling Pathways

This compound exhibits its antiviral effects by targeting viral RNA structures and modulating host-virus interactions.

Inhibition of EV71 Replication

This compound inhibits EV71 replication by binding to the stem-loop II (SLII) domain of the viral Internal Ribosome Entry Site (IRES). This binding event induces a conformational change in the RNA, which allosterically stabilizes a ternary complex with the host protein AUF1. The formation of this stable DMA-135-SLII-AUF1 complex represses IRES-dependent translation, thereby inhibiting the synthesis of viral proteins necessary for replication.[1][4]

EV71_Inhibition_Pathway cluster_virus Enterovirus 71 (EV71) cluster_host Host Cell cluster_inhibition Inhibitory Complex EV71_RNA Viral RNA (+ssRNA) IRES IRES (SLII) EV71_RNA->IRES contains Ribosome Ribosome IRES->Ribosome recruits AUF1 AUF1 Protein IRES->AUF1 IRES->AUF1 Ternary_Complex DMA-135-SLII-AUF1 Ternary Complex Viral_Protein Viral Polyprotein Replication Replication Viral_Protein->Replication enables Ribosome->Viral_Protein translates DMA135 DMA-135 HCl DMA135->IRES binds to Ternary_Complex->Ribosome

Caption: this compound's mechanism of action against EV71.

Inhibition of SARS-CoV-2 Replication

The precise mechanism of this compound against SARS-CoV-2 is still under investigation. However, studies suggest that it binds to structured regions within the 5' untranslated region (5'-UTR) of the viral RNA. This interaction is thought to interfere with the function of these RNA elements, which are critical for viral protein translation and replication.[2]

Experimental Workflow for Cross-Validation

The following diagram illustrates a generalized workflow for the cross-validation of a potential antiviral compound like this compound in different laboratories.

Cross_Validation_Workflow cluster_labA Laboratory A cluster_labB Laboratory B A_Culture Cell Culture & Virus Propagation A_Assay Primary Antiviral Assay (e.g., Plaque Assay) A_Culture->A_Assay A_Data Data Analysis (IC50, CC50) A_Assay->A_Data Comparison Comparative Analysis of Results A_Data->Comparison B_Culture Cell Culture & Virus Propagation B_Assay Confirmatory Antiviral Assay (e.g., Reporter Assay) B_Culture->B_Assay B_Data Data Analysis (IC50, CC50) B_Assay->B_Data B_Data->Comparison Compound DMA-135 HCl (Standardized Stock) Compound->A_Culture Compound->B_Culture Conclusion Conclusion on Antiviral Activity Comparison->Conclusion

Caption: A generalized workflow for the cross-validation of antiviral compounds.

References

Efficacy of DMA-135 Hydrochloride Versus Other IRES Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of DMA-135 hydrochloride with other prominent inhibitors of Internal Ribosome Entry Site (IRES)-mediated translation. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to IRES Inhibition

Internal Ribosome Entry Sites (IRESs) are structured RNA elements found in the 5' untranslated region (5' UTR) of certain viral and cellular mRNAs. They recruit the ribosomal machinery to initiate translation in a cap-independent manner. This mechanism is crucial for the replication of many pathogenic viruses, including Enterovirus 71 (EV71), and for the expression of certain cellular proteins involved in stress response and cancer progression. Consequently, IRES elements have emerged as attractive targets for the development of novel antiviral and anticancer therapeutics. This guide focuses on this compound, a small molecule that specifically targets the EV71 IRES, and compares its efficacy and mechanism of action with other well-characterized IRES inhibitors.

Comparative Efficacy of IRES Inhibitors

The following tables summarize the available quantitative data for this compound and other notable IRES inhibitors. It is important to note that a direct comparison of efficacy is challenging due to the lack of standardized assays and the diverse targets and mechanisms of these inhibitors. The data presented here is compiled from various studies and should be interpreted within the context of the specific experimental conditions.

Table 1: Quantitative Data for this compound against EV71 IRES
ParameterValueExperimental Context
IC50 7.54 µM[1]Inhibition of EV71 replication in SF268 cells.
KD 520 nM[1]Binding affinity to the EV71 stem-loop II (SLII) IRES domain.
CC50 >100 µM[1]Cytotoxicity in SF268 and Vero cells.
Table 2: Efficacy Data for Other IRES Inhibitors
InhibitorTargetIC50 / EC50Experimental Context
Pateamine A eIF4A~5 nM[2]Inhibition of protein synthesis in HeLa cells (cap-dependent).
Silvestrol (B610840) eIF4A0.02 µM[3]Inhibition of protein synthesis in vivo (cap-dependent).
Hippuristanol eIF4ANot specifiedInhibits eIF4A RNA-binding activity.
PDCD4 eIF4A, IRESNot applicableEndogenous protein that can directly bind and inhibit XIAP and Bcl-xL IRESs.

Note: The IC50 and EC50 values for Pateamine A and Silvestrol primarily reflect their potent inhibition of general cap-dependent translation by targeting the host factor eIF4A, which can indirectly affect IRES-dependent translation for some IRESs. In contrast, this compound directly targets the viral RNA IRES element.

Mechanisms of Action

This compound: Allosteric Stabilization of a Repressive Ternary Complex

This compound exhibits a unique mechanism of action by directly binding to the stem-loop II (SLII) domain of the EV71 IRES. This binding induces a conformational change in the RNA structure, which in turn allosterically stabilizes a ternary complex with the cellular protein AU-rich element binding factor 1 (AUF1). The formation of this stable DMA-135-SLII-AUF1 complex represses IRES-mediated translation and, consequently, viral replication.[1][3][4][5][6][7]

DMA135_Mechanism cluster_0 EV71 IRES-Mediated Translation cluster_1 Inhibition by DMA-135 EV71_IRES EV71 IRES (SLII Domain) Ribosome 40S Ribosomal Subunit EV71_IRES->Ribosome Recruitment AUF1 AUF1 Protein EV71_IRES->AUF1 Stabilizes interaction with Ternary_Complex DMA-135-SLII-AUF1 Ternary Complex Translation Viral Protein Synthesis Ribosome->Translation Inhibition Translation Repression DMA135 DMA-135 DMA135->EV71_IRES Binds to SLII domain Ternary_Complex->Inhibition

Mechanism of this compound action.
eIF4A Inhibitors: Targeting the Host Translation Machinery

Inhibitors such as hippuristanol, pateamine A, and silvestrol target the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase. eIF4A is a crucial component of the eIF4F complex, which is essential for cap-dependent translation initiation. By inhibiting eIF4A's helicase activity, these compounds globally suppress cap-dependent translation. While some IRESs are dependent on eIF4A, others are not. Therefore, the efficacy of eIF4A inhibitors against a specific IRES-containing mRNA depends on the specific ITAFs (IRES trans-acting factors) required for its function.

eIF4A_Inhibition cluster_0 Cap-Dependent & some IRES-Dependent Translation cluster_1 Inhibition by eIF4A Inhibitors eIF4F eIF4F Complex (contains eIF4A) mRNA 5' UTR of mRNA eIF4F->mRNA Binds to Unwinding mRNA Secondary Structure Unwinding mRNA->Unwinding Requires Ribosome_Binding Ribosome Binding Unwinding->Ribosome_Binding Inhibition Inhibition of Helicase Activity eIF4A_Inhibitor eIF4A Inhibitors (e.g., Hippuristanol, Pateamine A, Silvestrol) eIF4A eIF4A eIF4A_Inhibitor->eIF4A Binds to eIF4A->Inhibition

Mechanism of eIF4A inhibitors.
PDCD4: An Endogenous Tumor Suppressor with IRES-Inhibitory Activity

Programmed cell death 4 (PDCD4) is a tumor suppressor protein that can inhibit translation through multiple mechanisms. It can bind to eIF4A and inhibit its helicase activity, thereby suppressing cap-dependent translation. Additionally, studies have shown that PDCD4 can directly bind to the IRES elements of certain cellular mRNAs, such as those encoding the anti-apoptotic proteins XIAP and Bcl-xL, and repress their translation.[8][9] This dual-mode of action makes PDCD4 a key regulator of protein synthesis.

PDCD4_Mechanism cluster_0 Inhibition of Cap-Dependent Translation cluster_1 Inhibition of IRES-Dependent Translation PDCD4 PDCD4 eIF4A eIF4A PDCD4->eIF4A Binds to IRES Cellular IRESs (e.g., XIAP, Bcl-xL) PDCD4->IRES Binds to Cap_Inhibition Inhibition of Helicase Activity eIF4A->Cap_Inhibition IRES_Inhibition Direct Binding and Translation Repression IRES->IRES_Inhibition

Dual inhibitory mechanisms of PDCD4.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of IRES inhibitors.

Bicistronic Luciferase Reporter Assay for IRES Activity

This assay is a standard method to assess the activity of an IRES element and to screen for its inhibitors.[3][10][11][12][13][14][15]

Principle: A bicistronic plasmid is constructed containing two reporter genes (e.g., Renilla luciferase as the first cistron and Firefly luciferase as the second cistron) separated by the IRES sequence of interest. The expression of the first cistron is cap-dependent, while the expression of the second cistron is dependent on the activity of the inserted IRES. Inhibition of the IRES will specifically decrease the expression of the second reporter.

Protocol:

  • Cell Culture and Transfection:

    • Seed appropriate host cells (e.g., SF268 for EV71) in 24-well plates.

    • Transfect the cells with the bicistronic reporter plasmid using a suitable transfection reagent.

    • Incubate the cells to allow for plasmid expression.

  • Compound Treatment:

    • Add serial dilutions of the test compound (e.g., this compound) to the transfected cells.

    • Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

    • Incubate the cells with the compound for a predetermined period (e.g., 48 hours).

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the activities of both Renilla and Firefly luciferases sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well.

    • Normalize the ratios to the vehicle control to determine the percentage of IRES inhibition.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Bicistronic_Assay_Workflow Start Start Cell_Culture Seed Cells Start->Cell_Culture Transfection Transfect with Bicistronic Plasmid Cell_Culture->Transfection Compound_Treatment Add Test Compound Transfection->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Measure Renilla & Firefly Luciferase Cell_Lysis->Luciferase_Assay Data_Analysis Calculate F/R Ratio & % Inhibition Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Workflow for the bicistronic luciferase reporter assay.
Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.[8][16][17][18]

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of a test compound. An overlay medium is added to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

Protocol:

  • Cell Seeding:

    • Seed susceptible cells (e.g., Vero cells for EV71) in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Pre-incubate a known titer of the virus with the compound dilutions for 1 hour at 37°C.

    • Infect the cell monolayer with the virus-compound mixture.

    • After an adsorption period (e.g., 1 hour), remove the inoculum.

  • Overlay and Incubation:

    • Add an overlay medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding compound concentrations to each well.

    • Incubate the plates at 37°C until plaques are visible (typically 3-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a fixative solution (e.g., 10% formaldehyde).

    • Stain the cells with a staining solution (e.g., crystal violet).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction compared to the virus control (no compound).

    • Determine the EC50 (50% effective concentration) of the compound.

In Vitro Translation Assay

This cell-free assay assesses the direct inhibitory effect of a compound on translation.[2][19][20][21]

Principle: A cell-free extract, such as rabbit reticulocyte lysate, containing all the necessary components for translation is programmed with an in vitro transcribed mRNA encoding a reporter protein (e.g., luciferase). The effect of an inhibitor on the synthesis of the reporter protein is measured.

Protocol:

  • In Vitro Transcription:

    • Synthesize capped or uncapped mRNA encoding a reporter protein from a linearized DNA template using an in vitro transcription kit.

  • In Vitro Translation Reaction:

    • Set up translation reactions containing rabbit reticulocyte lysate, amino acids (including a radiolabeled one like 35S-methionine or a non-radiolabeled mix), and the in vitro transcribed mRNA.

    • Add serial dilutions of the test inhibitor.

    • Incubate the reactions at 30°C for a specified time (e.g., 90 minutes).

  • Analysis of Translation Products:

    • If using radiolabeled amino acids, analyze the translation products by SDS-PAGE and autoradiography.

    • If using a luciferase reporter, measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Quantify the amount of synthesized protein or luciferase activity.

    • Determine the IC50 of the inhibitor.

Conclusion

This compound represents a promising class of IRES inhibitors that directly target the viral RNA structure. Its unique allosteric mechanism of action, which involves stabilizing a repressive ternary complex, distinguishes it from many other IRES inhibitors that target host cell factors like eIF4A. While the available data demonstrates the potent and specific activity of DMA-135 against the EV71 IRES, further studies are needed to directly compare its efficacy with other classes of inhibitors on a broader range of viral and cellular IRESs. The experimental protocols detailed in this guide provide a framework for conducting such comparative analyses, which will be crucial for advancing the development of targeted IRES-based therapeutics.

References

A Structural Comparison of DMA-135 Hydrochloride Analogs for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of DMA-135 hydrochloride and its analogs, a class of compounds that have shown promise as antiviral agents. By targeting viral RNA structures, these molecules offer a novel mechanism for inhibiting viral replication. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.

Introduction to this compound and its Analogs

This compound is a small molecule inhibitor of Enterovirus 71 (EV71) replication.[1][2] It functions by binding to the stem-loop II (SLII) domain of the viral internal ribosomal entry site (IRES). This binding event induces a conformational change in the RNA, which allosterically stabilizes a ternary complex with the host protein AUF1, ultimately repressing viral translation.[3] Analogs of DMA-135, which are derivatives of amiloride, have also been investigated for their antiviral properties against other viruses, including SARS-CoV-2.[4] This guide focuses on the structural differences between these analogs and how they relate to their antiviral activity.

Structural and Performance Comparison

The following table summarizes the chemical structures and key performance metrics of this compound and its notable analogs. The data highlights the structure-activity relationship (SAR) within this class of compounds.

CompoundChemical StructureTarget VirusIC50 (µM)KD (nM)Notes
This compound
alt text
EV717.54[1][3]520 (for EV71 SLII)[1]Inhibits IRES-dependent translation.
SARS-CoV-2~10[4]N/AReduces viral titer in a dose-dependent manner.
DMA-132
alt text
SARS-CoV-2>10 (less potent than DMA-135)[4]N/AReduces FLuc activity by ~50% at 10 µM.[4]
DMA-155
alt text
SARS-CoV-2~16[4]N/AReduces FLuc activity by ~90% at 10 µM.[4]
DMA-197 Structure not publicly available. Described as a trifluorinated analog of DMA-135.EV71N/ABinds to SLII bulge surface.Synthesized for 19F NMR studies.[5]

Mechanism of Action: Signaling Pathway

DMA-135 and its analogs function by modulating the interaction between viral RNA and host proteins. The following diagram illustrates the proposed signaling pathway for DMA-135's inhibition of EV71 replication.

DMA135_Mechanism Mechanism of Action of DMA-135 cluster_virus EV71 Virus cluster_host Host Cell Viral RNA Viral RNA SLII_IRES SLII IRES Viral RNA->SLII_IRES contains AUF1 AUF1 Protein SLII_IRES->AUF1 Ribosome Ribosome SLII_IRES->Ribosome recruits for translation (inhibited by complex formation) Ternary_Complex Stabilized Ternary Complex (DMA-135 + SLII IRES + AUF1) DMA-135 DMA-135 DMA-135->SLII_IRES binds to Translation_Repression IRES-dependent Translation Repression Ternary_Complex->Translation_Repression leads to Viral_Replication_Inhibition Inhibition of Viral Replication Translation_Repression->Viral_Replication_Inhibition results in

Caption: DMA-135 binds to the viral SLII IRES, stabilizing a repressive complex with the host protein AUF1.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize DMA-135 and its analogs.

Dual-Luciferase Reporter Assay for IRES Inhibition

This assay is used to determine the effect of the compounds on IRES-dependent translation.

a. Cell Culture and Transfection:

  • Seed SF268 or Vero E6 cells in 24-well plates.

  • Co-transfect cells with a bicistronic reporter plasmid (e.g., pRHF-EV71-5’UTR) encoding Renilla luciferase (RLuc) under a cap-dependent promoter and Firefly luciferase (FLuc) under the control of the viral IRES.[3]

  • Simultaneously treat the cells with varying concentrations of the DMA-135 analog or vehicle control (DMSO).

b. Lysis and Luciferase Activity Measurement:

  • After 48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Measure FLuc and RLuc activities sequentially from each lysate sample using a dual-luciferase reporter assay system and a luminometer.

c. Data Analysis:

  • Normalize the FLuc activity (IRES-dependent) to the RLuc activity (cap-dependent) for each well to control for transfection efficiency and general effects on translation.

  • Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

NMR Spectroscopy for RNA-Ligand Interaction

NMR spectroscopy is employed to confirm the binding of the analogs to the target RNA and to characterize the structural changes upon binding.

a. RNA Sample Preparation:

  • Synthesize and purify the target RNA (e.g., EV71 SLII domain) using in vitro transcription.

  • For specific experiments, isotopically label the RNA with 13C and/or 15N.

b. NMR Titration:

  • Dissolve the RNA sample in a suitable NMR buffer (e.g., 25 mM K2HPO4, 50 mM KCl, pH 6.2 in 100% D2O).[4]

  • Acquire a baseline 1H-13C HSQC or other relevant NMR spectrum of the RNA alone.

  • Titrate increasing concentrations of the DMA-135 analog into the RNA sample and acquire spectra at each concentration.

c. Data Analysis:

  • Monitor changes in the chemical shifts of the RNA resonances upon addition of the compound. Significant chemical shift perturbations (CSPs) for specific nucleotides indicate binding at or near those residues.

  • The dissociation constant (KD) can be calculated by fitting the CSP data to a binding isotherm.

Viral Titer Assay

This assay quantifies the antiviral activity of the compounds by measuring the reduction in infectious virus particles.

a. Infection and Treatment:

  • Seed susceptible cells (e.g., Vero E6) in multi-well plates.

  • Infect the cells with the virus (e.g., SARS-CoV-2 or EV71) at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the inoculum and add fresh media containing serial dilutions of the DMA-135 analog or vehicle control.

b. Plaque Assay or TCID50:

  • After a suitable incubation period (e.g., 24-72 hours), collect the culture supernatants.

  • Determine the viral titer in the supernatants using a plaque assay or a median tissue culture infectious dose (TCID50) assay on fresh cell monolayers.

c. Data Analysis:

  • Calculate the percentage of viral titer reduction for each compound concentration compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that reduces the viral titer by 50%.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of DMA-135 analogs.

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biophysical Biophysical & Biochemical Assays cluster_cell_based Cell-Based Antiviral Assays Synthesis Synthesis of DMA-135 Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification RNA_Binding RNA Binding Assay (NMR, ITC) Purification->RNA_Binding IRES_Assay IRES Inhibition Assay (Dual-Luciferase) RNA_Binding->IRES_Assay Viral_Titer Viral Titer Reduction Assay (Plaque, TCID50) IRES_Assay->Viral_Titer Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Viral_Titer->Cytotoxicity Data_Analysis Data Analysis & SAR Determination Cytotoxicity->Data_Analysis

References

A Head-to-Head Comparison of Rupintrivir and Nirmatrelvir: Potent Protease Inhibitors in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics, the inhibition of viral proteases remains a cornerstone of drug design and development. These enzymes are crucial for the viral life cycle, processing viral polyproteins into functional units necessary for replication. This guide provides a detailed, data-driven comparison of two significant protease inhibitors: Rupintrivir, an early-stage broad-spectrum picornavirus 3C protease inhibitor, and Nirmatrelvir (B3392351), a key component of the FDA-approved COVID-19 treatment, Paxlovid, which targets the SARS-CoV-2 3C-like protease (3CLpro).

This comparison will delve into their mechanisms of action, target specificity, in vitro efficacy, and the experimental protocols used to evaluate their activity. While direct head-to-head clinical data is unavailable due to their different developmental stages and primary viral targets, this guide offers a comprehensive overview based on existing preclinical and experimental data to inform future research and development in the field of antiviral agents.

At a Glance: Key Differences and Similarities

FeatureRupintrivirNirmatrelvir
Primary Viral Target Human Rhinoviruses (HRV) and other picornavirusesSARS-CoV-2
Enzyme Target 3C Protease3C-like Protease (3CLpro or Mpro)
Mechanism of Action Irreversible peptidomimetic inhibitor, forms a covalent bond with the catalytic cysteineReversible covalent inhibitor, forms a covalent bond with the catalytic cysteine[1][2]
Clinical Development Development halted due to lack of efficacy in natural infection studies[3]A key component of the FDA-approved drug Paxlovid for the treatment of COVID-19[4][5]
Administration Investigated for intranasal and oral deliveryOral, co-administered with Ritonavir (B1064) to boost bioavailability[1][5]

Mechanism of Action: Targeting Viral Polyprotein Processing

Both Rupintrivir and Nirmatrelvir function by inhibiting viral proteases that are essential for the replication of their respective target viruses. These proteases cleave large viral polyproteins into individual, functional proteins. By blocking this crucial step, the inhibitors effectively halt the viral life cycle.

Rupintrivir is an irreversible inhibitor of the human rhinovirus (HRV) 3C protease.[6][7] It contains a Michael acceptor that forms a covalent bond with the active-site cysteine residue of the protease, leading to its inactivation.[8] This prevents the processing of the HRV polyprotein, thereby inhibiting viral replication.[9]

Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[4][5] It acts as a covalent inhibitor, binding directly to the catalytic cysteine (Cys145) residue of the enzyme.[1][2] This inhibition prevents the processing of viral polyprotein precursors required for viral replication.[5] Nirmatrelvir is co-administered with ritonavir, which inhibits the human cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition of CYP3A4 slows the metabolism of nirmatrelvir, leading to increased plasma concentrations and a longer duration of action.[4][5]

G cluster_0 Viral Replication Cycle cluster_1 Inhibitor Mechanism Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Proteins Functional Proteins Polyprotein->Functional Proteins Proteolytic Cleavage Viral Replication Viral Replication Functional Proteins->Viral Replication Protease_Inhibitor Protease Inhibitor (Rupintrivir / Nirmatrelvir) Viral_Protease Viral Protease (3C / 3CLpro) Protease_Inhibitor->Viral_Protease Inhibition Viral_Protease->Functional Proteins

Fig. 1: General mechanism of action for protease inhibitors.

In Vitro Antiviral Activity

The following tables summarize the in vitro efficacy of Rupintrivir and Nirmatrelvir against their target viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Table 1: In Vitro Antiviral Activity of Rupintrivir
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Human Rhinovirus (HRV) (mean of 48 serotypes) H1-HeLa & MRC-50.023>100>4347[6][7]
Enterovirus 71 (EV-A71) RD cells0.06 - 0.2>100>500 - >1667[10]
Poliovirus (mean of 3 serotypes) HeLa0.005 - 0.04Not ReportedNot Reported[11]
Norwalk virus Replicon system0.3>10 (no cytotoxicity observed)>33[12]
Murine Norovirus (MNV) RAW 264.710 - 13>100>7.7 - >10[12]
Table 2: In Vitro Antiviral Activity of Nirmatrelvir
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
SARS-CoV-2 (Ancestral) Calu-30.45>10>22[13]
SARS-CoV-2 (Ancestral) VeroE6-TMPRSS20.077>100>1298[8]
SARS-CoV-2 (Omicron) HeLa-ACE20.023>30>1304[8]
Human Coronavirus OC43 Huh70.09>10>111[13]
Human Coronavirus 229E Huh70.29>10>34[13]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of antiviral compounds. Below are representative methodologies for key assays used to characterize protease inhibitors like Rupintrivir and Nirmatrelvir.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is a common method to determine the antiviral activity and cytotoxicity of a compound.

Objective: To quantify the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).

General Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., H1-HeLa for rhinoviruses, Vero E6 for SARS-CoV-2) in 96-well plates at a density that will form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Rupintrivir or Nirmatrelvir) in cell culture medium.

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted compound to the wells.

    • Infect the cells with a predetermined amount of virus that causes significant CPE within 48-72 hours.

    • Include control wells: cells only (no virus, no compound), virus only (no compound), and compound only (no virus, for cytotoxicity).

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication (e.g., 34°C for HRV, 37°C for SARS-CoV-2) until CPE is evident in the virus control wells.

  • Quantification of Cell Viability:

    • Assess cell viability using a colorimetric or fluorometric assay. A common method is the MTT or XTT assay, which measures mitochondrial activity in living cells. Alternatively, crystal violet staining can be used to stain the remaining adherent cells.

    • Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the EC50 value by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.

    • Determine the CC50 value from the compound-only wells by plotting the percentage of cytotoxicity against the compound concentration.

G cluster_0 Assay Preparation cluster_1 Treatment and Infection cluster_2 Data Acquisition and Analysis start Start A Seed cells in 96-well plate start->A end End C Add compound to cells A->C B Prepare serial dilutions of compound B->C D Infect cells with virus C->D E Incubate for 48-72 hours D->E F Quantify cell viability (e.g., MTT assay) E->F G Calculate EC50 and CC50 F->G G->end

Fig. 2: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
Protease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This biochemical assay directly measures the inhibitory effect of a compound on the target protease.

Objective: To determine the concentration of a compound required to inhibit 50% of the protease's enzymatic activity (IC50).

General Protocol:

  • Reagents and Buffers:

    • Recombinant purified viral protease (e.g., 3C or 3CLpro).

    • FRET-based peptide substrate containing a fluorophore and a quencher separated by the protease cleavage site.

    • Assay buffer optimized for protease activity.

    • Test compound (e.g., Rupintrivir or Nirmatrelvir) serially diluted in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the assay buffer.

    • Add the serially diluted inhibitor.

    • Add the recombinant protease and incubate for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate.

  • Signal Detection:

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to a no-inhibitor control) against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

Rupintrivir and Nirmatrelvir are both potent inhibitors of viral proteases, demonstrating the power of this therapeutic strategy. While Rupintrivir's development was halted, the extensive research on its broad-spectrum activity against picornaviruses provides a valuable foundation for the development of future pan-antiviral agents. Nirmatrelvir, as a critical component of Paxlovid, has underscored the success of targeting viral proteases in combating global health crises like the COVID-19 pandemic.

The data and protocols presented in this guide offer a comparative framework for researchers in the field. Understanding the nuances of their mechanisms, in vitro efficacy, and the methodologies for their evaluation is essential for the continued innovation of effective antiviral therapies. The distinct developmental paths of these two molecules also highlight the challenges and triumphs in translating promising in vitro data into clinically successful therapeutics.

References

Benchmarking the Therapeutic Index of DMA-135 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index and performance of DMA-135 hydrochloride against relevant antiviral alternatives for Enterovirus 71 (EV71) and SARS-CoV-2. The data presented is compiled from publicly available research, and it is intended to serve as a valuable resource for researchers engaged in antiviral drug discovery and development.

Executive Summary

This compound is a small molecule inhibitor targeting viral RNA structures. It has demonstrated efficacy against both Enterovirus 71 (EV71) and SARS-CoV-2 in preclinical studies. This guide benchmarks its therapeutic index against established or experimental antiviral compounds for each respective virus: Rupintrivir and Pleconaril for EV71, and Remdesivir (B604916) for SARS-CoV-2. The therapeutic index (TI), a critical measure of a drug's safety and efficacy, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50 or EC50). A higher TI indicates a more favorable safety profile.

Comparative Analysis: this compound vs. Alternatives

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and its comparators. It is important to note that the data has been aggregated from various studies, and direct comparisons may be limited by differences in experimental conditions, such as the specific virus strains and cell lines used.

Against Enterovirus 71 (EV71)
CompoundTargetCell LineIC50 / EC50 (µM)CC50 (µM)Therapeutic Index (TI)
This compound EV71 IRES SLIISF268 / Vero7.54 (IC50)[1]>100[1]>13.3
Rupintrivir EV71 3C ProteaseRD~0.001 - 0.18 (EC50)>1000>5555
Pleconaril EV71 CapsidRD0.13 - 0.54 (EC50)29.94 - 84.75~55 - 652

Note: There are conflicting reports on the efficacy of Pleconaril against EV71, with some studies indicating a lack of activity.[2][3]

Against SARS-CoV-2
CompoundTargetCell LineIC50 (µM)CC50 (µM)Therapeutic Index (TI)
This compound SARS-CoV-2 RNAVero E6~10-16[4][5]>100[5]>6.25 - 10
Remdesivir SARS-CoV-2 RdRpVero E60.77[6]>100[6]>129.87

Mechanism of Action

This compound

This compound exhibits a novel mechanism of action by directly targeting and binding to specific RNA structures within the viral genome.

  • Against EV71: It binds to the stem-loop II (SLII) domain of the Internal Ribosome Entry Site (IRES), inducing a conformational change that stabilizes a ternary complex with the host protein AUF1, thereby repressing viral translation.[1][7]

  • Against SARS-CoV-2: It is suggested to target conserved RNA structures within the 5' untranslated region (UTR) of the viral genome, interfering with viral replication.[4][5]

Alternative Antivirals
  • Rupintrivir (EV71): A potent and irreversible inhibitor of the viral 3C protease (3Cpro), an enzyme essential for the cleavage of the viral polyprotein into functional proteins required for viral replication.[8][9]

  • Pleconaril (EV71): A capsid-binding agent that inserts into a hydrophobic pocket in the viral capsid protein VP1. This stabilizes the capsid, preventing the uncoating and release of the viral RNA into the host cell.[10]

  • Remdesivir (SARS-CoV-2): A prodrug of an adenosine (B11128) nucleotide analog. In its active triphosphate form, it acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination during viral RNA synthesis and inhibiting viral replication.[11][12][13][14][15]

Experimental Protocols

The determination of the therapeutic index relies on standardized in vitro assays to measure antiviral efficacy (IC50/EC50) and cytotoxicity (CC50).

Determination of 50% Inhibitory Concentration (IC50/EC50) by Plaque Reduction Assay

The plaque reduction assay is a functional assay that quantifies the ability of a compound to inhibit the production of infectious virus particles.

Principle: A confluent monolayer of host cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virions, leading to the formation of localized areas of cell death known as plaques. The number of plaques is proportional to the amount of infectious virus. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated control.[16][17][18]

Generalized Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, RD, SF268) in multi-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.

  • Infection: Infect the cell monolayer with a predetermined amount of virus (to produce a countable number of plaques) in the presence of varying concentrations of the test compound.

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.[19][20][21]

Generalized Protocol:

  • Cell Seeding: Seed the same host cell line used in the antiviral assay in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined from a dose-response curve.

Visualizing Experimental and Logical Relationships

To further clarify the concepts and workflows discussed, the following diagrams are provided.

Therapeutic_Index_Calculation cluster_Efficacy Efficacy (IC50) cluster_Toxicity Toxicity (CC50) IC50 50% Inhibitory Concentration TI Therapeutic Index (TI) IC50->TI Lower is better PlaqueAssay Plaque Reduction Assay PlaqueAssay->IC50 Determines CC50 50% Cytotoxic Concentration CC50->TI Higher is better MTTAssay MTT Assay MTTAssay->CC50 Determines

Caption: Calculation of the Therapeutic Index (TI).

Antiviral_Screening_Workflow start Start: Compound Library cc50_assay Cytotoxicity Assay (e.g., MTT) Determine CC50 start->cc50_assay efficacy_assay Antiviral Efficacy Assay (e.g., Plaque Reduction) Determine IC50/EC50 start->efficacy_assay calculate_ti Calculate Therapeutic Index (TI = CC50 / IC50) cc50_assay->calculate_ti efficacy_assay->calculate_ti hit_selection Select Hits with High TI calculate_ti->hit_selection lead_optimization Lead Optimization hit_selection->lead_optimization Promising Candidates

Caption: General workflow for antiviral drug screening.

DMA135_Mechanism_EV71 DMA135 DMA-135 IRES_SLII EV71 IRES SLII DMA135->IRES_SLII Binds to TernaryComplex Stable Ternary Complex (DMA-135 - IRES - AUF1) IRES_SLII->TernaryComplex Forms complex with AUF1 Host Protein AUF1 AUF1->TernaryComplex Stabilized by DMA-135 TranslationRepression Viral Translation Repression TernaryComplex->TranslationRepression Leads to

Caption: Mechanism of action of DMA-135 against EV71.

References

The Role of AUF1 in the Antiviral Activity of DMA-135 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the role of the AU-rich element binding factor 1 (AUF1) in the mechanism of action of DMA-135 hydrochloride, a small molecule inhibitor of Enterovirus 71 (EV71) replication. By presenting key experimental data, detailed protocols, and visual representations of the underlying molecular interactions, this document aims to offer an objective comparison of this compound's performance and mechanism with related concepts in antiviral drug development.

Executive Summary

This compound has been identified as a potent inhibitor of EV71, a significant pathogen responsible for hand, foot, and mouth disease, which can lead to severe neurological complications in children. The antiviral activity of DMA-135 is not a result of direct interaction with viral enzymes, but rather through a novel allosteric mechanism involving the host protein AUF1 and a specific structured RNA element within the viral genome. This compound binds to the stem-loop II (SLII) domain of the EV71 internal ribosomal entry site (IRES), inducing a conformational change that enhances the binding of AUF1. This stabilized ternary complex of DMA-135, SLII RNA, and AUF1 leads to the repression of IRES-dependent translation, thereby inhibiting viral protein synthesis and subsequent replication.

Comparative Data on this compound's Activity

The following table summarizes the key quantitative data that substantiates the mechanism of action of this compound.

ParameterValueSignificanceReference
Binding Affinity (Kd) of DMA-135 to EV71 SLII RNA ~500 nMDemonstrates a moderately high affinity of the small molecule for its RNA target.
IC50 of DMA-135 for EV71 Titer Reduction 7.54 ± 0.0024 µMIndicates the effective concentration for inhibiting viral replication in cell culture.
Concentration for 2-log Reduction in Viral Titer 0.5 µMHighlights the potency of the compound at lower concentrations.
Concentration for 5-log Reduction in Viral Titer 50 µMShows a dose-dependent and significant reduction in viral load.

Signaling Pathway and Mechanism of Action

The antiviral activity of this compound is contingent on its interaction with both the viral IRES and the host protein AUF1. The following diagram illustrates this allosteric mechanism.

Caption: Allosteric inhibition of EV71 translation by this compound.

Experimental Protocols

The confirmation of AUF1's role in this compound's activity relies on several key experimental techniques.

Protein-Biotinylated RNA Pull-Down Assay

This assay is crucial for demonstrating the enhanced binding of AUF1 to the EV71 SLII RNA in the presence of DMA-135.

  • Objective: To qualitatively and semi-quantitatively assess the formation of the AUF1-SLII-DMA-135 ternary complex.

  • Methodology:

    • In vitro transcription is used to synthesize biotinylated EV71 SLII RNA.

    • The biotinylated RNA is incubated with cell lysates (e.g., from SF268 cells) containing AUF1 and other cellular proteins.

    • Increasing concentrations of this compound are added to the incubation mixtures.

    • Streptavidin-conjugated beads are used to "pull down" the biotinylated RNA and any associated proteins.

    • The beads are washed to remove non-specifically bound proteins.

    • The captured proteins are eluted and analyzed by Western blotting using an anti-AUF1 antibody to detect the amount of AUF1 bound to the SLII RNA.

An increase in the amount of pulled-down AUF1 with increasing concentrations of DMA-135 confirms the stabilizing effect of the compound on the AUF1-SLII interaction.

Isothermal Titration Calorimetry (ITC)

ITC provides quantitative thermodynamic data on the binding interactions between molecules.

  • Objective: To determine the binding affinity (Kd) of AUF1's RNA-binding domains to the SLII RNA in the presence and absence of DMA-135.

  • Methodology:

    • The tandem RNA-binding domains of AUF1 (AUF1-RRM1,2) are purified.

    • A solution of AUF1-RRM1,2 is titrated into a solution containing the SLII RNA, and the heat change upon binding is measured.

    • The experiment is repeated with the SLII RNA pre-incubated with a saturating concentration of DMA-135.

    • The resulting thermograms are analyzed to calculate the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

A lower Kd value in the presence of DMA-135 indicates a higher binding affinity, confirming the allosteric stabilization of the AUF1-SLII complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the structural changes in the SLII RNA upon binding of DMA-135 and to confirm the formation of the ternary complex.

  • Objective: To identify the binding site of DMA-135 on the SLII RNA and to observe the formation of the ternary complex with AUF1.

  • Methodology:

    • 15N-labeled AUF1-RRM1,2 is prepared.

    • 1H-15N HSQC spectra of the labeled protein are recorded in the absence and presence of DMA-135 to confirm that the compound does not directly bind to AUF1.

    • Spectra are then recorded upon titration of the SLII-(DMA-135) complex into the 15N-labeled AUF1-RRM1,2 solution.

    • The appearance of new correlation peaks indicates the formation of a new molecular entity, the ternary complex.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow and the competitive binding dynamics at the EV71 IRES SLII.

PullDown_Workflow Start Start Biotin_RNA Synthesize Biotinylated EV71 SLII RNA Start->Biotin_RNA Incubate Incubate Biotin-RNA with Cell Lysate & DMA-135 Biotin_RNA->Incubate PullDown Pull-Down with Streptavidin Beads Incubate->PullDown Wash Wash Beads PullDown->Wash Elute Elute Proteins Wash->Elute WesternBlot Western Blot for AUF1 Elute->WesternBlot Analyze Analyze AUF1 Signal WesternBlot->Analyze End End Analyze->End

Caption: Workflow for a protein-biotinylated RNA pull-down assay.

Competitive_Binding SLII EV71 IRES SLII Translation_ON Viral Translation ACTIVATED SLII->Translation_ON hnRNP A1 bound Translation_OFF Viral Translation REPRESSED SLII->Translation_OFF AUF1 bound hnRNP_A1 hnRNP A1 (Positive Regulator) hnRNP_A1->SLII binds AUF1 AUF1 (Negative Regulator) AUF1->SLII binds AUF1->hnRNP_A1 competes with DMA135 DMA-135 DMA135->AUF1 stabilizes binding to SLII

Caption: Competitive binding of host factors to the EV71 IRES SLII.

Comparison with Alternative Approaches

The mechanism of this compound, which involves the allosteric modulation of an RNA-protein interaction, represents a departure from traditional antiviral strategies that often target viral enzymes like proteases or polymerases.

  • Targeting Host Factors: By co-opting a host protein (AUF1) to inhibit viral translation, DMA-135 highlights the potential of targeting host-virus interactions. This approach may have a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly. However, targeting host factors also carries the risk of off-target effects and cellular toxicity. In the case of DMA-135, it has been shown to function specifically on the AUF1-SLII complex without globally affecting other AUF1-mRNA interactions.

  • RNA-Targeted Small Molecules: The direct binding of DMA-135 to a structured viral RNA element places it in the growing class of RNA-targeted therapeutics. Historically, RNA has been considered a challenging drug target. The success of DMA-135 in targeting the EV71 IRES provides a proof-of-concept for the development of small molecules that can modulate the function of other pathogenic RNAs.

  • Comparison with other IRES inhibitors: Other small molecules have been identified that inhibit viral IRES-dependent translation. For example, emetine (B1671215) has been shown to inhibit EV71 IRES-driven translation. However, the allosteric stabilization of a ternary RNA-protein complex is a unique mechanism of action for DMA-135.

Conclusion

The available evidence strongly confirms that AUF1 is a critical component in the antiviral activity of this compound. The small molecule allosterically stabilizes the interaction between AUF1 and the EV71 IRES SLII, leading to the repression of viral translation. This mechanism has been thoroughly characterized through a combination of biophysical, biochemical, and cell-based assays. The unique mode of action of this compound presents a promising avenue for the development of novel antiviral therapeutics that target RNA structure and RNA-protein interactions, offering a potential advantage in overcoming drug resistance. Further research into the specificity and in vivo efficacy of this and similar compounds is warranted.

Comparative Efficacy of DMA-135 Hydrochloride on Viral IRES-Mediated Translation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of DMA-135 hydrochloride's inhibitory action on the Enterovirus 71 Internal Ribosome Entry Site (IRES) and a comparative overview of alternative small molecule inhibitors targeting various viral IRESs.

This guide provides a detailed examination of this compound's effect on viral IRES-mediated translation, with a primary focus on its well-documented activity against Enterovirus 71 (EV71). Due to a lack of publicly available data on the direct comparative effects of this compound across a panel of different viral IRESs, this document presents a broader comparison with other known small molecule inhibitors targeting the IRES of Hepatitis C Virus (HCV), Poliovirus, and Encephalomyocarditis virus (EMCV). This information is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Introduction to Viral IRES and this compound

Viral Internal Ribosome Entry Sites (IRESs) are structured RNA elements found in the 5' untranslated region (5' UTR) of certain viral genomes. These elements recruit the host cell's ribosomal machinery to initiate translation of viral proteins in a cap-independent manner. This mechanism allows viruses to thrive even when the host's cap-dependent translation is suppressed, for instance, during cellular stress or viral infection. The structural and functional conservation of IRESs makes them an attractive target for antiviral drug development.

This compound is a small molecule inhibitor that has been identified as a potent inhibitor of EV71 replication.[1][2][3] It exerts its antiviral activity by specifically targeting the EV71 IRES.

Mechanism of Action of this compound

This compound inhibits EV71 IRES-dependent translation through a novel allosteric mechanism.[1][3][4] It binds to the stem-loop II (SLII) domain of the EV71 IRES, inducing a conformational change in the RNA structure. This altered conformation enhances the binding of the host protein AUF1 to the IRES, stabilizing a ternary complex consisting of DMA-135, the SLII RNA, and AUF1.[1][3] The formation of this stable complex represses IRES-mediated translation, thereby inhibiting viral protein synthesis and subsequent viral replication.[1] A recent study demonstrated that DMA-135's mechanism involves tipping the SLII-host regulatory axis towards translational repression.[5]

Quantitative Analysis of IRES Inhibition

The inhibitory activity of this compound against the EV71 IRES has been quantified using bicistronic luciferase reporter assays. In these assays, the compound demonstrated a dose-dependent inhibition of IRES-mediated translation with an IC50 value of 7.54 µM.[6] The following table summarizes the available quantitative data for this compound and provides a comparison with other notable viral IRES inhibitors.

CompoundTarget Viral IRESAssay TypeIC50 / EC50Citation(s)
This compound Enterovirus 71 (EV71) Bicistronic Luciferase Assay 7.54 µM (IC50) [6]
RupintrivirEnterovirus 71 (EV71)Plaque Reduction Assay~0.8 µM (EC50)[7]
Benzimidazole derivativeHepatitis C Virus (HCV)HCV Replicon Assay5.4 µM (EC50)[8]
2'-C-methylcytidineHepatitis C Virus (HCV)HCV Replicon Assay0.27 µM (EC50)[9]
Guanidine hydrochloridePoliovirusRNA Synthesis Assay~2 mM (Inhibition)[10]

Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in assay types, cell lines, and experimental conditions. The data for Guanidine hydrochloride represents inhibition of RNA synthesis, which is mechanistically linked to IRES function in poliovirus.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Bicistronic Luciferase Reporter Assay for IRES Inhibition

This assay is used to specifically measure the effect of a compound on IRES-mediated translation, independent of cap-dependent translation.

  • Plasmid Construct: A bicistronic reporter plasmid is used, typically containing two reporter genes (e.g., Renilla luciferase and Firefly luciferase) separated by the viral IRES sequence of interest. The first cistron (Renilla luciferase) is translated via a cap-dependent mechanism, serving as an internal control for general translation and cell viability. The second cistron (Firefly luciferase) is translated under the control of the viral IRES.

  • In Vitro Transcription: The bicistronic reporter plasmid is linearized and used as a template for in vitro transcription to generate capped bicistronic mRNA. This is typically performed using a T7 RNA polymerase-based kit.

  • Cell Culture and Transfection: A suitable cell line (e.g., SF268 cells for EV71) is cultured to an appropriate confluency. The in vitro transcribed bicistronic mRNA is then transfected into the cells using a suitable transfection reagent.

  • Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., this compound).

  • Luciferase Assay: After a defined incubation period (e.g., 48 hours), the cells are lysed, and the activities of both Renilla and Firefly luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of Firefly luciferase activity to Renilla luciferase activity is calculated to determine the IRES-dependent translation efficiency. The percentage of inhibition at each compound concentration is then calculated relative to a vehicle-treated control to determine the IC50 value.

Plaque Assay for Viral Titer Determination

This assay is used to quantify the amount of infectious virus particles in a sample.

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells for EV71) is seeded in multi-well plates and grown to confluency.

  • Virus Infection: The confluent cell monolayers are infected with serial dilutions of the virus stock in the presence or absence of the test compound.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of progeny virus to neighboring cells.

  • Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.

  • Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each dilution to calculate the viral titer in plaque-forming units per milliliter (PFU/mL). The EC50 value of the compound can be determined by quantifying the reduction in plaque number at different concentrations.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_plasmid Plasmid Preparation cluster_transcription In Vitro Transcription cluster_cell_culture Cell-based Assay pUC19 Bicistronic Plasmid (pUC19 backbone) RLuc Renilla Luciferase (Cap-dependent) T7 T7 RNA Polymerase pUC19->T7 IRES Viral IRES FLuc Firefly Luciferase (IRES-dependent) mRNA Bicistronic mRNA T7->mRNA Transfection Transfection mRNA->Transfection Cells SF268 Cells Cells->Transfection Compound DMA-135 HCl Transfection->Compound Lysate Cell Lysate Compound->Lysate LuciferaseAssay Dual-Luciferase Assay Lysate->LuciferaseAssay

Fig. 1: Experimental workflow for the bicistronic luciferase assay.

mechanism_of_action cluster_translation IRES-mediated Translation cluster_inhibition Inhibition by DMA-135 IRES EV71 IRES (SLII domain) Ribosome 40S Ribosomal Subunit IRES->Ribosome recruits DMA135 DMA-135 HCl TernaryComplex Stable Ternary Complex (IRES-DMA135-AUF1) IRES->TernaryComplex Protein Viral Protein Synthesis Ribosome->Protein initiates DMA135->TernaryComplex AUF1 AUF1 Protein AUF1->TernaryComplex Inhibition Translation Repression TernaryComplex->Inhibition leads to

Fig. 2: Mechanism of action of this compound.

Conclusion

This compound is a specific and potent inhibitor of the Enterovirus 71 IRES, acting through a well-characterized allosteric mechanism. While its efficacy against other viral IRESs has not been reported, the study of such targeted small molecules provides a promising avenue for the development of novel antiviral therapies. The comparative data presented in this guide, although indirect, highlights the diversity of chemical scaffolds that can be employed to inhibit IRES-mediated translation across different viral families. Further research into the selectivity profile of this compound and the development of other IRES-specific inhibitors are crucial steps towards creating broad-spectrum antiviral agents.

References

Replicating Key Experiments for DMA-135 Hydrochloride Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DMA-135 hydrochloride with alternative antiviral compounds, supported by key experimental data. Detailed protocols for replicating these validation experiments are outlined to assist researchers in their evaluation of potential therapeutics for enterovirus infections.

Comparative Performance Analysis

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and selected alternative antiviral agents against Enterovirus 71 (EV71).

Table 1: Anti-EV71 Activity

CompoundMechanism of ActionIC50/EC50 (µM)Cell LineReference
This compound IRES Inhibitor7.54SF268[1]
Ribavirin (B1680618)Nucleoside Analog65 (µg/mL) / ~266RD, SK-N-SH[2][3]
PleconarilCapsid Inhibitor> 100-[4]
Rupintrivir3C Protease Inhibitor0.001 (EC50)RD[5][6]
KaempferolIRES Inhibitor--[7][8][9][10]

Table 2: Cytotoxicity Data

CompoundCC50 (µM)Cell LineReference
This compound Not specified, but noted to have no significant toxicity in cell-based studies.[1][11][12]-[1][11][12]
Ribavirin> 31.3 (µg/mL) / > 128Vero[13]
Pleconaril12.5 - 25Various[14]
Rupintrivir> 100H1-HeLa[15]

Key Experimental Protocols

Detailed methodologies for the validation of this compound and its alternatives are provided below.

Dual-Luciferase Reporter Assay for IRES Activity

This assay is crucial for quantifying the inhibitory effect of a compound on the Internal Ribosome Entry Site (IRES)-mediated translation of viral RNA.

Methodology:

  • Plasmid Construct: A bicistronic reporter plasmid is used, typically containing a Renilla luciferase (RLuc) gene under the control of a cap-dependent translation mechanism and a Firefly luciferase (FLuc) gene downstream of the viral IRES element (e.g., EV71 5'UTR).[16][17]

  • Cell Culture and Transfection: Human rhabdomyosarcoma (RD) or other susceptible cells are cultured in 24-well plates. The cells are then transfected with the bicistronic reporter plasmid RNA.

  • Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for a period that allows for sufficient expression of the reporter genes, typically 24-48 hours.

  • Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The cell lysates are transferred to a luminometer. The activity of Firefly and Renilla luciferases is measured sequentially using a dual-luciferase reporter assay system. The Firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.

  • Data Analysis: The relative IRES activity is calculated as the ratio of Firefly to Renilla luciferase activity and compared between treated and untreated cells to determine the inhibitory effect of the compound.

Viral Plaque Assay for Antiviral Potency

This assay determines the concentration of a compound required to inhibit the replication of a lytic virus.

Methodology:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in 6-well or 12-well plates.

  • Virus Dilution and Infection: The virus stock is serially diluted, and the cell monolayers are infected with a specific multiplicity of infection (MOI). The plates are incubated for 1-2 hours to allow for viral adsorption.

  • Compound Treatment and Overlay: After adsorption, the virus-containing medium is removed, and the cells are washed. An overlay medium containing the test compound at various concentrations and a substance like agarose (B213101) or methylcellulose (B11928114) is added. This semi-solid overlay restricts the spread of progeny virions to neighboring cells.

  • Incubation: The plates are incubated for a period sufficient for plaque formation, which can range from 2 to 14 days depending on the virus and host cells.

  • Plaque Visualization and Counting: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where cells have been lysed. The number of plaque-forming units (PFU) is counted for each compound concentration.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the vehicle control. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is then determined.

Biotinylated RNA Pull-Down Assay for AUF1-IRES Interaction

This biochemical assay is used to investigate the effect of a compound on the interaction between a specific RNA sequence (the IRES) and an RNA-binding protein (AUF1).

Methodology:

  • Probe Preparation: A biotinylated RNA probe corresponding to the viral IRES sequence of interest (e.g., EV71 stem-loop II) is synthesized.

  • Cell Lysate Preparation: Cell lysates containing the RNA-binding protein of interest (e.g., AUF1) are prepared from a suitable cell line.

  • Binding Reaction: The biotinylated RNA probe is incubated with the cell lysate in a binding buffer. The test compound (e.g., this compound) at various concentrations or a vehicle control is added to the reaction mixture.

  • Complex Pull-Down: Streptavidin-coated beads (e.g., agarose or magnetic beads) are added to the binding reaction. The biotinylated RNA-protein complexes bind to the streptavidin beads.

  • Washing: The beads are washed multiple times to remove non-specific binding proteins.

  • Elution and Detection: The bound proteins are eluted from the beads. The presence and quantity of the target RNA-binding protein (AUF1) in the eluate are detected by Western blotting using a specific antibody.

  • Data Analysis: The intensity of the Western blot bands is quantified to determine the effect of the compound on the interaction between the IRES and the RNA-binding protein.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

DMA135_Mechanism cluster_virus Enterovirus Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA IRES IRES (SLII) Ribosome Ribosome IRES->Ribosome Recruits for translation Ternary_Complex Stabilized Ternary Complex (DMA-135 + IRES + AUF1) IRES->Ternary_Complex AUF1 AUF1 Protein AUF1->IRES Binds to AUF1->Ternary_Complex Translation Viral Protein Translation Ribosome->Translation Replication Viral Replication Translation->Replication DMA135 DMA-135 HCl DMA135->IRES Binds to DMA135->Ternary_Complex Ternary_Complex->Ribosome Blocks recruitment

Caption: Mechanism of action of this compound.

Dual_Luciferase_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Transfection Transfect with Bicistronic Reporter RNA Cell_Culture->Transfection Compound_Treatment Treat with DMA-135 HCl or Alternative Transfection->Compound_Treatment Incubation Incubate (24-48h) Compound_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luminometry Measure Firefly & Renilla Luciferase Activity Cell_Lysis->Luminometry Data_Analysis Analyze Relative IRES Activity Luminometry->Data_Analysis End End Data_Analysis->End

Caption: Dual-luciferase reporter assay workflow.

Plaque_Assay_Workflow Start Start Cell_Monolayer Prepare Cell Monolayer Start->Cell_Monolayer Virus_Infection Infect with Virus Cell_Monolayer->Virus_Infection Compound_Overlay Add Overlay with Test Compound Virus_Infection->Compound_Overlay Incubation Incubate (2-14 days) Compound_Overlay->Incubation Fix_and_Stain Fix and Stain Cells Incubation->Fix_and_Stain Plaque_Counting Count Plaques Fix_and_Stain->Plaque_Counting IC50_Determination Determine IC50/EC50 Plaque_Counting->IC50_Determination End End IC50_Determination->End

Caption: Viral plaque assay workflow.

References

Assessing the Broader Applicability of DMA-135 Hydrochloride's Allosteric Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DMA-135 hydrochloride, an allosteric modulator of the Enterovirus 71 (EV71) internal ribosomal entry site (IRES), with other antiviral compounds. By examining its performance alongside alternatives with different mechanisms of action, we aim to assess the broader applicability of targeting RNA-protein interactions through allosteric modulation for antiviral drug development.

Executive Summary

This compound represents a novel antiviral strategy by allosterically modulating an RNA-protein interaction critical for viral translation. It specifically targets the stem loop II (SLII) of the EV71 IRES, inducing a conformational change that stabilizes a ternary complex with the host protein AUF1, thereby repressing viral protein synthesis. This mechanism stands in contrast to traditional antiviral approaches that target viral enzymes. This guide compares this compound with other EV71 inhibitors, including those that target the viral 3D polymerase and 3C protease, as well as other IRES inhibitors. The presented data highlights the potential of allosteric modulation of RNA as a promising avenue for antiviral therapeutics.

Comparative Performance of EV71 Inhibitors

The following table summarizes the quantitative data for this compound and selected alternative antiviral compounds. Direct comparison of binding affinities (Kd) is limited by data availability for all compounds.

CompoundPrimary TargetMechanism of ActionBinding Affinity (Kd)Antiviral Potency (IC50/EC50)Cytotoxicity (CC50)
This compound EV71 IRES SLIIAllosteric stabilization of an inhibitory RNA-protein complex~520 nM (to SLII RNA)[1]7.54 µM (IC50, EV71 replication)[1]>100 µM (SF268 and Vero cells)[2]
Aurintricarboxylic Acid (ATA) EV71 3D RNA PolymeraseInhibition of viral RNA synthesisData not available2.9 µM (EC50, plaque reduction)~280 µg/mL (MT-4 cells)
Quercetin EV71 3C ProteaseInhibition of viral polyprotein processingData not availableIC50 values vary by cell line (e.g., 5.14 µg/ml in A549 after 72h)CC50 values vary by cell line (e.g., >100 µM in MDA-MB-231)[3]
Emetine EV71 IRESInhibition of IRES-mediated translationData not available0.04 µM (EC50, EV71 in RD cells)10 µM (RD cells)
Kaempferol EV71 IRESInhibition of IRES activityData not availableIC50 values vary by cell line (e.g., 35.80 µg/ml in A459)[4]CC50 values vary by cell line (e.g., 534.17 µM in BHK-21)[5]

Signaling Pathways and Mechanisms of Action

To visually represent the different antiviral strategies, the following diagrams illustrate the targeted signaling pathways.

cluster_dma135 This compound: Allosteric IRES Inhibition EV71_RNA EV71 Genomic RNA IRES IRES (Internal Ribosome Entry Site) EV71_RNA->IRES SLII SLII Domain IRES->SLII Ribosome 40S Ribosomal Subunit SLII->Ribosome Recruits AUF1 Host Protein AUF1 AUF1->SLII Binds to repress Translation Viral Protein Synthesis Ribosome->Translation Initiates DMA135 DMA-135 DMA135->SLII Binds to DMA135->AUF1 Stabilizes binding of

Caption: Mechanism of this compound action.

cluster_alternatives Alternative EV71 Inhibition Mechanisms cluster_ata ATA cluster_quercetin Quercetin EV71_RNA EV71 Genomic RNA Polyprotein Viral Polyprotein EV71_RNA->Polyprotein Translation RNA_Replication RNA Replication EV71_RNA->RNA_Replication Template for Replication (3Dpol) Viral_Proteins Functional Viral Proteins Polyprotein->Viral_Proteins Proteolytic Processing (3Cpro) Viral_Proteins->RNA_Replication Progeny_Virus Progeny Virus RNA_Replication->Progeny_Virus ATA ATA ATA->RNA_Replication Inhibits Replication Quercetin Quercetin Quercetin->Polyprotein Inhibits Processing

Caption: Mechanisms of action for ATA and Quercetin.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Isothermal Titration Calorimetry (ITC) for RNA-Ligand Binding

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a small molecule binding to an RNA target.

Methodology:

  • Sample Preparation:

    • Prepare the RNA target (e.g., EV71 IRES SLII) and the small molecule inhibitor (e.g., DMA-135) in the same buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5).

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

    • The concentration of the RNA in the sample cell is typically in the low micromolar range (e.g., 10-20 µM), while the ligand in the syringe is at a 10-20 fold higher concentration.

  • ITC Experiment:

    • Load the RNA solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand into the RNA solution.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to RNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from these values.

cluster_workflow ITC Experimental Workflow Prep Sample Preparation (RNA & Ligand in same buffer) Load Load Samples (RNA in cell, Ligand in syringe) Prep->Load Equilibrate Temperature Equilibration Load->Equilibrate Titrate Sequential Injections Equilibrate->Titrate Detect Detect Heat Change Titrate->Detect Analyze Data Analysis (Binding Isotherm) Detect->Analyze Results Determine Kd, n, ΔH, ΔS Analyze->Results

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Dual-Luciferase Reporter Assay for IRES Activity

Objective: To quantify the inhibitory effect of a compound on IRES-mediated translation.

Methodology:

  • Plasmid Construction:

    • Construct a bicistronic reporter plasmid containing a Renilla luciferase (Rluc) gene under a cap-dependent promoter, followed by the viral IRES element (e.g., EV71 5' UTR), and then a Firefly luciferase (Fluc) gene.

  • Cell Culture and Transfection:

    • Seed susceptible cells (e.g., SF268) in a multi-well plate.

    • Transfect the cells with the bicistronic reporter plasmid.

  • Compound Treatment and Incubation:

    • After transfection, treat the cells with various concentrations of the test compound (e.g., DMA-135).

    • Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 24-48 hours).

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the Fluc and Rluc activities sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis:

    • Calculate the IRES activity by normalizing the Fluc signal to the Rluc signal (Fluc/Rluc ratio).

    • Determine the IC50 value of the compound for IRES inhibition by plotting the normalized IRES activity against the compound concentration.

cluster_workflow Dual-Luciferase Assay Workflow Plasmid Bicistronic Plasmid (Rluc-IRES-Fluc) Transfect Cell Transfection Plasmid->Transfect Treat Compound Treatment Transfect->Treat Incubate Incubation Treat->Incubate Lyse Cell Lysis Incubate->Lyse Measure Measure Luciferase Activities Lyse->Measure Analyze Analyze Data (Fluc/Rluc Ratio) Measure->Analyze IC50 Determine IC50 Analyze->IC50

Caption: Dual-Luciferase Reporter Assay workflow.

Broader Applicability and Future Directions

The success of this compound in allosterically modulating an RNA-protein interaction to inhibit viral replication highlights a promising and underexplored area for antiviral drug discovery. This mechanism offers several potential advantages:

  • High Specificity: Targeting unique RNA secondary or tertiary structures could lead to highly specific inhibitors with fewer off-target effects compared to targeting more conserved protein active sites.

  • Novel Targets: It opens up the vast landscape of functional RNA elements in viruses and other pathogens as potential drug targets.

  • Overcoming Resistance: Allosteric inhibitors may be less susceptible to resistance mechanisms that often arise from mutations in the active sites of viral enzymes.

The broader applicability of this allosteric mechanism is suggested by the activity of DMA-135 and related compounds against other RNA viruses, such as SARS-CoV-2. This indicates that the principle of targeting functional RNA structures with small molecules is not limited to EV71.

Future research should focus on:

  • Identifying and validating more RNA-targeting small molecules with allosteric mechanisms of action against a wider range of viruses.

  • Improving the understanding of RNA structure and dynamics to facilitate rational drug design.

  • Developing high-throughput screening platforms specifically designed to identify small molecules that bind to and modulate the function of RNA.

References

Independent Verification of DMA-135 Hydrochloride's Low Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic profile of DMA-135 hydrochloride against other antiviral compounds. The data presented is compiled from publicly available studies to offer an independent verification of its low cytotoxicity. Detailed experimental protocols for common cytotoxicity assays are also included to aid in the replication and validation of these findings.

Executive Summary

This compound is an antiviral compound that has been investigated for its potential therapeutic applications. A critical aspect of its preclinical evaluation is its safety profile, particularly its effect on host cell viability. Multiple independent studies have consistently demonstrated that this compound exhibits low cytotoxicity in various cell lines, with a 50% cytotoxic concentration (CC50) consistently measured at greater than 100 µM. This favorable cytotoxicity profile suggests a wide therapeutic window, a crucial characteristic for any potential drug candidate. This guide presents a comparative analysis of its cytotoxicity alongside other antiviral agents, supported by detailed experimental methodologies.

Comparative Cytotoxicity Data

The following table summarizes the 50% cytotoxic concentration (CC50) values for this compound and a selection of alternative antiviral compounds. The CC50 value represents the concentration of a compound that causes a 50% reduction in cell viability. A higher CC50 value is indicative of lower cytotoxicity.

CompoundCell LineCC50 ValueAssay Method
This compound SF268, Vero> 100 µMNot Specified
RupintrivirVero> 100 µMMTS Assay
EnviroximeVero> 100 µM, > 223.21 µMMTS Assay
PleconarilRD~50 µMNot Specified
PirodavirHeLa (confluent)> 50 µg/mLNot Specified

Experimental Protocols

The determination of a compound's cytotoxicity is a critical step in drug development.[1] Standardized in vitro assays are employed to measure the effect of a compound on cell viability and proliferation.[2] Below are detailed protocols for two commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[2]

Materials:

  • Cells in culture

  • Test compound (e.g., this compound)

  • Culture medium

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[2]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the formation of formazan crystals.[2]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization.[2] Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The CC50 value is determined by plotting the cell viability against the compound concentration.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[3] The assay involves adding a single reagent directly to the cells in culture, resulting in cell lysis and the generation of a luminescent signal proportional to the ATP concentration.[3]

Materials:

  • Cells in culture

  • Test compound

  • Opaque-walled multiwell plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Assay Plate Preparation: Prepare opaque-walled multiwell plates with cells in culture medium (e.g., 100 µL per well for a 96-well plate). Also, prepare control wells with medium only for background luminescence measurement.

  • Compound Addition: Add the test compound at various concentrations to the experimental wells and incubate for the desired period.

  • Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the 50% cytotoxic concentration (CC50) of a test compound using an in vitro cell-based assay.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound Dilutions A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for Defined Period (e.g., 48h) C->D E Add Viability Reagent (e.g., MTT, CellTiter-Glo) D->E F Measure Signal (Absorbance/Luminescence) E->F G Calculate % Cell Viability vs. Control F->G H Determine CC50 Value G->H

Caption: A generalized workflow for determining the CC50 of a test compound.

Signaling Pathways and Logical Relationships

The assessment of cytotoxicity is a direct measure of a compound's impact on fundamental cellular processes. While a specific signaling pathway for this compound-induced cytotoxicity has not been elucidated, likely due to its low toxicity, a generalized logical relationship for cytotoxicity assessment is presented below.

Cytotoxicity_Logic Logic of Cytotoxicity Assessment cluster_input Input cluster_interaction Interaction cluster_outcome Cellular Outcome cluster_measurement Measurement cluster_output Output Compound Test Compound (e.g., DMA-135 HCl) Exposure Compound Exposure (Dose & Time Dependent) Compound->Exposure Cells Viable Host Cells Cells->Exposure Viability Cell Viability Exposure->Viability Metabolism Metabolic Activity Exposure->Metabolism Proliferation Cell Proliferation Exposure->Proliferation Assay Cytotoxicity Assay (MTT, CTG, etc.) Viability->Assay Metabolism->Assay Proliferation->Assay CC50 CC50 Value Assay->CC50

Caption: Logical flow from compound exposure to CC50 determination.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DMA-135 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of DMA-135 hydrochloride, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only during the experimental phase but also through to the final disposal of chemical compounds. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound (CAS No. 2237925-62-9), a potent inhibitor of human enterovirus 71 (EV71).[1][2] While a specific Safety Data Sheet (SDS) for this compound was not available in public search results, the following procedures are based on general best practices for the disposal of hydrochloride salts and laboratory chemicals.[3][4] It is imperative to always consult the manufacturer-provided SDS and adhere to all local, state, and federal regulations.[3][4]

Key Compound Information

A summary of the known properties of this compound is presented in the table below. Understanding these characteristics is the first step in safe handling and disposal.

PropertyValueSource(s)
CAS Number 2237925-62-9[1][2][5]
Appearance White to beige powder
Solubility in Water 2 mg/mL
Primary Hazard As a hydrochloride salt, it is acidic and potentially corrosive, which may cause skin and eye damage, and respiratory tract irritation upon inhalation.[3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound centers on neutralization of its acidic nature before final disposal in accordance with institutional and regulatory guidelines.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or protective suit

  • In the case of handling the solid form where dust may be generated, a dust respirator is advised.[3]

Disposal of Unused this compound (Solid)

For the disposal of the pure, solid compound:

  • Dilution: In a well-ventilated area, such as a fume hood, dissolve the solid this compound in water to create a dilute solution.[3]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution.[3][4] The reaction is complete when the fizzing ceases.[4]

  • pH Verification: Use pH paper or a calibrated pH meter to confirm that the pH of the solution is neutral (between 6 and 8).[3]

  • Waste Collection: The neutralized solution should be transferred to a clearly labeled and sealed container designated for chemical waste.[3] Always comply with your institution's specific procedures for hazardous waste collection.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.

  • Solid Waste: Place all contaminated solid materials into a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be neutralized as described above before being collected in a designated liquid hazardous waste container.

Decontamination of Glassware and Work Surfaces
  • Initial Rinse: Rinse all contaminated glassware and surfaces with water. Collect this initial rinse water as potentially hazardous waste and neutralize it if necessary.

  • Thorough Cleaning: Wash the glassware and surfaces with an appropriate laboratory detergent.

  • Final Rinse: Perform a final rinse with deionized water.

Spill Management

In the event of a spill:

  • Small Spills (Solid): Carefully sweep the spilled solid material into a designated waste container.[3] Avoid generating dust.

  • Small Spills (Liquid): Contain the spill using an absorbent material.[3] Collect the absorbent material and dispose of it as hazardous waste.

  • Large Spills: Evacuate the area and follow your institution's emergency spill response procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DMA135_Disposal_Workflow cluster_start Start: this compound for Disposal cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_end Final Disposal start Identify Waste Type solid_waste Unused Solid Compound start->solid_waste Solid liquid_waste Contaminated Solution start->liquid_waste Liquid contaminated_materials Gloves, Pipette Tips, etc. start->contaminated_materials Contaminated Materials dissolve Dissolve in Water (in fume hood) solid_waste->dissolve neutralize_solid Neutralize with Weak Base (e.g., Sodium Bicarbonate) dissolve->neutralize_solid verify_ph_solid Verify pH is Neutral (6-8) neutralize_solid->verify_ph_solid collect_solid Collect in Labeled Hazardous Waste Container verify_ph_solid->collect_solid end_point Follow Institutional and Local Regulations for Final Disposal collect_solid->end_point neutralize_liquid Neutralize with Weak Base liquid_waste->neutralize_liquid verify_ph_liquid Verify pH is Neutral (6-8) neutralize_liquid->verify_ph_liquid collect_liquid Collect in Labeled Hazardous Waste Container verify_ph_liquid->collect_liquid collect_liquid->end_point collect_contaminated Dispose in Labeled Solid Hazardous Waste Container contaminated_materials->collect_contaminated collect_contaminated->end_point

References

Personal protective equipment for handling DMA-135 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DMA-135 hydrochloride. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2237925-62-9[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed.[2]
Specific target organ toxicity — single exposure (Central nervous system)3H336: May cause drowsiness or dizziness.[2]

Signal Word: Danger[2]

Hazard Pictograms:

alt text

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. It is critical to use PPE made of materials resistant to the specific chemicals being handled.[3]

Body PartPPE RequiredSpecifications and Best Practices
Hands Chemical-resistant glovesHandle with gloves. Inspect gloves prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
Body Protective clothingFlame retardant antistatic protective clothing is recommended. Gowns should be tested for permeation to the chemicals in use.[3]
Eyes/Face Safety glasses with side-shields or face shieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Respiratory RespiratorWhere risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the compound.

Receiving and Unpacking:

  • Designate a specific area for unpacking hazardous drug shipments.[4]

  • Inspect incoming packages for any signs of damage or leakage.

  • Wear appropriate PPE during unpacking.

  • Have a spill kit readily available in the receiving area.[5]

Storage:

  • Store in a well-ventilated place.[2]

  • Keep container tightly closed.[2]

  • Store locked up.[2]

  • Follow recommended storage temperatures as indicated on the product label.[6]

Weighing and Aliquoting:

  • Conduct all manipulations of powdered this compound within a certified chemical fume hood or other ventilated enclosure.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for this compound.

  • Clean all equipment thoroughly after use.

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Ventilated Enclosure A->B C Retrieve DMA-135 HCl from Secure Storage B->C D Weigh/Aliquot Compound C->D E Prepare Solution (if applicable) D->E F Decontaminate Work Surface and Equipment E->F G Dispose of Waste in Labeled Hazardous Waste Containers F->G H Doff PPE and Wash Hands Thoroughly G->H

Safe Handling Workflow for this compound.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc., should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Needles and syringes must not be crushed, clipped, or capped and should be placed directly into a designated sharps container.[7]

The disposal process is outlined in the diagram below.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal A Contaminated PPE (Gloves, Gown) D Solid Hazardous Waste Container A->D B Contaminated Labware (Weigh boats, Tubes) B->D C Unused DMA-135 HCl Solution E Liquid Hazardous Waste Container C->E F Arrange for Pickup by Certified Hazardous Waste Contractor D->F E->F

Disposal Workflow for this compound Waste.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory supervisor.

  • If safe to do so, and you are trained, contain the spill using a chemical spill kit.

  • Avoid breathing dust or vapors.[2]

  • Clean the spill area as per established laboratory protocols for hazardous materials.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

  • In Case of Skin Contact: Wash skin thoroughly after handling.[2] If irritation occurs, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

This guide is intended to provide essential information. Always refer to the full Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。